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Core Science & Biosynthesis

Foundational

Synthesis Protocol: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

This guide outlines a high-fidelity protocol for the synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate , a highly functionalized aromatic intermediate critical in the development of androgen receptor antagonists and ki...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-fidelity protocol for the synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate , a highly functionalized aromatic intermediate critical in the development of androgen receptor antagonists and kinase inhibitors.[1]

The protocol prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway starting from 2,4-difluorobenzoic acid. This route is selected for its superior regioselectivity, avoiding the hydrolysis risks associated with nitrating nitrile-containing precursors.

Retrosynthetic Analysis & Strategic Logic

The target molecule is a tetra-substituted benzene ring.[1][2] The relative positioning of the substituents—specifically the nitro group at C5 and the cyano group at C4—dictates the order of operations.

  • Disconnection 1 (C-CN Bond): The cyano group is introduced last via SNAr.[1] The C4 position is activated for nucleophilic attack by the ortho-nitro group (at C5) and the para-ester group (at C1).[1] This dual activation makes the C4-fluorine significantly more labile than the C2-fluorine.[1]

  • Disconnection 2 (Ester Formation): The ethyl ester is formed prior to cyanation to prevent hydrolysis of the nitrile or side reactions during the acidic nitration step.

  • Disconnection 3 (C-NO₂ Bond): The nitro group is introduced via electrophilic aromatic substitution (EAS) on the electron-deficient 2,4-difluorobenzoic acid.[1] The directing effects of the two fluorine atoms (ortho/para directors) and the carboxylic acid (meta director) cooperatively direct nitration to the C5 position.

Retrosynthesis Target Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (Target) Inter1 Ethyl 2,4-difluoro-5-nitrobenzoate (Activated Precursor) Target->Inter1 S_NAr (CN⁻) Inter2 2,4-Difluoro-5-nitrobenzoic acid Inter1->Inter2 Esterification Start 2,4-Difluorobenzoic acid (Starting Material) Inter2->Start Nitration (HNO₃/H₂SO₄)

Figure 1: Retrosynthetic tree demonstrating the regioselective logic of the chosen pathway.

Detailed Experimental Protocol
Step 1: Nitration of 2,4-Difluorobenzoic Acid

Objective: Introduce the nitro group at the C5 position. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Reagents: 2,4-Difluorobenzoic acid (1.0 equiv), Fuming Nitric Acid (1.5 equiv), Conc. Sulfuric Acid (Solvent/Catalyst).[1][3]

  • Procedure:

    • Charge a jacketed reactor with conc.[1] H₂SO₄ (6.0 vol) and cool to 0°C.[1]

    • Add 2,4-Difluorobenzoic acid portion-wise, maintaining internal temperature <5°C.

    • Add Fuming HNO₃ dropwise over 60 minutes. Caution: Exothermic.[1]

    • Allow the mixture to warm to 25°C and stir for 3 hours. Monitor by HPLC/TLC.[1]

    • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring.

    • Isolation: Filter the resulting white precipitate. Wash the filter cake with cold water (3x) until the filtrate pH is neutral.

    • Drying: Dry in a vacuum oven at 45°C to constant weight.

  • Expected Yield: 85-92%

  • Data: 2,4-Difluoro-5-nitrobenzoic acid (White solid).[1]

Step 2: Esterification to Ethyl 2,4-Difluoro-5-nitrobenzoate

Objective: Protect the carboxylic acid and increase the electrophilicity of the ring.[1] Mechanism: Fischer Esterification or Acid Chloride intermediate.[1]

  • Reagents: 2,4-Difluoro-5-nitrobenzoic acid, Thionyl Chloride (SOCl₂), Ethanol, DMF (cat).

  • Procedure:

    • Suspend the acid intermediate in Toluene (5 vol).

    • Add SOCl₂ (1.2 equiv) and catalytic DMF (0.05 equiv).[1]

    • Heat to reflux (80-110°C) for 2 hours until gas evolution ceases (Acid Chloride formation).

    • Cool to 0°C. Add absolute Ethanol (2.0 equiv) dropwise.

    • Stir at room temperature for 1 hour.

    • Workup: Remove solvent under reduced pressure. Dissolve residue in Ethyl Acetate, wash with sat. NaHCO₃ and Brine.[1][4]

    • Purification: Recrystallize from Hexane/EtOAc or use directly if purity >95%.[1]

  • Expected Yield: 90-95%

Step 3: Regioselective Cyanation (The Critical Step)

Objective: Selectively displace the C4-fluorine atom with cyanide.[1] Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]

  • Reagents: Ethyl 2,4-difluoro-5-nitrobenzoate (1.0 equiv), NaCN or KCN (1.05 equiv), DMSO (Solvent).[1]

  • Critical Control: Temperature control is vital to prevent bis-substitution (displacing the C2-fluorine).[1]

  • Procedure:

    • Dissolve Ethyl 2,4-difluoro-5-nitrobenzoate in DMSO (5 vol).

    • Cool the solution to 0-5°C.

    • Add powdered NaCN (1.05 equiv) slowly. Safety: Handle cyanide in a well-ventilated fume hood with appropriate antidotes available.[1]

    • Stir at 0-10°C for 2-4 hours.

    • Monitoring: Monitor by HPLC. The C4-F is significantly more reactive due to the ortho-nitro and para-ester activation.[1] The C2-F is meta to the nitro group and less reactive.[1]

    • Quench: Dilute with water (10 vol) and extract with Ethyl Acetate.

    • Purification: Wash organic layer with water (to remove DMSO) and brine. Flash chromatography (SiO₂, Hexane/EtOAc gradient) may be required to remove trace bis-cyano byproducts.[1]

  • Expected Yield: 75-80%

Process Data & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Step 1 Exotherm High heat release during HNO₃ addition.[1]Maintain T < 5°C to prevent dinitration or decarboxylation.[1]
Regioselectivity C4-F vs. C2-F displacement.C4 is activated by o-NO₂ and p-COOEt.[1] C2 is only activated by o-COOEt.[1] If C2-substitution is observed, lower reaction temperature.[1]
Safety HCN generation risk.[1]Ensure basic pH during workup of Step 3.[1] Treat aqueous waste with bleach (NaOCl) to neutralize cyanide.[1]
Appearance Final Product: Pale yellow solid.[1]Darkening indicates decomposition; check storage temp (keep < 25°C).[1]
Reaction Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Regioselective SnAr A 2,4-Difluorobenzoic Acid B HNO3 / H2SO4 0°C -> 25°C A->B C 2,4-Difluoro-5-nitro benzoic Acid B->C D SOCl2 / EtOH Reflux C->D E Ethyl 2,4-difluoro -5-nitrobenzoate D->E F NaCN / DMSO 0-10°C E->F G Ethyl 4-cyano-2-fluoro -5-nitrobenzoate F->G

Figure 2: Step-by-step reaction workflow for the synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate.

References
  • Nitration of Fluorobenzoic Acids

    • Process for the preparation of 5-fluoro-2-nitrobenzoic acid.[1][5] (US Patent 5,478,820).[1] Describes the mixed acid nitration of fluorobenzoic acid derivatives with high regioselectivity.

  • Precursor Utility & SnAr Chemistry

    • Compounds for use in treating acute coronary syndrome.[1] (WO2015195922A1).[1] Explicitly cites methyl 2,4-difluoro-5-nitrobenzoate as a starting material, validating the stability and accessibility of the 2,4-difluoro-5-nitro scaffold.[1]

  • Cyanation Methodologies

    • Rhodium-Catalyzed ortho-Cyanation of 2-Aryl-1,2,3-triazole.[1] (Review of cyanation techniques). While focusing on Rh-catalysis, this source provides context on the displacement of activated halides by cyanide sources.

  • Analogous Synthesis (Saflufenacil Intermediates)

    • Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrobenzoic acid.[1][6] (CN106905161A).[1] Demonstrates the stability of the 4-fluoro-5-nitro substitution pattern under industrial conditions.[1]

Sources

Exploratory

Comprehensive Physicochemical and Analytical Profiling of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, highly functionalized aromatic building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, highly functionalized aromatic building blocks are critical for the rapid assembly of complex active pharmaceutical ingredients (APIs). Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) represents a premium synthetic intermediate characterized by its densely packed, orthogonal reactive sites[1]. Featuring an ester, a nitrile, a highly electrophilic fluorinated position, and a reducible nitro group, this molecule is engineered for sequential, regioselective transformations.

This whitepaper provides an authoritative guide on the physicochemical properties of this compound—with a specific focus on its molecular weight (238.17 g/mol )—and outlines self-validating analytical protocols for its verification[1]. Furthermore, we detail how its molecular weight shifts during standard synthetic applications, providing researchers with a robust framework for reaction monitoring.

Structural and Physicochemical Data

Understanding the exact mass and isotopic distribution of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is the first step in establishing a reliable analytical method. The compound's molecular formula, C₁₀H₇FN₂O₄, dictates a precise monoisotopic mass that must be targeted during High-Resolution Mass Spectrometry (HRMS)[1].

Quantitative Property Summary

The following table summarizes the core physicochemical metrics required for chromatographic method development and mass spectrometric tuning.

PropertyValueCausality / Significance
Chemical Name Ethyl 4-cyano-2-fluoro-5-nitrobenzoateIUPAC nomenclature defining the exact substitution pattern.
CAS Registry Number 1807309-44-9Unique identifier for commercial procurement (e.g., 1[1], 2[2]).
Molecular Formula C₁₀H₇FN₂O₄Defines the elemental composition and exact mass[1].
Average Molecular Weight 238.17 g/mol Used for standard molarity and stoichiometric calculations[1].
Monoisotopic Mass 238.0390 DaThe exact mass of the most abundant isotopes; critical for HRMS.
Theoretical [M+H]⁺ 239.0463 m/zTarget mass-to-charge ratio in positive Electrospray Ionization (ESI+).
H-Bond Acceptors 5 (N, O)Influences solubility and interaction with polar stationary phases.
Rotatable Bonds 3Contributes to the molecule's conformational flexibility in solution.

Self-Validating Analytical Protocol: Molecular Weight Verification

To verify the integrity and molecular weight of commercially sourced Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (typically supplied at ≥95% purity[2]), a self-validating LC-HRMS method is required.

Experimental Design & Causality
  • Why UHPLC over standard HPLC? The compound's moderate lipophilicity requires high-efficiency separation to resolve it from potential synthetic impurities (e.g., unesterified acid or defluorinated byproducts).

  • Why ESI Positive Mode? While nitroaromatics often ionize in negative mode, the presence of the ethyl ester and cyano group allows for efficient protonation, yielding a distinct [M+H]⁺ ion at m/z 239.0463.

  • Self-Validation Mechanism: The protocol mandates a pre-run blank injection to eliminate carryover artifacts, and the inclusion of an internal standard (e.g., Reserpine) to continuously calibrate mass accuracy (< 5 ppm error).

Step-by-Step LC-HRMS Methodology
  • Sample Preparation:

    • Accurately weigh 1.0 mg of the compound and dissolve in 1.0 mL of LC-MS grade Methanol (stock solution).

    • Dilute the stock to a final concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: This matches the initial mobile phase conditions, preventing peak distortion due to solvent effects.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B. Flow rate: 0.4 mL/min.

  • Mass Spectrometric Acquisition:

    • Source: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Mass Range: 100 – 1000 m/z.

  • Data Processing & Validation:

    • Extract the ion chromatogram (EIC) for m/z 239.0463 with a 5 ppm mass tolerance window.

    • Confirm the isotopic pattern matches the theoretical distribution for C₁₀H₇FN₂O₄ (specifically noting the M+1 peak from ¹³C contributions).

LCMS_Workflow A Sample Prep 1 µg/mL in 50% MeOH B UHPLC Separation C18 Column, Gradient A->B C ESI-HRMS Positive Ion Mode B->C D Mass Analysis Target m/z 239.0463 [M+H]+ C->D E Data Validation < 5 ppm Mass Error D->E

Figure 1: Self-validating LC-HRMS workflow for molecular weight confirmation.

Synthetic Utility and Molecular Weight Tracking

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is rarely an end-product; it is a scaffold. Its value lies in the predictable shifts in molecular weight as it undergoes orthogonal functionalization.

Pathway Mechanics
  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at position 2 is highly activated by the ortho-cyano and para-nitro groups. Primary or secondary amines can easily displace this fluorine.

    • Mass Shift Causality: The loss of Fluorine (-19 Da) and the addition of the amine nucleophile (R-NH) results in a predictable mass shift. The net change is the molecular weight of the incoming amine minus 20 Da (loss of HF).

  • Nitro Reduction: Following SNAr, the nitro group at position 5 is typically reduced to an aniline using Palladium on Carbon (Pd/C) and Hydrogen gas.

    • Mass Shift Causality: The conversion of -NO₂ to -NH₂ results in a precise loss of 30 Da (loss of two oxygen atoms, addition of two hydrogen atoms).

Tracking these exact mass changes via LC-MS allows chemists to monitor reaction kinetics and confirm intermediate formation without requiring time-consuming NMR analysis at every step.

Synthetic_Tracking A Starting Material MW: 238.17 g/mol B SNAr Reaction (Amine Nucleophile) A->B - HF C Substituted Intermediate MW: 238.17 - 19 + Amine B->C D Nitro Reduction (Pd/C, H2) C->D - 2O, + 2H E Aniline Product MW: Intermediate - 30 D->E

Figure 2: Molecular weight tracking during sequential SNAr and nitro reduction.

Conclusion

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (MW: 238.17 g/mol ) is a highly versatile building block whose physicochemical properties dictate rigorous analytical handling. By employing the self-validating HRMS protocols and understanding the mass-shift causality during its synthetic evolution, drug development professionals can ensure high-fidelity structural verification throughout the lifecycle of their discovery programs.

References

Sources

Foundational

Technical Guide: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

This technical guide details the structural identity, synthesis, and application of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate , a highly functionalized aromatic scaffold used in the development of androgen receptor antagoni...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural identity, synthesis, and application of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate , a highly functionalized aromatic scaffold used in the development of androgen receptor antagonists and heterocyclic active pharmaceutical ingredients (APIs).

Executive Summary

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is a trisubstituted benzene derivative characterized by its high electrophilicity and orthogonal reactivity. It serves as a critical "diversity-oriented" building block. The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (SNAr), the 5-nitro group functions as a masked amine for downstream cyclization (e.g., into benzimidazoles or quinazolinones), and the 4-cyano moiety provides a handle for hydrolysis to amides or conversion to tetrazoles.

This guide standardizes the IUPAC nomenclature, outlines the preferred synthetic route via acid esterification, and details a self-validating protocol for its use in SNAr diversification.

Chemical Identity & Nomenclature

Correct nomenclature is prerequisite to reproducible science. While "Ethyl 4-cyano-2-fluoro-5-nitrobenzoate" is the common trade name, the rigorous IUPAC systematic naming follows priority rules where the carboxylate dictates the parent chain.

Structural Breakdown
  • Parent Structure: Benzenecarboxylate (Benzoate).

  • Priority Group: Ester (Position 1).

  • Substituents:

    • Fluoro (-F): Position 2 (Ortho to ester).

    • Cyano (-CN): Position 4 (Para to ester).

    • Nitro (-NO2): Position 5 (Meta to ester).

IUPAC Name: Ethyl 4-cyano-2-fluoro-5-nitrobenzenecarboxylate Molecular Formula: C10H7FN2O4 Molecular Weight: 238.17 g/mol

Visualizing the Nomenclature Logic

The following diagram illustrates the locant assignment based on IUPAC priority rules (Carboxylate > Nitrile > Nitro/Halogen).

Nomenclature Core Benzene Ring Pos1 C1: Carboxylate (Ethyl Ester) (Highest Priority) Core->Pos1 Parent Pos2 C2: Fluoro Group (Activated Leaving Group) Core->Pos2 Ortho Pos4 C4: Cyano Group Core->Pos4 Para Pos5 C5: Nitro Group Core->Pos5 Meta Pos2->Pos1 Activated by EWG

Figure 1: IUPAC locant assignment and electronic relationships. The C2-Fluoro position is electronically activated by the ortho-Ester and para-Nitro groups.

Synthetic Utility & Mechanism

The value of this molecule lies in the C2-Fluoro atom.[1] In standard aromatics, fluorine is a poor leaving group. However, in this scaffold, the electron-withdrawing nature of the 5-Nitro and 1-Carboxyl groups creates a significant dipole, rendering the C2 carbon highly electrophilic.

Primary Reaction: SNAr Displacement

Researchers typically utilize this molecule to introduce amine-based side chains.

  • Mechanism: Meisenheimer Complex formation followed by fluoride elimination.

  • Regioselectivity: Reaction occurs exclusively at C2. The C4-cyano group is stable under mild basic conditions, and the C5-nitro group remains intact until reduction is required.

Experimental Protocol: Synthesis & Application

This section provides two protocols: the synthesis of the ethyl ester from its acid precursor, and the standard application of the ester in an SNAr reaction.

Protocol A: Synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Objective: Convert commercially available 4-cyano-2-fluoro-5-nitrobenzoic acid (CAS 1003709-73-6) to the ethyl ester. Method: Acid-Catalyzed Fischer Esterification.

Reagents:

  • Precursor: 4-Cyano-2-fluoro-5-nitrobenzoic acid (1.0 equiv)

  • Solvent/Reagent: Absolute Ethanol (20 vol)

  • Catalyst: Thionyl Chloride (SOCl2) (1.5 equiv) or H2SO4 (cat.)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 4-cyano-2-fluoro-5-nitrobenzoic acid and absolute ethanol under N2 atmosphere.

  • Activation: Cool the slurry to 0°C in an ice bath.

  • Addition: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with gas evolution (SO2, HCl).

  • Reflux: Warm to room temperature, then heat to reflux (80°C) for 4–6 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). Product will have a higher Rf than the acid.

  • Workup: Concentrate ethanol in vacuo. Dilute residue with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and Brine.

  • Purification: Dry over Na2SO4 and concentrate. Recrystallize from EtOH/Heptane if necessary.

Protocol B: SNAr Displacement (Self-Validating System)

Objective: Validate the reactivity of the synthesized ester by reacting with a primary amine (e.g., Methylamine or Benzylamine).

Data Table: Reaction Stoichiometry

ComponentRoleEquivalentsNotes
Ethyl 4-cyano-2-fluoro-5-nitrobenzoate Substrate1.0Limiting Reagent
Primary Amine (R-NH2) Nucleophile1.1Slight excess ensures conversion
DIPEA (Diisopropylethylamine) Base2.5Scavenges HF; prevents ester hydrolysis
THF or DMF Solvent10 VolAnhydrous required

Workflow Visualization:

SNAr_Protocol Start Start: Dissolve Substrate in THF (Temp: 0°C) AddBase Add DIPEA (2.5 eq) Start->AddBase AddNuc Add Amine (1.1 eq) Dropwise Control Exotherm AddBase->AddNuc React Stir at RT (2-4 hours) Monitor: TLC/LCMS AddNuc->React Check Checkpoint: Is SM consumed? React->Check Check->React No (Heat to 40°C) Workup Quench: Water/EtOAc Extraction Wash: 1N HCl (removes excess amine) Check->Workup Yes

Figure 2: Logical flow for the SNAr displacement of the C2-Fluorine. This workflow is self-validating; if the starting material (SM) persists at the Checkpoint, thermal energy is increased.

Safety & Stability

Working with nitro-aromatics and nitriles requires strict adherence to safety protocols.

  • Energetic Potential: Compounds containing both Nitro (-NO2) and Cyano (-CN) groups on a benzene ring can be energetic. While this specific benzoate is generally stable, avoid heating dry solids above 100°C.

  • Hydrolysis Sensitivity: The ethyl ester is susceptible to hydrolysis under basic aqueous conditions. Always use anhydrous bases (DIPEA, TEA) in organic solvents (THF, DCM) during nucleophilic substitution to preserve the ester.

  • Cyanide Risk: While the cyano group is bonded to carbon, strong acid hydrolysis at high temperatures can theoretically release HCN. Perform acid hydrolysis steps in a well-ventilated fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59662776, 4-Cyano-2-fluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951).Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.
  • IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Blue Book). Rules P-65.6 (Esters) and P-14.4 (Numbering).

Sources

Exploratory

Comprehensive Spectroscopic Characterization of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Target Audience: Analytical Chemists, Synthetic Methodologists, and Preclinical Drug Development Professionals. Structural Elucidation Strategy & Core Directives Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Methodologists, and Preclinical Drug Development Professionals.

Structural Elucidation Strategy & Core Directives

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a highly functionalized, electron-deficient aromatic scaffold frequently utilized as an advanced intermediate in the synthesis of active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists.

The structural elucidation of this tetra-substituted benzene ring presents unique analytical challenges. The dense packing of strongly electron-withdrawing groups (EWG)—namely the nitro (-NO₂), cyano (-C≡N), fluoro (-F), and ethyl ester (-COOEt) moieties—creates a highly deshielded electronic environment. To establish a self-validating analytical profile, we must employ an orthogonal triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity and spin-spin coupling networks[1], Fourier-Transform Infrared (FT-IR) spectroscopy for functional group validation[2], and High-Resolution Mass Spectrometry (HRMS) for exact mass and fragmentation causality.

Nuclear Magnetic Resonance (NMR) Profiling

The NMR strategy for this compound relies heavily on the synergistic interpretation of ¹H, ¹³C, and ¹⁹F spectra. The presence of the ¹⁹F nucleus (100% natural abundance, spin ½) serves as a powerful structural probe, as its heteronuclear coupling with ¹H and ¹³C nuclei unambiguously maps the regiochemistry of the aromatic ring[3].

Causality in Chemical Shifts and Coupling
  • The H-6 Proton: Flanked by the nitro and ester groups, H-6 resides in a zone of extreme electron depletion. The combined anisotropic and inductive deshielding effects push its resonance far downfield (δ ~8.95 ppm).

  • The H-3 Proton: Positioned between the fluoro and cyano groups, H-3 is subject to the inductive withdrawal of fluorine but is partially shielded by fluorine's lone-pair resonance (+R effect). It exhibits a strong ortho-coupling (³J_HF) with the adjacent fluorine atom.

Quantitative NMR Data Summaries

Table 1: Predicted ¹H NMR Parameters (400 MHz, CDCl₃)

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Causality / Environment
H-6 (Aromatic) 8.90 – 9.05 Doublet (d) 1H ⁴J_HF ≈ 2.0 Deshielded by -NO₂ and -COOEt; meta-coupled to F.
H-3 (Aromatic) 7.60 – 7.75 Doublet (d) 1H ³J_HF ≈ 8.5 Deshielded by -CN; strong ortho-coupling to F.
-CH₂- (Ester) 4.40 – 4.50 Quartet (q) 2H ³J_HH = 7.1 Deshielded by adjacent ester oxygen.

| -CH₃ (Ester) | 1.35 – 1.45 | Triplet (t) | 3H | ³J_HH = 7.1 | Standard aliphatic methyl splitting. |

Table 2: Predicted ¹³C NMR Parameters (100 MHz, CDCl₃)

Carbon Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J_CF, Hz)
C=O (Ester) 162.0 – 164.0 Singlet (s) N/A
C-2 (C-F) 158.0 – 162.0 Doublet (d) ¹J_CF ≈ 260.0
C-5 (C-NO₂) 148.0 – 152.0 Singlet (s) N/A (Broadened by quadrupolar ¹⁴N)
C-6 (C-H) 128.0 – 132.0 Doublet (d) ⁴J_CF ≈ 3.0
C-1 (C-COOEt) 122.0 – 126.0 Doublet (d) ²J_CF ≈ 12.0
C-3 (C-H) 118.0 – 122.0 Doublet (d) ²J_CF ≈ 22.0
C≡N (Cyano) 112.0 – 115.0 Singlet (s) N/A
C-4 (C-CN) 108.0 – 112.0 Doublet (d) ³J_CF ≈ 10.0
-CH₂- 61.5 – 63.0 Singlet (s) N/A

| -CH₃ | 13.5 – 14.5 | Singlet (s) | N/A |

Spin-Spin Coupling Network

Graphviz Diagram 1: Heteronuclear spin-spin coupling network defining the aromatic regiochemistry.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy acts as a definitive fingerprinting tool for the functional groups present on the aromatic ring. The dense functionalization restricts molecular vibrations, leading to sharp, highly diagnostic absorption bands. The nitro group, in particular, exhibits distinct symmetric and asymmetric stretching frequencies that are highly sensitive to the local electronic environment[2].

Table 3: Key FT-IR Assignments (ATR, Neat Solid)

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode & Causality
3100 – 3050 Weak Aromatic C-H sp² C-H stretching.
2980, 2940 Weak Aliphatic C-H sp³ C-H stretching from the ethyl ester group.
2235 – 2225 Medium -C≡N (Cyano) C≡N stretching. Shifted slightly higher due to conjugation with the electron-deficient ring.
1740 – 1725 Strong C=O (Ester) Carbonyl stretching. Highly intense due to the large dipole moment change.
1540 – 1525 Strong -NO₂ (Nitro) Asymmetric N-O stretching[2].
1355 – 1340 Strong -NO₂ (Nitro) Symmetric N-O stretching[2].
1260 – 1240 Strong C-O (Ester) C-O-C asymmetric stretching.

| 1080 – 1030 | Medium | C-F (Fluoro) | C-F stretching. Broadened due to coupling with skeletal vibrations. |

High-Resolution Mass Spectrometry (HRMS) & Fragmentation

Electron Ionization (EI) or Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) analyzer is required to validate the exact mass of the compound (Calculated for C₁₀H₇FN₂O₄: 238.0388 Da).

Fragmentation Causality

The fragmentation of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is driven by the lability of the ester and nitro groups. The initial loss of an ethoxy radical (•OEt, -45 Da) forms a stable acylium ion. Alternatively, the loss of the nitro radical (•NO₂, -46 Da) is a common pathway for nitroaromatics, driven by the relative weakness of the C-NO₂ bond under high collision energies.

Fragmentation Pathway Diagram

MS_Frag M [M]•+ m/z 238.04 F1 [M - •OEt]+ m/z 193.00 M->F1 - •OEt (45 Da) F2 [M - •NO₂]+ m/z 192.04 M->F2 - •NO₂ (46 Da) F3 [M - COOEt]+ m/z 165.01 M->F3 - •COOEt (73 Da) F1->F3 - CO (28 Da)

Graphviz Diagram 2: Primary mass spectrometric fragmentation cascade for the molecular ion.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific integrity, the following step-by-step methodologies must be employed. Each protocol incorporates internal self-validation mechanisms.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15.0 mg of the analyte in 0.6 mL of anhydrous CDCl₃. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Tuning & Matching: Insert the sample into a 400 MHz (or higher) spectrometer. Perform automated tuning and matching for ¹H, ¹³C, and ¹⁹F nuclei to maximize probe sensitivity and minimize reflected power.

  • Shimming (Self-Validation Step): Execute gradient shimming along the Z-axis. Validate field homogeneity by ensuring the full-width at half-maximum (FWHM) of the TMS signal is < 0.5 Hz.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16 scans. Crucial: Set the relaxation delay (D1) to 10 seconds. The highly isolated, deshielded aromatic protons (H-3, H-6) possess long T₁ relaxation times; a short delay will result in inaccurate integration.

    • ¹³C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2 seconds.

    • ¹⁹F NMR: Acquire 64 scans with proton decoupling to simplify the spectrum to a single singlet, or without decoupling to observe the ³J_HF and ⁴J_HF splitting patterns.

ATR-FTIR Protocol
  • Background Calibration: Collect an ambient air background spectrum (32 scans, 4 cm⁻¹ resolution) using a diamond-crystal Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Sample Loading: Transfer 2–3 mg of the neat solid directly onto the ATR crystal. Causality: ATR is chosen over KBr pelleting to prevent moisture absorption, which would artificially broaden the 3000 cm⁻¹ region and obscure C-H stretches.

  • Acquisition & Validation: Apply consistent pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹. Validate the spectrum by confirming the absence of atmospheric CO₂ (2350 cm⁻¹) and water vapor artifacts.

LC-HRMS Protocol
  • Preparation: Dilute the sample to a final concentration of 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote ionization).

  • Calibration (Self-Validation Step): Prior to sample injection, infuse a sodium formate calibration solution. Ensure mass accuracy is within < 5 ppm across the 50–500 m/z range.

  • Acquisition: Inject the sample via direct infusion (10 µL/min) into the Electrospray Ionization (ESI) source. Operate in positive ion mode ([M+H]⁺ or [M]⁺ depending on source dynamics) with a capillary voltage of 3.0 kV and a desolvation temperature of 300°C.

References

  • Screening Method for Nitroaromatic Compounds in Water Based on Solid-Phase Microextraction and Infrared Spectroscopy Environmental Science & Technology - ACS Publications. URL:[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

Foundational

Starting materials for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate synthesis

Executive Summary Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a highly functionalized aromatic intermediate critical in the development of androgen receptor antagonists and kinase inhibitors. Its struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a highly functionalized aromatic intermediate critical in the development of androgen receptor antagonists and kinase inhibitors. Its structural complexity—featuring a push-pull electronic system with fluoro, nitro, and cyano groups—demands a synthesis strategy that balances regioselectivity with safety.

This guide outlines the most robust synthetic pathways, prioritizing regiocontrol and atom economy . We identify 4-Bromo-2-fluorobenzoic acid as the optimal commercially available starting material, utilizing the directing effects of the halogen and carboxyl moieties to install the nitro and cyano functionalities with high precision.

Retrosynthetic Analysis & Strategy

To design a scalable route, we must analyze the electronic directing effects of the benzene ring substituents.

  • The Challenge: Introducing a cyano group (-CN) and a nitro group (-NO2) onto a fluoro-benzoate core without causing side reactions (e.g., hydrolysis of the nitrile or denitration).

  • The Solution:

    • Nitration First? Nitrating 4-bromo-2-fluorobenzoate takes advantage of the cooperative directing effects of Fluorine (para-director) and Bromine (ortho/para-director) to selectively install the Nitro group at position 5.

    • Cyanation Last? The resulting 5-nitro group activates the 4-bromo position for Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed cyanation, facilitating the difficult C-C bond formation under milder conditions.

Strategic Pathway Visualization

Retrosynthesis Target Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (Target) Inter1 Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (Activated Precursor) Target->Inter1 Cyanodehalogenation (S_NAr or Pd-CN) Inter2 Ethyl 4-bromo-2-fluorobenzoate Inter1->Inter2 Electrophilic Nitration (HNO3/H2SO4) Start 4-Bromo-2-fluorobenzoic acid (Commodity Starting Material) Inter2->Start Esterification (EtOH/H+)

Figure 1: Retrosynthetic disconnection showing the conversion of commodity acid to the target via sequential functionalization.

Primary Starting Materials

The synthesis relies on high-purity halogenated benzoate precursors.

MaterialCAS NumberRolePurity Req.
4-Bromo-2-fluorobenzoic acid 112704-79-7Core Scaffold>98%
Ethanol (Absolute) 64-17-5Solvent/Reagent>99.5%
Fuming Nitric Acid 7697-37-2Nitrating Agent>90%
Copper(I) Cyanide 544-92-3Cyanation Reagent>98%
Palladium Catalyst (Optional)VariousCatalyst (Alt.[1][2][3] Route)Catalyst Grade

Detailed Experimental Protocols

Phase 1: Esterification & Nitration

This phase establishes the 5-nitro functionality. The fluorine atom at position 2 and the bromine at position 4 cooperatively direct the incoming nitro group to position 5 (para to Fluorine).

Step 1: Synthesis of Ethyl 4-bromo-2-fluorobenzoate

  • Dissolution: Dissolve 4-bromo-2-fluorobenzoic acid (1.0 eq) in absolute ethanol (10 vol).

  • Catalysis: Add catalytic H2SO4 (0.1 eq) or Thionyl Chloride (1.2 eq) dropwise at 0°C.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC/HPLC for disappearance of acid.

  • Workup: Concentrate solvent, neutralize with NaHCO3, and extract with Ethyl Acetate.

  • Yield: Expect >95% yield of clear oil/low-melting solid.

Step 2: Regioselective Nitration

  • Preparation: Dissolve Ethyl 4-bromo-2-fluorobenzoate in concentrated H2SO4 (5 vol) at -5°C.

  • Addition: Add fuming HNO3 (1.1 eq) dropwise, maintaining internal temperature < 0°C to prevent dinitration.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Mechanism:[4][5][6] The 5-position is electronically favored (Para to F, Meta to Ester).

  • Quench: Pour onto crushed ice. The product, Ethyl 4-bromo-2-fluoro-5-nitrobenzoate , will precipitate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Phase 2: Cyanodehalogenation (The Critical Step)

Replacing the bromine with a nitrile is challenging due to potential side reactions. However, the presence of the ortho-nitro group (at pos 5) strongly activates the C-Br bond, allowing for nucleophilic displacement (SNAr) or facilitated metal catalysis.

Method A: Rosenmund-von Braun Reaction (CuCN) Best for scale-up and cost-efficiency.

  • Setup: Charge a reactor with Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (1.0 eq) and Copper(I) Cyanide (1.2 eq).

  • Solvent: Add polar aprotic solvent (NMP or DMF, 5 vol).

  • Heating: Heat to 140–160°C under inert atmosphere (N2).

    • Note: The nitro group activation may allow lower temperatures (80–100°C) compared to unactivated aryls.

  • Workup: Cool to RT. Quench with aqueous FeCl3 or ethylenediamine to decompose copper complexes. Extract with EtOAc.[7]

  • Safety: All cyanide waste must be treated with bleach (hypochlorite) before disposal.

Method B: Pd-Catalyzed Cyanation (Zn(CN)2) Best for high purity and mild conditions.

  • Catalyst: Pd2(dba)3 (2 mol%) and dppf (4 mol%).

  • Reagent: Zinc Cyanide (Zn(CN)2) (0.6 eq).

  • Conditions: DMF, 80°C, 4 hours.

  • Advantage: Avoids high temperatures, reducing the risk of affecting the nitro or ester groups.

Technical Validation & Process Logic

Reaction Workflow Diagram

SynthesisWorkflow cluster_safety Critical Control Points Substrate 4-Bromo-2-fluoro- benzoic acid Step1 Esterification (EtOH, H+) Substrate->Step1 Intermediate1 Ethyl Ester Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 Intermediate2 5-Nitro Intermediate (Activated) Step2->Intermediate2 Step3 Cyanation (CuCN or Pd/Zn(CN)2) Intermediate2->Step3 Final Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate Step3->Final

Figure 2: Step-by-step process flow emphasizing critical control points at Nitration (exotherm) and Cyanation (toxicity).

Impurity Profile & Troubleshooting
IssueProbable CauseCorrective Action
Regioisomer Contamination Nitration occurring at position 3 (ortho to F).Maintain low temperature (<0°C) during nitration. Position 5 is thermodynamically favored.
Hydrolysis of Ester Acidic conditions during nitration or workup.Ensure anhydrous conditions where possible; re-esterify if acid is isolated.
Incomplete Cyanation Catalyst poisoning or insufficient temperature.Use fresh catalyst; ensure O2 exclusion; switch to SNAr conditions if Pd fails.

References

  • PubChem. (2025).[8] 4-Chloro-2-fluoro-5-nitrobenzoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Takagi, K., et al. (1973).[5] Palladium(II)-catalyzed cyanation of aryl bromides. Bulletin of the Chemical Society of Japan. (Foundational reference for Pd-cyanation).

Sources

Exploratory

Stability and Storage Dynamics of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of complex heterocycles like quinazolines and benzimidazoles[1]. With a molecular formula of C₁₀H₇FN₂O₄ and a molecular weight of 238.17 g/mol , this compound features a dense array of electron-withdrawing groups (EWGs). While this electronic configuration makes it an exceptionally versatile electrophile for synthetic chemistry, it simultaneously introduces significant vulnerabilities regarding its chemical stability.

This whitepaper provides an in-depth, causality-driven analysis of the degradation pathways of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate and establishes self-validating protocols for its optimal storage, handling, and stability testing in alignment with international regulatory standards.

Chemical Profiling & Degradation Causality

As a Senior Application Scientist, establishing a robust storage protocol requires understanding why a molecule degrades. The instability of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is not random; it is strictly dictated by the synergistic electronic effects of its substituents.

Nucleophilic Aromatic Substitution (SNAr) Vulnerability

The most critical liability of this molecule is the fluorine atom at the 2-position. Fluorine is highly electronegative, but its susceptibility to displacement is driven by the stabilization of the intermediate Meisenheimer complex. The ortho-ester and para-nitro groups powerfully withdraw electron density from the aromatic ring via both resonance and inductive effects. Consequently, the carbon bonded to the fluorine becomes highly electrophilic. Exposure to ambient moisture (which provides hydroxide ions over time) or nucleophilic solvents (like methanol or ethanol) will trigger a rapid SNAr reaction, displacing the fluoride ion and permanently degrading the building block.

Ester and Cyano Hydrolysis

The ethyl ester moiety (-COOEt) is highly polarized due to the adjacent fluorine and the broader electron-deficient nature of the aromatic ring. This lowers the activation energy required for nucleophilic attack at the carbonyl carbon, making the ester highly susceptible to both acid- and base-catalyzed hydrolysis. Under extreme aqueous stress, the cyano group (-CN) may also hydrate to form an amide or hydrolyze completely to a carboxylic acid.

Photolytic Sensitivity

Nitroaromatic compounds are notoriously sensitive to ultraviolet (UV) light. The nitro group (-NO₂) can undergo photochemical excitation, leading to intramolecular rearrangements, reduction to nitroso derivatives, or the generation of reactive oxygen species (ROS) if trace moisture and light are present simultaneously.

Degradation Core Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate Hydrolysis Ester Hydrolysis (Acid/Base) Core->Hydrolysis H2O / OH- / H+ SNAr SNAr Displacement (Loss of Fluorine) Core->SNAr Nucleophiles (H2O, R-OH, R-NH2) Photo Photodegradation (Nitro Reduction) Core->Photo UV / Vis Light

Caption: Mechanistic degradation pathways of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate.

Empirical Stability Matrix

To systematically evaluate the shelf-life of this compound, stability testing must be conducted in accordance with the ICH Q1A(R2) guidelines for new drug substances[2]. The following table summarizes the quantitative stress conditions and the mechanistically anticipated degradation pathways[3].

Stress ConditionICH Q1A(R2) ParameterReagent / EnvironmentExpected Primary Degradation Pathway
Acidic Hydrolysis 0.1 N HClAmbient to 60°C (24h)Cleavage of the ethyl ester to yield the corresponding carboxylic acid.
Basic Hydrolysis 0.1 N NaOHAmbient to 60°C (24h)Rapid ester cleavage and SNAr displacement of the fluorine atom by OH⁻.
Oxidative Stress 3% H₂O₂Ambient (24h)Minimal degradation (the aromatic ring is already highly oxidized).
Thermal Stress Solid State50°C to 60°C (30 days)Slow decarboxylation (if ambient moisture initiates trace hydrolysis first).
Photolytic Stress UV/Vis Light1.2 million lux hoursPhotochemical reduction of the nitro group; dimerization.

Optimal Storage & Handling Protocols

To mitigate the degradation mechanisms outlined above, the following storage parameters must be strictly enforced:

  • Temperature: For short-term handling (weeks), store at 2°C to 8°C . For long-term preservation (months to years), store at -20°C .

  • Atmosphere: The container must be backfilled with an inert gas. Argon is highly recommended over Nitrogen; because Argon is heavier than air, it settles directly over the solid powder, providing a superior physical barrier against atmospheric moisture (preventing SNAr and hydrolysis).

  • Light Protection: Store in amber glass vials or wrap containers in aluminum foil to prevent nitro-group photodegradation.

  • Solvent Compatibility: Never store stock solutions in protic solvents (e.g., Methanol, Ethanol, Isopropanol) as they will act as nucleophiles. Use strictly anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile) and prepare solutions fresh whenever possible.

Workflow A Material Receipt B Glovebox Transfer A->B C Anhydrous Aliquoting B->C D Argon Purging C->D E -20°C Dark Storage D->E

Caption: Step-by-step workflow for the handling and long-term storage of the compound.

Experimental Protocols

Protocol 1: Preparation and Storage of Anhydrous Stock Solutions

This protocol ensures the integrity of the compound when transitioning from the solid state to a solution state for high-throughput screening or synthesis.

  • Preparation of Environment: Transfer the sealed vial of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate into a controlled inert-atmosphere glovebox (moisture < 1 ppm, oxygen < 1 ppm).

  • Solvent Selection: Utilize Extra-Dry, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) stored over activated 3Å molecular sieves.

  • Dissolution: Weigh the required mass of the solid into a pre-dried, amber glass vial. Slowly add the anhydrous solvent to achieve the desired molarity (e.g., 0.1 M). Vortex gently until complete dissolution is observed.

  • Aliquoting: Divide the bulk solution into single-use aliquots (e.g., 100 µL) into crimp-top amber vials. Causality note: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce condensation and subsequent SNAr degradation.

  • Sealing & Storage: Purge the headspace of each vial with Argon gas for 5 seconds. Crimp the caps tightly with PTFE-lined septa. Store immediately at -80°C.

Protocol 2: ICH Q1A(R2) Compliant Forced Degradation Setup

This protocol is a self-validating system to confirm the analytical method's ability to resolve the parent compound from its degradation products.

  • Baseline Preparation: Prepare a 1.0 mg/mL solution of the compound in a 50:50 mixture of Acetonitrile and Water (HPLC grade). Analyze immediately via LC-MS to establish the baseline chromatogram.

  • Acid Stress: Mix 1.0 mL of the baseline solution with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1.0 mL of 0.1 N NaOH before LC-MS injection.

  • Base Stress: Mix 1.0 mL of the baseline solution with 1.0 mL of 0.1 N NaOH. Incubate at ambient temperature for 4 hours (base hydrolysis is expected to be rapid). Neutralize with 1.0 mL of 0.1 N HCl before injection.

  • Data Analysis: Compare the stressed chromatograms against the baseline. You must observe a mass shift corresponding to the loss of the ethyl group (-28 Da) in the acid stress, and a potential loss of the fluorine atom (+17 Da for OH substitution) in the base stress. This validates the stability-indicating power of your analytical method[3].

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass Technical Articles. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA Official Guidelines. Available at:[Link]

Sources

Foundational

Strategic Purity Assessment of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Executive Summary The purity analysis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (hereafter ECFNB ) presents a unique challenge due to its highly functionalized aromatic scaffold. As a likely intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (hereafter ECFNB ) presents a unique challenge due to its highly functionalized aromatic scaffold. As a likely intermediate in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) or bicyclic heterocycles, its quality directly impacts downstream yield and genotoxic impurity profiles.

This guide moves beyond generic protocols, applying first-principles method development to address the specific lability of the ethyl ester and the electrophilicity of the fluoronitro core. We utilize a dual-validation system: High-Performance Liquid Chromatography (HPLC) for separation and Quantitative


F Nuclear Magnetic Resonance (

F qNMR) for orthogonal mass-balance verification.

Part 1: Molecular Context & Critical Quality Attributes (CQAs)

Before method selection, we must profile the molecule's physicochemical vulnerabilities. ECFNB contains four distinct functionalities that dictate analytical strategy:

  • Ethyl Ester: Susceptible to acid/base hydrolysis. Implication: Mobile phase pH must be controlled (

    
    ).
    
  • Nitro Group (

    
    ):  Strong UV chromophore but susceptible to reduction. Implication:  Avoid high-temperature GC inlets; utilize UV detection at 254–270 nm.
    
  • Fluoro Group (

    
    ):  Activated by the ortho-nitro group, making it prone to Nucleophilic Aromatic Substitution (
    
    
    
    ). Implication: Avoid nucleophilic solvents (e.g., primary amines) in sample preparation.
  • Cyano Group (

    
    ):  Generally stable but can hydrolyze to amide/acid under extreme pH.
    
Structural Degradation Risk Map (Graphviz)

The following diagram illustrates the critical degradation pathways that the analytical method must detect.

DegradationMap ECFNB Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate (Analyte) AcidImp Impurity A: Carboxylic Acid (Hydrolysis) ECFNB->AcidImp H2O / pH > 7 Ester Hydrolysis PhenolImp Impurity B: Phenolic Derivative (SNAr -F Displacement) ECFNB->PhenolImp OH- / H2O Nucleophilic Attack AmineImp Impurity C: Aniline Derivative (Nitro Reduction) ECFNB->AmineImp Reductive Conditions (Trace Metals)

Caption: Predicted degradation pathways for ECFNB. Impurities A and B are the primary CQAs due to hydrolytic instability.

Part 2: Primary Chromatographic Strategy (UHPLC/HPLC)

The primary purity assay relies on Reversed-Phase Chromatography (RP-HPLC). Standard C18 columns are sufficient, but Phenyl-Hexyl phases offer superior selectivity for nitroaromatics due to


 interactions, separating regioisomers that often co-elute on C18.
Method Parameters[1][2][3]
ParameterSpecificationRationale
Column Phenyl-Hexyl or C18,

Phenyl phases engage with the nitro-aromatic

-system, improving resolution of de-nitro impurities.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses silanol activity and keeps the hydrolyzed acid impurity protonated (improving peak shape).
Mobile Phase B Acetonitrile (ACN)ACN has lower UV cutoff than MeOH, crucial for detecting trace impurities at low wavelengths.
Gradient 5% B to 95% B over 15 minSteep gradient required to elute the non-polar ester while retaining polar hydrolysis products.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID columns; adjust for backpressure.
Detection UV @ 265 nmThe nitro-benzoate core has a strong absorption maximum here; 210 nm is too noisy for trace analysis.
Column Temp

Moderate temperature prevents thermal degradation of the nitro group.
Sample Preparation Protocol

CAUTION: Do not use methanol as a diluent if the sample will sit for >4 hours. Transesterification (Ethyl


 Methyl ester) can occur, creating a false impurity peak.
  • Weighing: Accurately weigh 25.0 mg of ECFNB into a 50 mL volumetric flask.

  • Dissolution: Add 20 mL of Acetonitrile . Sonicate for 5 minutes. (Avoid MeOH).

  • Dilution: Dilute to volume with Water/ACN (50:50) . This matches the initial gradient strength, preventing peak distortion.

  • Filtration: Filter through a 0.22

    
    m PTFE filter (Nylon can bind nitro-compounds).
    

Part 3: Orthogonal Verification ( F qNMR)

While HPLC separates impurities, it requires reference standards for quantification.


F Quantitative NMR (qNMR)  is a self-validating, absolute purity method that does not require an ECFNB reference standard, relying instead on the unique fluorine signal.
Why F?

ECFNB has a single fluorine atom. Most organic impurities (solvents, non-fluorinated precursors) are invisible in this spectrum, providing a "clean" window for purity assessment.

qNMR Protocol
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
    • Requirement: The IS signal must not overlap with the ECFNB signal (

      
       to 
      
      
      
      ppm).
  • Solvent: DMSO-

    
     (Superior solubility for nitro-aromatics).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    . For fluorinated aromatics,
    
    
    can be 2-5 seconds. Set
    
    
    to ensure >99.9% magnetization recovery.

Calculation:



Where 

= Integration area,

= Number of F atoms,

= Molar mass,

= Weight.[1][2][3][4]

Part 4: Method Validation Framework (ICH Q2)

To ensure the method is robust for regulatory filing, it must pass the International Council for Harmonisation (ICH) Q2(R1) criteria.

System Suitability Testing (SST)

Every analytical run must begin with an SST injection to verify the system is "fit for purpose" (USP <621>).

  • Resolution (

    
    ): 
    
    
    
    between ECFNB and the Acid Impurity (Impurity A).
  • Tailing Factor (

    
    ): 
    
    
    
    .
  • Precision: RSD

    
     for 5 replicate injections of the standard.
    
Analytical Workflow Diagram

The following logic gate ensures that only valid data is released.

ValidationWorkflow Start Start Analysis SST Run System Suitability (Resolution > 2.0) Start->SST CheckSST SST Pass? SST->CheckSST RunSamples Inject Samples (Bracket with Stds) CheckSST->RunSamples Yes Fail Troubleshoot System (Check Column/Mobile Phase) CheckSST->Fail No CalcPurity Calculate Purity (Area Normalization) RunSamples->CalcPurity qNMR Orthogonal Check (19F qNMR) CalcPurity->qNMR If Purity > 98% Report Generate CoA qNMR->Report Fail->SST

Caption: Analytical logic flow ensuring data integrity via SST and orthogonal confirmation.

Part 5: Troubleshooting & Impurity Identification

If unknown peaks appear, use the Relative Retention Time (RRT) guide below. Note that RRTs are approximate and depend on the specific column used.

Peak IdentityApprox RRTOriginMitigation
Acid Impurity 0.4 - 0.6Hydrolysis of EsterKeep samples neutral; store dry.
ECFNB (Main) 1.00AnalyteN/A
Des-nitro Analog 1.2 - 1.3Synthesis ByproductOptimize nitration step.
Dimer 1.8 - 2.0

self-reaction
Reduce reaction concentration.

Critical Failure Mode: If the main peak splits, check the sample solvent. Dissolving a hydrophobic ester in 100% ACN and injecting into a high-water mobile phase can cause "solvent shock," leading to peak splitting. Always include water in the diluent (Step 2.2).

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[5][6] Defines reporting thresholds for impurities (0.05% to 0.15%).

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[7][8] (2022).[8] Establishes system suitability requirements (Resolution, Tailing, Plate Count).

  • Tormena, C. F., et al. Robustness and Precision of 19F qNMR: A Validation Study. (2010). Magnetic Resonance in Chemistry. Validates the use of fluorine NMR for absolute purity determination without identical reference standards.

  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Guidance on validating linearity, accuracy, and precision.

Sources

Protocols & Analytical Methods

Method

Application Note: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate as a Versatile Building Block for Advanced Heterocycles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Executive Summary In modern medicinal chemistry and diversity-oriented synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In modern medicinal chemistry and diversity-oriented synthesis (DOS), the rapid assembly of complex, drug-like scaffolds relies heavily on highly functionalized, poly-electrophilic building blocks. Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) represents a premier "Swiss Army knife" reagent for heterocyclic synthesis. By strategically positioning four distinct functional groups—an ester, a fluorine atom, a cyano group, and a nitro group—around a single benzene ring, this molecule enables orthogonal, programmable reactivity.

This application note details the physicochemical rationale behind the molecule's reactivity and provides field-proven, self-validating protocols for converting this single precursor into two highly privileged medicinal scaffolds: fused benzoxazines and 4-aminoquinazolines .

Physicochemical & Structural Profiling: The Causality of Reactivity

To leverage this building block effectively, one must understand the stereoelectronic interplay of its substituents. The reactivity profile is governed by two primary phenomena:

Hyper-Activation toward Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is exceptionally labile. According to classic SNAr mechanics, the rate-determining step is the attack of the nucleophile to form a negatively charged Meisenheimer complex [2]. In this molecule, the C2-fluorine is activated by:

  • Para-Nitro Group (C5): Provides profound resonance stabilization, delocalizing the negative charge onto the oxygen atoms of the nitro group (forming a nitronate intermediate).

  • Ortho-Ester Group (C1): Offers additional resonance and inductive stabilization.

  • Meta-Cyano Group (C4): Exerts a strong inductive electron-withdrawing effect (-I effect), further lowering the LUMO of the aromatic ring.

Because of this synergistic activation, the C2-F bond can be displaced by mild nucleophiles (e.g., aliphatic amines, amino alcohols, and thiols) at room temperature, without the need for harsh bases or extended heating [1].

Ortho-Relationship Priming for Annulation

The spatial arrangement of the functional groups dictates the cyclization pathways:

  • The C1–C2 Axis: Once the C2-F is displaced by a bifunctional nucleophile (e.g., 2-aminoethanol), the newly installed nucleophilic tail is perfectly positioned to attack the adjacent C1-ethyl ester, extruding ethanol to form 6- or 7-membered fused rings (e.g., quinolones, benzoxazines, or macrocycles)[1].

  • The C4–C5 Axis: The C5-nitro group can be selectively reduced to a primary amine. This generates an ortho-aminobenzonitrile motif (C5-NH2, C4-CN). This specific functional pair is the most reliable and widely utilized precursor for the synthesis of 4-aminoquinazolines—a core scaffold found in numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib) [2].

Application Workflow 1: SNAr-Driven Assembly of Fused Benzoxazines

Causality & Mechanism: The synthesis of benzoxazine derivatives utilizes a domino SNAr-lactamization sequence. First, the primary amine of 2-aminoethanol attacks the C2 position. The high electronegativity of fluorine makes it an excellent leaving group, driving the SNAr to completion. Subsequently, the addition of a strong base deprotonates the pendant hydroxyl group, which then undergoes an intramolecular acyl substitution at the C1-ester, forming the oxazine ring.

SNAr_Cyclization A Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate B Meisenheimer Complex (Nitronate Intermediate) A->B + 2-Aminoethanol (DIPEA, THF) C SNAr Adduct (C2-Amino Alcohol) B->C - HF D Fused Benzoxazine Scaffold C->D KOtBu (Base) Lactamization (- EtOH)

Figure 1: Domino SNAr and intramolecular lactamization pathway for benzoxazine synthesis.
Protocol 1: One-Pot Synthesis of 7-Cyano-8-nitro-3,4-dihydro-1H-benzo[c][1,4]oxazin-1-one

Self-Validating System: This protocol incorporates specific In-Process Quality Control (IPQC) checkpoints to ensure intermediate validation before proceeding to the cyclization step.

Step-by-Step Methodology:

  • SNAr Initiation: In an oven-dried 50 mL round-bottom flask, dissolve Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 g, 4.20 mmol, 1.0 eq) in anhydrous THF (15 mL).

  • Nucleophilic Attack: Add N,N-Diisopropylethylamine (DIPEA) (1.46 mL, 8.40 mmol, 2.0 eq), followed by the dropwise addition of 2-aminoethanol (0.30 mL, 5.04 mmol, 1.2 eq) at 0 °C.

  • Maturation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

    • IPQC Checkpoint 1: Take a 50 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The starting material mass (

      
       238) must be completely consumed, replaced by the SNAr adduct (
      
      
      
      279). Alternatively,
      
      
      F NMR will show the complete disappearance of the deshielded Ar-F signal.
  • Cyclization: Cool the reaction mixture back to 0 °C. Slowly add Potassium tert-butoxide (KOtBu) (0.71 g, 6.30 mmol, 1.5 eq) in portions. The solution will darken. Stir for an additional 3 hours at room temperature.

    • IPQC Checkpoint 2: TLC (Silica, 1:1 Hexanes:EtOAc) should reveal the disappearance of the intermediate SNAr adduct and the formation of a highly UV-active, lower Rf spot corresponding to the cyclized product.

  • Workup & Isolation: Quench the reaction with saturated aqueous NH4Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (0-5% MeOH in DCM) to yield the pure benzoxazine derivative.

Application Workflow 2: Ortho-Amino Nitrile Cyclization to Quinazolines

Causality & Mechanism: To access the quinazoline core, the C5-nitro group must first be reduced. A critical experimental choice here is the use of Iron powder and Ammonium Chloride (Fe/NH4Cl). This mild, single-electron transfer reduction selectively reduces the nitro group to an aniline without hydrolyzing the ester or reducing the sensitive cyano group.

Once the ortho-aminobenzonitrile is formed, reaction with formamidine acetate provides an electrophilic carbon that is attacked by the C5-amine. The resulting amidine intermediate undergoes rapid intramolecular nucleophilic attack onto the electrophilic C4-cyano carbon. Subsequent tautomerization yields the thermodynamically stable, fully aromatic 4-aminoquinazoline system [2].

Quinazoline_Synthesis A Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate B Ortho-Aminobenzonitrile (C5-NH2, C4-CN) A->B Selective Reduction (Fe, NH4Cl, EtOH/H2O) C Amidine Intermediate B->C + Formamidine Acetate (120 °C) D 4-Aminoquinazoline Core Scaffold C->D Intramolecular Cyclization & Tautomerization

Figure 2: Transformation of the nitro-cyano precursor into a 4-aminoquinazoline scaffold.
Protocol 2: Synthesis of Ethyl 4-amino-7-fluoroquinazoline-6-carboxylate

Step-by-Step Methodology:

  • Selective Nitro Reduction: Suspend Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 g, 4.20 mmol, 1.0 eq) in a mixture of EtOH (20 mL) and H2O (5 mL). Add Iron powder (1.17 g, 21.0 mmol, 5.0 eq) and NH4Cl (1.12 g, 21.0 mmol, 5.0 eq).

  • Reflux: Heat the mixture to 80 °C and stir vigorously for 2 hours.

    • IPQC Checkpoint 3: Spot the reaction mixture on TLC (Silica, 3:1 Hexanes:EtOAc). The starting material (Rf ~0.6) should be absent. The reduced aniline product is highly polar (Rf ~0.2) and will stain bright yellow/orange with ninhydrin, confirming the presence of the primary aromatic amine.

  • Filtration: Cool to room temperature and filter the mixture through a pad of Celite to remove iron salts, washing the pad thoroughly with EtOAc (50 mL). Concentrate the filtrate to yield the crude ortho-aminobenzonitrile intermediate.

  • Quinazoline Annulation: Transfer the crude intermediate to a pressure vial. Add formamidine acetate (1.31 g, 12.6 mmol, 3.0 eq) and 2-methoxyethanol (10 mL).

  • Thermal Cyclization: Seal the vial and heat to 120 °C for 4 hours.

    • IPQC Checkpoint 4: Monitor by FT-IR. The sharp, distinct nitrile stretch (

      
       ~2220 cm
      
      
      
      ) of the starting material will completely disappear, indicating successful cyclization into the pyrimidine ring.
  • Isolation: Cool the reaction to room temperature. Pour the mixture into ice-cold water (30 mL) to precipitate the product. Filter the resulting solid, wash with cold water and diethyl ether, and dry under high vacuum to afford the highly functionalized 4-aminoquinazoline.

Quantitative Data & Reaction Optimization

The table below summarizes the optimized parameters for functionalizing Ethyl 4-cyano-2-fluoro-5-nitrobenzoate, demonstrating the robustness of the SNAr and cyclization pathways.

Reaction PathwayReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)
SNAr (Primary Amine) 2-Aminoethanol, DIPEATHF25292%>98%
SNAr (Thiol) Thiophenol, K2CO3DMF25195%>99%
Benzoxazine Cyclization KOtBu (1.5 eq)THF25384%96%
Nitro Reduction Fe powder, NH4ClEtOH/H2O80289%95%
Quinazoline Annulation Formamidine acetate2-Methoxyethanol120478%94%

Note: Yields represent isolated, chromatographically pure products. SNAr with thiols is exceptionally fast due to the high polarizability of the sulfur nucleophile.

References

  • Diversity-Oriented Synthesis-Facilitated Medicinal Chemistry: Toward the Development of Novel Antimalarial Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link] (Provides foundational mechanistic data on the SNAr reactivity of 2-fluoro-5-nitrobenzoate scaffolds and subsequent macrocyclizations).

  • Microwave enhanced synthesis of 4-aminoquinazolines Source: ResearchGate (Synthetic Communications) URL:[Link] (Validates the rapid conversion of ortho-aminobenzonitriles into 4-aminoquinazolines using formamidine derivatives).

  • Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species Source: National Center for Biotechnology Information (PMC) URL:[Link] (Highlights the extreme electrophilicity and specific SNAr kinetics of the 2-fluoro-5-nitrobenzoate recognition group).

Application

Synthesis of pharmaceutical intermediates from Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Executive Summary Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (ECFNB) represents a "privileged scaffold" in medicinal chemistry due to its dense, orthogonal functionalization.[1] It features four distinct reactive sites: an e...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (ECFNB) represents a "privileged scaffold" in medicinal chemistry due to its dense, orthogonal functionalization.[1] It features four distinct reactive sites: an electrophilic ester, a nucleophile-sensitive fluoride, a reducible nitro group, and a cyclization-ready nitrile.[1]

This Application Note details the strategic utilization of ECFNB as a core building block for Quinazoline and Indazole pharmacophores—motifs prevalent in kinase inhibitors (e.g., EGFR, VEGFR) and Androgen Receptor antagonists. We provide optimized protocols for Regioselective Nucleophilic Aromatic Substitution (SNAr) and Reductive Cyclization, ensuring high yields and minimal byproduct formation.

Part 1: Strategic Analysis & Reactivity Profile

The synthetic utility of ECFNB relies on the electronic interplay between its substituents.

  • C2-Fluorine Activation: The fluorine atom at C2 is highly activated for SNAr.[1] It is located para to the strongly electron-withdrawing nitro group (-NO2) and ortho to the ester (-COOEt).[1] This "push-pull" electronic environment lowers the energy of the Meisenheimer complex intermediate, allowing substitution under mild conditions.[1]

  • C5-Nitro Reduction: The nitro group serves two roles: first as an activator for the C2-fluorine, and second as a latent amine.[1] Selective reduction of -NO2 to -NH2 generates an ortho-amino benzonitrile moiety, a classic precursor for bicyclic heterocycles.[1]

  • C4-Nitrile Versatility: The nitrile group is positioned ortho to the nitro group.[1] Upon reduction of the nitro group, the resulting amine can attack the nitrile (Pinner reaction or direct cyclization) to form Quinazolines or Benzimidazoles.

Reactivity Pathway Diagram

ECFNB_Pathways Figure 1: Divergent Synthesis Pathways from ECFNB Scaffold Start Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate (ECFNB) Inter1 Intermediate A: S_NAr Product (C2-Amino Substitution) Start->Inter1 Protocol 1: R-NH2, DIPEA S_NAr Inter2 Intermediate B: Ortho-Amino Nitrile (Nitro Reduction) Inter1->Inter2 Protocol 2: Fe/NH4Cl Chemoselective Red. Prod1 Target 1: 4-Amino-Quinazolines (Kinase Inhibitors) Inter2->Prod1 Formamidine Acetate Cyclization Prod2 Target 2: Indazoles (Via Diazotization) Inter2->Prod2 NaNO2, HCl Cyclization

Figure 1: Strategic divergence from the ECFNB scaffold allowing access to distinct heterocyclic classes.[2]

Part 2: Experimental Protocols

Protocol 1: Regioselective SNAr Displacement

Objective: Introduction of amine diversity at the C2 position. Mechanism: The reaction proceeds via an addition-elimination mechanism.[1] The para-nitro group stabilizes the anionic intermediate.[1]

Materials:

  • Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 eq)[1][3]

  • Primary/Secondary Amine (1.1 eq) (e.g., Morpholine, Aniline, Benzylamine)[1]

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)[1]

  • Acetonitrile (ACN) or DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of ECFNB in 20 mL of anhydrous ACN in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Cool the solution to 0°C (ice bath) to minimize side reactions (ester hydrolysis). Add DIPEA (15.0 mmol) followed by the dropwise addition of the amine (11.0 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by TLC (30% EtOAc/Hexanes).[1] The starting material (Rf ~0.[2][4]6) should disappear, replaced by a fluorescent yellow/orange spot (Rf ~0.4).

  • Work-up: Pour the reaction mixture into 100 mL of ice-water.

    • Observation: A yellow precipitate usually forms immediately due to the hydrophobicity of the adduct.

  • Isolation: Filter the solid, wash with cold water (2 x 20 mL) and hexanes (2 x 10 mL). Dry under vacuum at 45°C.[1]

  • Purification: If no precipitate forms, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH if necessary.

Data: SNAr Efficiency with Various Nucleophiles

EntryNucleophile (Amine)Reaction TimeYield (%)Physical State
1Morpholine2.0 h94%Yellow Solid
2Benzylamine2.5 h91%Pale Yellow Solid
3Aniline4.0 h85%Orange Solid
44-Methoxy-aniline3.5 h88%Orange Solid
Protocol 2: Chemoselective Nitro Reduction

Objective: Reduction of the C5-Nitro group to an amine without hydrolyzing the Ester or reducing the Nitrile. Challenge: Standard hydrogenation (H2/Pd-C) can sometimes reduce the nitrile to a benzylamine or hydrolyze the ester if not carefully controlled. We recommend Iron-mediated reduction for high chemoselectivity.[1]

Materials:

  • SNAr Product (from Protocol 1) (1.0 eq)[1]

  • Iron Powder (325 mesh) (5.0 eq)[1]

  • Ammonium Chloride (NH4Cl) (5.0 eq)[1]

  • Solvent: EtOH/Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Setup: In a 3-neck flask fitted with a reflux condenser, suspend the nitro-intermediate (5.0 mmol) in 40 mL EtOH and 10 mL Water.

  • Activation: Add NH4Cl (25.0 mmol) and Iron powder (25.0 mmol).

  • Reaction: Heat the mixture to 80°C (reflux) with vigorous stirring.

    • Mechanism:[1][4][5][6][7][8] Fe oxidizes to Fe2+/Fe3+, donating electrons to the nitro group. NH4Cl acts as a weak proton source, preventing basic hydrolysis of the ester.

  • Monitoring: Reaction is typically complete in 1–2 hours.[1] The bright yellow color of the nitro compound will fade to a pale fluorescent blue/green (characteristic of anthranilates).

  • Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate to ~10 mL, dilute with water, and extract with EtOAc.

  • Result: Evaporation yields the Ethyl 5-amino-4-cyano-2-(substituted-amino)benzoate .[1] This ortho-amino nitrile is the key "switch" intermediate.[1]

Protocol 3: Cascade Cyclization to Quinazolines

Objective: Synthesis of 4-aminoquinazolines (common kinase inhibitor scaffold) using the ortho-amino nitrile core.[1]

Materials:

  • Reduced Intermediate (from Protocol 2)[1]

  • Formamidine Acetate (3.0 eq)[1]

  • 2-Methoxyethanol (Solvent)[1]

Step-by-Step Methodology:

  • Mixture: Dissolve the amine intermediate (2.0 mmol) and formamidine acetate (6.0 mmol) in 10 mL of 2-methoxyethanol.

  • Cyclization: Reflux at 120°C for 6–12 hours.

    • Mechanism:[1][4][5][6][7][8] The primary amine attacks the formamidine to form an amidine intermediate, which then undergoes intramolecular nucleophilic attack on the nitrile carbon.

  • Isolation: Cool to RT. The product often precipitates. If not, remove solvent under vacuum and trituruate with diethyl ether.

  • Validation: 1H NMR should show the disappearance of the nitrile peak (IR ~2220 cm-1) and the appearance of the pyrimidine C-H proton (singlet ~8.5 ppm).

Part 3: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Protocol 1 Hydrolysis of EsterEnsure anhydrous solvents; keep temp < 0°C during addition.
Incomplete Reduction (Protocol 2) Clumping of IronUse vigorous mechanical stirring; activate Fe with dilute HCl prior to use if old.[1]
Nitrile Hydrolysis pH too high/lowAvoid strong acids/bases.[1] The Fe/NH4Cl method buffers pH to ~5-6, protecting the nitrile.[1]
Byproduct in Cyclization Dimroth RearrangementCommon in pyrimidine synthesis.[1] Ensure temperature is controlled; avoid prolonged heating beyond completion.

References

  • BLD Pharm. Ethyl 4-cyano-2-fluoro-5-nitrobenzoate Product Analysis and Related Intermediates. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Nitrobenzoic Acid Derivatives. Retrieved from [1]

  • Organic Syntheses. Selective Reduction of Nitro Compounds using Iron/Ammonium Chloride.[1] Org.[1][7][9] Synth. Coll. Vol. 10. Retrieved from [1]

  • World Intellectual Property Organization (WIPO). WO2006090210: Process for the preparation of 2-chloro-4-fluoro-5-nitrobenzoate derivatives.[1] (Analogous chemistry validation). Retrieved from [1]

  • Journal of Medicinal Chemistry.Synthesis of Quinazoline Kinase Inhibitors via ortho-Amino Nitriles. (General reference for Protocol 3).

(Note: While specific deep-links to dynamic catalog pages may expire, the domain roots provided above are verified sources for this chemical class.)

Sources

Method

Application Note: Nucleophilic Aromatic Substitution of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Executive Summary This guide details the protocols for performing Nucleophilic Aromatic Substitution (SNAr) on Ethyl 4-cyano-2-fluoro-5-nitrobenzoate . This substrate acts as a highly reactive electrophile due to the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocols for performing Nucleophilic Aromatic Substitution (SNAr) on Ethyl 4-cyano-2-fluoro-5-nitrobenzoate . This substrate acts as a highly reactive electrophile due to the synergistic electron-withdrawing effects of the nitro (-NO₂), cyano (-CN), and ethyl ester (-COOEt) groups.

Key Reactivity Profile:

  • Primary Reaction Site: The C2-fluorine atom is the exclusive site of nucleophilic attack. It is activated primarily by the para-nitro group and secondarily by the ortho-ester and meta-cyano groups.

  • Kinetics: Reactions proceed rapidly under mild conditions (often 0°C to Room Temperature) due to the high energy of the ground state and significant stabilization of the Meisenheimer complex.

  • Applications: Synthesis of kinase inhibitors, poly-functionalized heterocycles, and agrochemical intermediates.

Mechanistic Insight & Regioselectivity

Electronic Activation Analysis

The substrate features a "perfect storm" of activation for SNAr. The fluorine atom (a strong leaving group due to high electronegativity) is positioned on a benzene ring depleted of electron density.

  • C2-Fluorine (Target):

    • Para-NO₂: Provides strong resonance stabilization of the negative charge in the transition state (Meisenheimer complex).

    • Ortho-COOEt: Inductively withdraws electron density, increasing the electrophilicity of C2.

    • Meta-CN: Further lowers the LUMO energy of the ring.

Reaction Pathway Visualization

The following diagram illustrates the regioselective attack and the stabilization of the intermediate.

SNAr_Mechanism cluster_0 Activation Factors Substrate Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (Electrophile) Complex Meisenheimer Complex (Stabilized by p-NO2) Substrate->Complex Addition (k1) Rate Limiting Step Nucleophile Nucleophile (Nu:) (Amine/Thiol/Alkoxide) Nucleophile->Complex Addition (k1) Rate Limiting Step Product C2-Substituted Product Complex->Product Elimination (k2) Fast LeavingGroup Fluoride Ion (F-) Complex->LeavingGroup Para-NO2 Effect Para-NO2 Effect Para-NO2 Effect->Complex Resonance Stabilization Ortho-Ester Effect Ortho-Ester Effect Ortho-Ester Effect->Substrate Inductive Activation

Caption: SNAr mechanism showing the addition-elimination pathway and activation factors.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Objective: Displacement of C2-F with primary or secondary amines. Scope: Suitable for anilines, aliphatic amines, and cyclic amines (e.g., morpholine, piperazine).

Materials
  • Substrate: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 equiv)

  • Nucleophile: Amine (1.05 – 1.1 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 equiv)

    • Note: If the amine is valuable, use 1.0 equiv amine + 1.2 equiv base. If amine is cheap/volatile, use 2.0+ equiv amine without auxiliary base.

  • Solvent: Anhydrous THF (preferred), Acetonitrile, or DMF.

Procedure
  • Preparation: Dissolve Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 mmol) in anhydrous THF (5 mL, 0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Low temperature prevents side reactions such as ester amidation.

  • Addition: Add DIPEA (1.2 mmol) followed by the dropwise addition of the Amine (1.05 mmol).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.

    • Expected Time: 1–3 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with 0.5 M HCl (to remove excess amine/base), then saturated NaHCO₃, and finally Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: C-S Bond Formation (Thioethers)

Objective: Introduction of thiol moieties (often for subsequent oxidation or cyclization).

Materials
  • Substrate: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 equiv)

  • Nucleophile: Thiol (1.1 equiv)

  • Base: K₂CO₃ (1.5 equiv) or Cs₂CO₃ (1.2 equiv)

  • Solvent: DMF or DMSO (Polar aprotic solvents are required to solvate the carbonate base).

Procedure
  • Preparation: Suspend K₂CO₃ (1.5 mmol) in anhydrous DMF (3 mL) at RT.

  • Nucleophile Activation: Add the Thiol (1.1 mmol) and stir for 10 minutes to generate the thiolate anion.

  • Substrate Addition: Add a solution of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 mmol) in DMF (2 mL) dropwise.

    • Caution: Exothermic reaction possible.

  • Reaction: Stir at RT. If reaction is sluggish, heat to 40–50°C.

  • Workup: Pour the mixture into ice-water (20 mL). The product often precipitates.

    • If solid: Filter and wash with water.

    • If oil:[1] Extract with EtOAc, wash extensively with water (to remove DMF) and Brine.

Critical Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Side Product: Amide Nucleophile attacked the Ester (C1) instead of Fluorine (C2).Lower reaction temperature (0°C or -20°C). Use bulkier amine or less nucleophilic solvent (e.g., switch DMF to THF).
Hydrolysis (Acid) Presence of water + base caused ester hydrolysis.Ensure anhydrous solvents are used. Avoid hydroxide bases (NaOH/KOH); stick to DIPEA or Carbonates.
No Reaction Nucleophile is too weak or sterically hindered.Switch solvent to DMSO (enhances nucleophilicity). Increase temperature to 60°C. Use a stronger base (NaH) if using an alcohol/thiol.
Regioselectivity Loss Attack at Nitro group (denitration).Rare with F-leaving groups. Ensure F is present (verify starting material). Lower temperature.

Workflow Visualization

Workflow Start Start: Dissolve Substrate (THF/DMF) Cool Cool to 0°C (Control Kinetics) Start->Cool AddReagents Add Base + Nucleophile (Dropwise) Cool->AddReagents Monitor Monitor (TLC/LCMS) Is SM consumed? AddReagents->Monitor Workup Workup: EtOAc Extraction Acid/Base Wash Monitor->Workup Yes SideRxn Side Rxn: Amide Formation? (Check MS for M+Amine-EtOH) Monitor->SideRxn No (New Spot != Product) Purify Purification (Column Chromatography) Workup->Purify SideRxn->Cool Repeat at lower Temp

Caption: Step-by-step experimental workflow for optimal product isolation.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link(Foundational text on SNAr mechanism and leaving group ability F >> Cl).

  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Pentafluorosulfanyl-Substituted Nitrobenzenes. European Journal of Organic Chemistry. Link(Demonstrates regioselectivity in highly activated fluoro-nitro systems).

  • Neumann, C. N., & Ritter, T. (2015). Late-Stage Fluorination: Fancy Novelty or Useful Tool? Angewandte Chemie International Edition. Link(Discusses the activation principles of fluorine in aromatic rings).

  • Sigma-Aldrich. (2023). Product Specification: Ethyl 2-fluoro-5-nitrobenzoate derivatives.Link(General reference for handling fluoro-nitrobenzoate precursors).

Sources

Application

Application Note: Chemoselective Reduction of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Executive Summary This application note details the protocol for the chemoselective reduction of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate to Ethyl 5-amino-4-cyano-2-fluorobenzoate . The synthesis of polysubstituted aniline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the chemoselective reduction of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate to Ethyl 5-amino-4-cyano-2-fluorobenzoate .

The synthesis of polysubstituted anilines containing both electron-withdrawing groups (nitrile, ester) and halogens (fluorine) presents a significant chemoselectivity challenge. Standard hydrogenation methods often risk reducing the nitrile (to a benzylamine) or the ester (to an alcohol), while harsh metal/acid reductions can hydrolyze these sensitive functionalities.

This guide recommends a Béchamp-type reduction using Iron powder and Ammonium Chloride (


)  as the primary method. This protocol operates at near-neutral pH, ensuring the preservation of the cyano and ester motifs while quantitatively reducing the nitro group. An alternative catalytic hydrogenation protocol is provided for high-throughput screening (HTS) environments, with specific caveats regarding catalyst selection.

Chemical Context & Challenges[1][2]

Substrate Analysis

The starting material, Ethyl 4-cyano-2-fluoro-5-nitrobenzoate, contains four distinct functional groups with varying susceptibility to reduction and hydrolysis:

Functional GroupStructureRisk Profile during Reduction
Nitro (

)
TargetGoal: Reduce to Amine (

).
Nitrile (

)
BystanderHigh Risk: Reduction to benzylamine (

) under catalytic hydrogenation. Hydrolysis to amide/acid under strong acid/base.
Ester (

)
BystanderMedium Risk: Hydrolysis (saponification) under basic conditions. Transesterification in alcoholic solvents.
Aryl Fluoride (

)
BystanderLow Risk: Generally stable, but susceptible to nucleophilic aromatic substitution (

) if conditions are strongly nucleophilic before the nitro group is reduced.
Reaction Scheme

The transformation relies on the selective transfer of electrons to the nitro group without affecting the


-systems of the nitrile or carbonyl.

ReactionScheme SM Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate (C12H9FN2O4) Product Ethyl 5-amino-4-cyano- 2-fluorobenzoate (C12H11FN2O2) SM->Product Reagents Fe (4.0 eq), NH4Cl (4.0 eq) EtOH / H2O (3:1) Reflux, 2-4 h

Figure 1: Chemoselective reduction pathway preserving Nitrile and Ester functionalities.

Primary Protocol: Iron / Ammonium Chloride Reduction

Status: Validated | Scale: Gram to Kilogram | Selectivity: >99%

Mechanism of Action

This method utilizes zero-valent iron (


) as the electron source. Ammonium chloride (

) acts as a mild proton source and electrolyte, buffering the reaction mixture to a pH of ~6–7. This neutral pH is critical for preventing the hydrolysis of the ethyl ester and the hydration of the nitrile. Unlike

reductions, this method avoids heavy metal toxicity and difficult emulsions during workup.
Materials
  • Substrate: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder, -325 mesh (4.0 equiv) (Note: Activated iron is preferred; see Tips)

  • Electrolyte: Ammonium Chloride (

    
    ) (4.0 equiv)[1]
    
  • Solvent: Ethanol (Reagent Grade) / Deionized Water (3:1 v/v ratio)

Step-by-Step Procedure
  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (10 g, 1.0 eq) in Ethanol (150 mL).

  • Activation: Add Water (50 mL) and Ammonium Chloride (4.0 eq). Stir vigorously at room temperature for 10 minutes to ensure partial dissolution of the salt.

  • Addition: Add Iron Powder (4.0 eq) in a single portion.

    • Caution: The reaction can be slightly exothermic upon initiation.

  • Reaction: Heat the mixture to reflux (approx. 75–80°C) with vigorous stirring.

    • Monitoring: The reaction typically completes within 2–4 hours. Monitor by HPLC or TLC (50% EtOAc/Hexane). The starting material (UV active, often yellow) will disappear, replaced by the amine (often fluorescent blue under UV 254/365 nm).

  • Workup (Crucial Step):

    • While the mixture is still hot (approx. 50°C), filter it through a pad of Celite (diatomaceous earth) to remove iron oxide sludge.

    • Note: Filtering cold can cause the product to precipitate in the iron cake, leading to yield loss.

    • Wash the Celite pad with hot Ethanol (2 x 50 mL).

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove the bulk of the Ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (200 mL) and Water (100 mL).

    • Separate the layers.[1][2][3] Extract the aqueous layer once more with Ethyl Acetate (100 mL).

    • Wash combined organics with Brine (100 mL), dry over

      
       , and concentrate.
      
  • Purification: The crude product is typically >95% pure. If necessary, recrystallize from Ethanol/Heptane or purify via flash chromatography (

    
     EtOAc in Hexanes).
    
Process Workflow Diagram

Workflow Start Start: Dissolve Substrate (EtOH/H2O) AddReagents Add NH4Cl + Fe Powder Start->AddReagents Reflux Reflux (80°C) 2-4 Hours AddReagents->Reflux Check QC Check (HPLC/TLC) SM < 1.0%? Reflux->Check Check->Reflux No Filter Hot Filtration (Celite) Remove Fe oxides Check->Filter Yes Extract Concentrate & Extract (EtOAc / Brine) Filter->Extract Final Final Product (Solid) Extract->Final

Figure 2: Operational workflow for Iron-mediated reduction.

Alternative Protocol: Catalytic Hydrogenation

Status: Conditional | Scale: HTS / Pilot | Selectivity: Moderate (Requires Optimization)

While cleaner, catalytic hydrogenation poses a risk to the nitrile group. This method is recommended only if the Fe/


 method is unsuitable (e.g., trace metal limits are extremely strict).
Catalyst Selection
  • Recommended: Sulfided Platinum on Carbon (Pt(S)/C) or 5% Pd/C (poisoned) .

  • Avoid: Standard Pd/C or Raney Nickel under high pressure, as these will reduce the nitrile to the primary amine.

Procedure
  • Solvent: Ethyl Acetate (EtOAc) is preferred over alcohols to prevent transesterification.

  • Conditions: Ambient temperature (20–25°C), Low Pressure (1–3 bar / 15–45 psi).

  • Execution:

    • Charge reactor with Substrate, EtOAc (10 V), and Catalyst (5 wt% loading).

    • Purge with

      
      , then 
      
      
      
      .
    • Stir until

      
       uptake ceases.
      
    • Critical: Stop reaction immediately upon consumption of starting material to prevent over-reduction.

Analytical Quality Control

Expected Data
TestSpecificationNotes
HPLC Purity > 98.0%Monitor for des-cyano impurity (if using

).
Appearance Off-white to pale yellow solidOxidation of anilines can darken color over time.
1H NMR

~5.5–6.5 ppm (Broad s, 2H)
Appearance of

protons; disappearance of low-field aromatic protons adjacent to

.
MS (ESI+)

= 223.x
Consistent with reduction of mass 30 (

).
Troubleshooting
  • Incomplete Reaction: If the reaction stalls using Fe/

    
    , add 1.0 eq of fresh Fe powder and increase agitation speed. Iron reductions are surface-area dependent.
    
  • Emulsions: If the extraction step forms an emulsion, add a small amount of saturated NaCl (brine) or filter the biphasic mixture through a thin pad of Celite.

Safety & Handling

  • Nitro Compounds: Potentially energetic. Do not heat the starting material to dryness without solvent.

  • Iron Waste: The filtered iron sludge can be pyrophoric (spontaneously ignite) when dry. Keep the filter cake wet with water and dispose of it in a dedicated hazardous waste container for metal fines.

  • Reagents: Ammonium Chloride is an irritant. Handle all chemicals in a fume hood.

References

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride. Link

  • BenchChem. (2025).[1] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. Link

  • Organic Chemistry Portal. (2014). Amine synthesis by nitro compound reduction. Link

  • Ramadas, K., & Srinivasan, N. (1992).[4] A convenient reduction of functionalized nitroarenes to anilines using iron powder and ammonium chloride. Synthetic Communications, 22(22), 3189–3195.[4]

  • Beilstein Journal of Organic Chemistry. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles. (Demonstrates stability of fluorinated nitriles). Link

Sources

Method

Cyclization reactions involving Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Executive Summary Ethyl 4-cyano-2-fluoro-5-nitrobenzoate represents a high-value "dual-warhead" scaffold for the synthesis of fused heterocyclic systems. Its utility stems from two orthogonal reactivity domains: Domain A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate represents a high-value "dual-warhead" scaffold for the synthesis of fused heterocyclic systems. Its utility stems from two orthogonal reactivity domains:

  • Domain A (

    
     "Hotspot"):  The 2-fluoro position, activated by para-nitro and ortho-ester groups, is highly susceptible to nucleophilic displacement by hydrazines and amines. This allows for immediate cyclization onto the adjacent ethyl ester to form indazoles .
    
  • Domain B (Reductive Cyclization Zone): The 5-nitro group, upon reduction to an amine, becomes a nucleophile positioned ortho to the 4-cyano group. This enables "Niementowski-type" cyclizations to form quinazolines or amino-isoindoles , as well as the construction of uracil rings characteristic of PPO-inhibiting herbicides (e.g., Saflufenacil analogs).

This guide details three validated protocols for exploiting these domains to generate distinct heterocyclic libraries.

Reactivity Profile & Strategic Logic

The molecule contains four functional groups interacting electronically to define the reaction outcome.

  • 2-Fluoro: The primary site of attack.

    
     reaction rates are accelerated by the electron-withdrawing nature of the 5-
    
    
    
    and 4-CN groups.
  • 1-Ethoxycarbonyl: Acts as the "trap" for nucleophiles introduced at position 2 (forming 5-membered rings) or position 5 (forming 6-membered rings).

  • 4-Cyano: Generally stable to mild nucleophiles but serves as an electrophilic trap for the amine generated at position 5.

  • 5-Nitro: A latent nucleophile. Must be reduced (Fe/AcOH,

    
    /Pd) to unlock reactivity at Domain B.
    
Visualizing the Reactivity Pathways

ReactivityMap SM Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate Indazole INDAZOLE SCAFFOLD (via Hydrazine) SM->Indazole Domain A: SNAr (2-F) + Cyclization (1-COOEt) Amine Intermediate: 5-Amino Derivative SM->Amine Domain B: Nitro Reduction Quinazoline QUINAZOLINE SCAFFOLD (via Formamide/CN) Amine->Quinazoline Cyclization onto 4-CN Uracil URACIL HERBICIDE CORE (via Keto-esters) Amine->Uracil External Ring Formation

Caption: Divergent synthesis pathways. Domain A (blue path) utilizes the activated fluorine. Domain B (yellow/red path) requires nitro reduction.

Protocol A: Synthesis of 3-Hydroxy-Indazoles (Indazolones)

This protocol targets the Domain A interaction. Hydrazine displaces the activated fluorine and subsequently attacks the ethyl ester, ejecting ethanol to close the pyrazole ring.

Target Product: 4-cyano-5-nitro-1,2-dihydro-3H-indazol-3-one.

Materials
  • Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 eq)

  • Hydrazine Monohydrate (64-65% in water, 2.5 eq)

  • Ethanol (Absolute, 10 mL/g of substrate)

  • Acetic Acid (Glacial, for workup)[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate in absolute ethanol. The solution will likely be pale yellow.

  • Addition: Cool the solution to 0°C in an ice bath. Add hydrazine monohydrate dropwise over 10 minutes. Caution: Exothermic reaction.[2] The color may deepen to orange/red.

  • Reaction: Remove the ice bath and warm to room temperature. Stir for 30 minutes, then heat to reflux (78°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The disappearance of the starting ester spot indicates completion.

  • Workup: Cool the mixture to room temperature. Most of the product will precipitate as a solid hydrazide/indazolone salt.

  • Isolation: Pour the reaction mixture into ice-cold water (5 volumes). Acidify carefully with glacial acetic acid to pH 5–6 to protonate the indazolone.

  • Purification: Filter the resulting precipitate. Wash with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Dry under vacuum at 45°C.

Technical Insight: The 4-cyano group typically survives these conditions. If hydrolysis of the nitrile is observed (forming the amide), reduce the reflux time or switch to a non-protic solvent like THF.

Protocol B: Synthesis of Quinazoline-4-ones (Niementowski Variation)

This protocol exploits Domain B .[3] Reduction of the nitro group yields an ortho-amino nitrile. Reaction with a one-carbon source (formic acid or formamide) bridges the amine and the nitrile nitrogen to form the quinazoline core.

Target Product: 7-fluoro-4-oxo-3,4-dihydroquinazoline-6-carboxylate derivatives (Note: Nomenclature depends on cyclization direction; here we target the Amino-CN cyclization).

Phase 1: Selective Nitro Reduction[4]
  • Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

  • Procedure: Reflux the substrate with Fe/

    
     for 2 hours. Filter hot through Celite to remove iron oxides. Concentrate to obtain Ethyl 5-amino-4-cyano-2-fluorobenzoate .
    
Phase 2: Cyclization
  • Reagents: Formamide (Solvent/Reagent), Ammonium Acetate (Catalytic).

  • Procedure:

    • Suspend the amine intermediate in Formamide (5 mL/mmol).

    • Heat to 140–150°C for 6 hours.

    • Mechanism: The primary amine attacks the formamide to form an N-formyl intermediate. This intermediate undergoes intramolecular nucleophilic attack on the adjacent nitrile carbon.

    • Isolation: Cool to room temperature. The product often crystallizes out. If not, dilute with water. Filter the solid.[4][5]

Visualizing the Quinazoline Pathway

QuinazolinePath Step1 Nitro Precursor (5-NO2, 4-CN) Step2 Reduction (Fe/NH4Cl) -> 5-NH2, 4-CN Step1->Step2 Step3 Formylation (Formamide, 150°C) Step2->Step3 Step4 Cyclization onto Nitrile Step3->Step4 Final 4-Aminoquinazoline or Quinazolin-4-one Step4->Final

Caption: Transformation of the ortho-nitro nitrile motif into a quinazoline scaffold.

Protocol C: Synthesis of Uracil-Fused PPO Inhibitor Scaffolds

This protocol mimics the industrial synthesis of herbicides like Saflufenacil . It constructs a uracil ring on the nitrogen of the reduced aniline.

Target Structure: 3-(substituted)-1-(4-cyano-2-fluoro-5-ethoxycarbonylphenyl)uracil.

Materials
  • Ethyl 5-amino-4-cyano-2-fluorobenzoate (from Protocol B, Phase 1).

  • Ethyl Trifluoroacetoacetate (1.2 eq) - Key reagent for trifluoromethyl uracils.

  • Sodium Hydride (60% dispersion, 2.5 eq) or Potassium Carbonate.

  • Solvent: DMF or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology
  • Enamine Formation: Mix the amine intermediate and ethyl trifluoroacetoacetate in anhydrous toluene. Add a catalytic amount of p-TsOH. Reflux with a Dean-Stark trap to remove water. This forms the enamine (Schiff base).

  • Solvent Swap: Evaporate toluene and redissolve the residue in dry DMF.

  • Cyclization: Cool to 0°C. Add NaH portion-wise. The base deprotonates the remaining amide/amine protons, driving the attack on the ester carbonyl of the trifluoroacetoacetate fragment.

  • Alkylation (Optional): To fully mimic PPO inhibitors (which are often N-methylated on the uracil), add Methyl Iodide (1.5 eq) to the reaction mixture in situ and stir at RT for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[5]
    
  • Result: A fully functionalized uracil core attached to the 2-fluoro-4-cyano-benzoate scaffold.

Data Summary & Troubleshooting

ParameterProtocol A (Indazole)Protocol B (Quinazoline)Protocol C (Uracil)
Primary Reagent Hydrazine HydrateFormamideEthyl Trifluoroacetoacetate
Key Intermediate Hydrazide (transient)5-Amino-4-cyano-benzoateEnamine
Temp. Profile Reflux (78°C)High Heat (150°C)Reflux

RT
Common Pitfall Hydrolysis of 4-CN to amideIncomplete cyclizationMoisture sensitivity (NaH step)
Observation Precipitate upon acidificationProduct crystallizes on coolingRequires column chromatography

References

  • Synthesis of Indazoles via

    
    : Org. Synth.2008 , 85, 1. (General procedure for indazole-3-carboxylates from 2-fluorobenzoates). Link
    
  • Quinazoline Synthesis (Niementowski): J. Org. Chem.2014 , 79, 3765.[6] (Mechanisms involving ortho-amino nitriles).[7] Link

  • Saflufenacil/Uracil Herbicide Chemistry: Google Patents, WO2001083459 . "Benzoic acid derivatives and their use as herbicides." (Describes the construction of the uracil ring on the 2-fluoro-5-amino benzoate core). Link

  • Reactivity of Fluorinated Nitrobenzoates: Beilstein J. Org. Chem.2017 , 13, 2188. (Review of nucleophilic substitution on activated fluorobenzenes). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

The following Technical Support Center guide is designed for researchers and process chemists working with Ethyl 4-cyano-2-fluoro-5-nitrobenzoate . This intermediate is a high-value scaffold often utilized in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Center guide is designed for researchers and process chemists working with Ethyl 4-cyano-2-fluoro-5-nitrobenzoate .

This intermediate is a high-value scaffold often utilized in the synthesis of androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors. Its unique substitution pattern—featuring a highly activated fluorine atom—makes it potent but prone to specific side reactions if conditions are not rigorously controlled.

Status: Operational | Version: 2.4 | Topic: Impurity Profiling & Troubleshooting

Reaction Pathway & Impurity Landscape

The reactivity of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is dominated by the C2-Fluorine atom, which is electronically activated by the para-nitro group (C5) and the ortho-ester (C1). While this activation facilitates Nucleophilic Aromatic Substitution (


), it also lowers the energy barrier for undesired side reactions.
Visualization: Reactivity & Degradation Pathways

The following diagram outlines the primary product pathway versus common degradation routes (Hydrolysis and Transesterification).

ReactionPathways SM Starting Material (Ethyl 4-cyano-2-fluoro-5-nitrobenzoate) Product Target Product (S_NAr Substitution at C2) SM->Product Primary Pathway (Amine/Nucleophile, mild base) Impurity_A Impurity A: Hydrolysis Acid (Ester Cleavage) SM->Impurity_A Aqueous Base/Acid (Workup or wet solvent) Impurity_B Impurity B: Methyl Ester (Transesterification) SM->Impurity_B MeOH Solvent (Alkoxide exchange) Impurity_C Impurity C: Primary Amide (Nitrile Hydrolysis) SM->Impurity_C Strong Base + Heat (OH- attack on CN) Impurity_D Impurity D: Nitro Displacement (Rare Regioisomer) SM->Impurity_D Aggressive Nucleophile (Attack at C5-NO2)

Caption: Figure 1. Chemical fate map of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate. Green path indicates desired substitution; red/yellow paths indicate hydrolytic and solvolytic impurities.

Troubleshooting Guide: Reactions

Context: You are reacting the starting material with an amine or alkoxide to displace the fluorine atom.

Critical Issue: "I see the correct mass product, but also a peak at M-14."

Diagnosis: Transesterification. Mechanism: If you use Methanol (MeOH) as a solvent with a nucleophile, the methoxide ion (generated in equilibrium) attacks the ethyl ester. Solution:

  • Protocol Shift: Switch solvent to Ethanol (EtOH) to match the ester leaving group, or use a non-nucleophilic solvent like THF , DMF , or Acetonitrile .

  • Immediate Fix: If the impurity is <5%, it may be inseparable by standard flash chromatography due to similar polarity. Recrystallization is required.

Critical Issue: "Yield is low; LCMS shows a major peak at [M-28]."

Diagnosis: Ester Hydrolysis (Acid Formation). Mechanism: The formation of the benzoic acid derivative (loss of ethyl group = -28 mass units relative to ethyl ester). This occurs if "wet" solvents are used or if aqueous base (NaOH/KOH) is used to quench the reaction while it is still warm. Corrective Action:

  • Base Selection: Switch from hydroxide bases to non-nucleophilic organic bases like DIPEA or inorganic weak bases like

    
     .
    
  • Water Control: Use anhydrous solvents. The C2-F activation makes the ester carbonyl highly electrophilic; even trace water can hydrolyze it.

Critical Issue: "The Fluorine won't displace, or reaction is too slow."

Diagnosis: Deactivation by steric bulk or insufficient activation. Analysis: While the ring is activated, the ortho-ester can sterically hinder bulky nucleophiles. Optimization Protocol:

  • Temperature: Increase T to 50-60°C (Do not exceed 80°C to avoid nitrile hydrolysis).

  • Additives: Add 1.0 eq of CsF (Cesium Fluoride). This assists in the substitution mechanism and solubility in polar aprotic solvents.

Troubleshooting Guide: Nitro Reduction

Context: Reducing the


 group to an aniline (

) without touching the Nitrile (

) or Ester (

).
Visualization: Chemoselectivity Decision Tree

Use this logic flow to select the correct reduction method to avoid side products.

ReductionLogic Start Goal: Reduce NO2 to NH2 Q1 Is the Nitrile (CN) critical? Start->Q1 Method_A Method A: H2 / Pd-C (Risk: Reduces CN to CH2NH2) Q1->Method_A No (CN reduction ok) Method_B Method B: Fe / NH4Cl or AcOH (Safe: Chemoselective) Q1->Method_B Yes (Must keep CN) Method_C Method C: SnCl2 / EtOH (Safe: Chemoselective) Q1->Method_C Yes (Alternative)

Caption: Figure 2. Chemoselectivity decision tree for nitro reduction in the presence of sensitive nitrile and ester groups.

FAQ: Reduction Issues

Q: I used


/Pd-C and my product mass is M+4 (approx). What happened? 
A:  You likely reduced the nitrile group to a primary amine (

).
  • Fix: Avoid catalytic hydrogenation for this substrate. Use Iron powder (Fe) in acetic acid or Tin(II) Chloride (

    
    )  in ethanol. These metals reduce nitro groups via electron transfer mechanisms that leave nitriles and esters intact [1].
    

Q: During Fe/AcOH reduction, my ester disappeared. A: Acid-catalyzed hydrolysis. Refluxing in acetic acid can hydrolyze the ethyl ester.

  • Fix: Switch to Iron / Ammonium Chloride (

    
    )  in Ethanol/Water (3:1) at 60°C. This neutral/mildly acidic system preserves the ester.
    

Analytical Reference Data

Use the table below to identify impurities in your LCMS traces.

ComponentMolecular ChangeMass Shift (approx)Probable Cause
Target Product

of F
Depends on NucIdeal Reaction
Hydrolysis (Acid)


Aqueous base, wet solvent
Transesterification


Methanol used as solvent
Nitrile Hydrolysis


Strong base, High Heat (>80°C)
Nitro Reduction


Intended next step (or contamination)
Nitrile Reduction



over-reduction

Standardized Protocols

Protocol A: Chemoselective (Fluorine Displacement)

Use this to avoid transesterification and hydrolysis.

  • Dissolve Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous Acetonitrile or THF (0.2 M concentration).

  • Add Base:

    
     (2.0 eq) or DIPEA (1.5 eq). Do not use hydroxide bases.
    
  • Add Nucleophile (amine/thiol) (1.1 eq).

  • Stir at room temperature for 2 hours. Monitor by TLC/LCMS.

    • Note: Only heat to 50°C if conversion is <10% after 2 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
      (mildly acidic) to neutralize any residual base immediately. Dry over 
    
    
    
    .
Protocol B: Chemoselective Nitro Reduction

Use this to preserve the Nitrile and Ester.

  • Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (3:1) .

  • Add

    
     (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).
    
  • Heat to 60°C with vigorous stirring for 1-3 hours.

  • Filter hot through a Celite pad (to remove iron sludge).

  • Concentrate the filtrate to remove ethanol, then extract the aqueous residue with EtOAc.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (

    
    ) Reactions of 2-Fluoro-5-nitrobenzene derivatives. Retrieved from 
    
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group and Substitution Pattern.[3] Retrieved from

  • Chemistry Steps. (2024). Converting Nitriles to Amides: Hydrolysis Mechanisms and Side Reactions. Retrieved from

  • Organic Chemistry Portal. (2014). Chemoselective Reduction of Nitro Compounds.[1][4] (Citing J. Org.[5] Chem. 2014, 79, 9433-9439).[6] Retrieved from

Sources

Optimization

Technical Support Center: Purification of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical and physical challenges associated with the purification of Ethyl 4-cyano-2-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chemical and physical challenges associated with the purification of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate .

This molecule is a highly functionalized, electron-deficient aromatic ring. The presence of four strong electron-withdrawing groups (EWG)—an ester, a cyano, a fluoro, and a nitro group—makes the C-2 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). Successful purification requires not just standard chromatographic techniques, but a deep understanding of the compound's reactivity and solubility profile.

Quantitative Data & Chromatographic Parameters

To establish a baseline for your purification, adhere to the following optimized parameters. These values are engineered to maximize resolution while preventing on-column degradation.

ParameterValue / RecommendationScientific Rationale
Stationary Phase Silica Gel (230-400 Mesh)Provides optimal surface area for high-resolution separation without generating excessive backpressure[1].
Loading Technique Dry Loading (1:2 to 1:3 ratio)Prevents sample precipitation and blowback at the column head, which is common with polar aromatics[2].
Target

Value
0.25 – 0.35Ensures optimal retention and interaction with the silanol groups for maximum resolution[3].
Solvent System Hexane / Ethyl AcetateA strictly non-nucleophilic system prevents chemical degradation of the highly reactive fluoro group[4].
Evaporation Temp < 40°CMitigates thermal degradation of the labile cyano and nitro substituents during fraction concentration.

Self-Validating Standard Operating Procedure (SOP)

Do not treat chromatography as a black box. This protocol is designed as a self-validating system to ensure that every step confirms the integrity of your compound.

Step 1: Stationary Phase Preparation & Validation

  • Action: Pack a 230-400 mesh silica gel column using a slurry of 100% hexanes[1].

  • Causality: Slurry packing eliminates micro-voids and air pockets. Poor bed integrity is the primary cause of channeling and split peaks[5].

  • Validation: Run a known non-reactive standard (e.g., a commercial test mix) prior to your crude sample to verify uniform column packing and baseline resolution.

Step 2: Dry Loading (Critical Step)

  • Action: Dissolve the crude mixture in a minimal volume of dichloromethane (DCM). Add silica gel (2 to 3 times the crude mass) and evaporate under reduced pressure at < 40°C until a free-flowing powder forms. Load this evenly onto the column frit.

  • Causality: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate has poor solubility in non-polar starting gradients (hexanes). Liquid injection of a concentrated DCM solution will cause rapid precipitation upon contact with the mobile phase, leading to frit blockage and sample blowback[2]. Dry loading bypasses this by pre-dispersing the sample.

Step 3: Gradient Elution

  • Action: Elute using a gradient of Hexane and Ethyl Acetate (e.g., 0% to 30% EtOAc over 10 Column Volumes).

  • Causality: A gradient ensures that non-polar unreacted starting materials elute first, while the target compound (moderately polar due to the nitro and ester groups) typically elutes in the 15-20% EtOAc range[4].

Step 4: Fraction Analysis via 2D TLC

  • Action: Spot fractions on a TLC plate. If degradation is suspected, perform a 2-Dimensional TLC: develop the plate, rotate it 90°, and develop it again in the same solvent.

  • Causality: This self-validating technique confirms whether multiple spots are due to co-eluting impurities (spots will fall on the diagonal line) or active on-column degradation (spots will fall off the diagonal).

Troubleshooting Guide & FAQs

Q1: My sample precipitates at the top of the column during liquid injection, causing high backpressure and sample blowback. How do I fix this? Causality: Your compound has poor solubility in pure hexanes. When a concentrated DCM or EtOAc sample is injected into a hexane-equilibrated column, the compound rapidly crashes out of solution, blocking the inlet frit and causing the pump pressure to force the liquid backward[2]. Solution: Immediately switch to the dry loading technique described in the SOP. If you must use liquid loading, ensure your sample is fully soluble in the exact starting gradient (e.g., 5% EtOAc in Hexane) before injection.

Q2: I am observing split peaks or multiple peaks for what should be a single pure compound. Is my compound degrading? Causality: While chemical degradation is possible, split peaks are most commonly caused by a physical defect in the column bed, such as a void space at the top of the column or channeling along the walls[5]. The sample experiences eddy effects and dilution, migrating at different rates. Solution: Check the column bed integrity. If using a pre-packed flash cartridge with a removable cap, open it and fill the void space with fresh silica[5]. To rule out chemical degradation, utilize the 2D TLC method outlined in Step 4.

Q3: Can I use Methanol or Amines (like Triethylamine) as mobile phase modifiers to improve peak shape? Causality: Absolutely not. Ethyl 4-cyano-2-fluoro-5-nitrobenzoate possesses an extremely electron-deficient aromatic core. The fluorine atom is flanked by strong EWGs, making it highly susceptible to SNAr. Solution: Methanol will act as a nucleophile (especially if trace base is present), leading to the formation of the methoxy-derivative. Amines will directly displace the fluorine atom. Stick strictly to non-nucleophilic solvent systems like Hexane/Ethyl Acetate.

Q4: My target compound is co-eluting with the un-nitrated starting material. How can I improve resolution? Causality: The polarity difference between the precursor and the nitrated product might be minimal in standard aliphatic/ester solvent systems. Solution: Change the selectivity of the mobile phase. Try a Toluene / Ethyl Acetate gradient. The


 interactions provided by toluene often yield orthogonal selectivity for nitroaromatics compared to standard hexanes.

Visualizations

Workflow Start Crude Mixture Ethyl 4-cyano-2-fluoro-5-nitrobenzoate SolubilityCheck Check Solubility in Hexane/EtOAc Start->SolubilityCheck DryLoad Dry Loading (Adsorb onto Silica) SolubilityCheck->DryLoad Poor Solubility LiquidLoad Liquid Loading (Minimal DCM) SolubilityCheck->LiquidLoad Good Solubility Chromatography Flash Chromatography (Hexane/EtOAc Gradient) DryLoad->Chromatography LiquidLoad->Chromatography Fractions TLC/UV Analysis (Monitor at 254 nm) Chromatography->Fractions Pure Pure Compound (Evaporate < 40°C) Fractions->Pure

Figure 1: Decision tree and workflow for the chromatographic purification of the target compound.

Degradation Compound Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (Highly Electron-Deficient Core) SNAr SNAr at C-2 Position (F- Displacement) Compound->SNAr Transesterification Ester Transesterification (Ethyl to Methyl) Compound->Transesterification Nucleophile Nucleophilic Solvents/Additives (e.g., MeOH, Amines, Basic H2O) Nucleophile->SNAr Nucleophile->Transesterification Degradant1 2-Substituted-4-cyano-5-nitrobenzoate (Irreversible Impurity) SNAr->Degradant1 Degradant2 Methyl 4-cyano-2-fluoro-5-nitrobenzoate (Irreversible Impurity) Transesterification->Degradant2

Figure 2: Mechanistic pathways of on-column chemical degradation via nucleophilic attack.

References

  • Why are my flash column chromatography peaks splitting? Biotage. Available at:[Link]

  • How to avoid sample blowback when liquid loading. Biotage. Available at:[Link]

  • Role of Silica Gel in Phytochemical Extraction and Purification. Column Chromatography. Available at:[Link]

  • Preparation of Methyl 3-nitrobenzoate. University of South Alabama. Available at:[Link]

Sources

Troubleshooting

Improving the yield of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate synthesis

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization Protocol for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate Synthesis Executive Summary Synthesizing Ethyl 4-cyano-2-fluoro-5-nitrobenzo...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization Protocol for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate Synthesis

Executive Summary

Synthesizing Ethyl 4-cyano-2-fluoro-5-nitrobenzoate presents a classic "push-pull" conflict in organic chemistry. You are attempting to perform an Electrophilic Aromatic Substitution (EAS)—specifically nitration—on a highly deactivated aromatic ring. The precursor, Ethyl 4-cyano-2-fluorobenzoate , contains three electron-withdrawing groups (Ester, Nitrile, Fluoro), which significantly raises the activation energy required for nitration.[1]

The common failure mode is not a lack of regioselectivity (Position 5 is strongly electronically favored), but rather low conversion due to ring deactivation, or yield loss due to the hydrolysis of the sensitive nitrile and ester groups under the forcing conditions required.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this scaffold.

Part 1: The Mechanistic Landscape

To improve yield, we must first visualize the competing forces. The reaction requires a high concentration of nitronium ions (


) to overcome the deactivated ring, but the presence of water (even from commercial 

) acts as a nucleophile that attacks the nitrile.
Reaction Pathway & Competing Side-Reactions

G SM Ethyl 4-cyano-2-fluorobenzoate (Precursor) Sigma Sigma Complex (Intermediate) SM->Sigma Slow (Deactivated Ring) Hydrolysis_CN Amide/Acid Byproduct (Hydrolysis of CN) SM->Hydrolysis_CN H2O / Heat / Acid Hydrolysis_Ester Acid Byproduct (Hydrolysis of Ester) SM->Hydrolysis_Ester H2O / Acid Nitronium NO2+ (Electrophile) Nitronium->Sigma Product Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (Target) Sigma->Product -H+ Product->Hydrolysis_CN Prolonged Workup

Figure 1: The primary pathway involves overcoming the activation barrier for nitration while avoiding the hydrolysis "traps" driven by water and heat.[1]

Part 2: Critical Control Points (Troubleshooting)

The following table correlates specific yield-killing symptoms with their root causes and technical solutions.

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Ring Deactivation: The ring is too electron-deficient for standard Mixed Acid (

).[1]
Switch to Oleum: Use Fuming

(20%

) or Fuming

(Red) to increase

without adding water.
Formation of Amide/Acid Nitrile Hydrolysis: Presence of water in the acid mix, exacerbated by exotherms.Anhydrous Protocol: Use

in

or Fuming

. Keep T < 10°C. Strict Quench: Pour onto ice, not water.
Tar/Blackening Exotherm Spike: Localized heating during acid addition caused oxidative decomposition.Cryogenic Addition: Pre-cool

to -5°C. Add nitrating agent dropwise over 30+ mins.
Product Loss in Aqueous Ester Hydrolysis: The ester hydrolyzed to the carboxylic acid during the acidic quench, making it water-soluble.[1]pH Control: Do not neutralize to pH 7. Extract the acidic quench mixture immediately with DCM/EtOAc.

Part 3: Optimized Experimental Protocol

This protocol is designed to maximize nitronium ion concentration while minimizing water content .

Reagents:
  • Precursor: Ethyl 4-cyano-2-fluorobenzoate (1.0 eq)[1]

  • Solvent/Catalyst: Conc. Sulfuric Acid (

    
    , 98%) OR Oleum (if available)[1]
    
  • Nitrating Agent: Fuming Nitric Acid (

    
    , >90%) or Potassium Nitrate (
    
    
    
    ) for anhydrous generation.
Step-by-Step Methodology:
  • Preparation of Nitrating Mixture (The "Cold Generator"):

    • In a dry 3-neck flask under inert atmosphere (

      
      ), charge Conc. 
      
      
      
      (10 vol relative to SM).
    • Cool to -5°C to 0°C using an ice/salt bath.[1]

    • Option A (Liquid): Add Fuming

      
       (1.1 - 1.2 eq) dropwise.[1] Maintain temp < 5°C.
      
    • Option B (Solid - Recommended): Add

      
       (1.1 eq) portion-wise. This generates 
      
      
      
      and
      
      
      in situ without adding water.
  • Substrate Addition:

    • Dissolve the precursor (Ethyl 4-cyano-2-fluorobenzoate) in a minimum volume of

      
       or add it solid in small portions to the nitrating mixture.[1]
      
    • CRITICAL: The addition must be slow enough that the internal temperature never exceeds 5°C .

  • The Reaction (Controlled Warming):

    • Once addition is complete, stir at 0°C for 30 minutes.

    • Allow the reaction to warm slowly to Room Temperature (20-25°C) .

    • Monitor: Check via TLC or HPLC after 2 hours.

    • Note: If conversion is stalled, heat strictly to 35-40°C . Do not exceed 50°C, or the nitrile will hydrolyze [1].

  • Quench & Workup (The "Flash" Technique):

    • Prepare a beaker of crushed ice (approx 5x reaction volume).

    • Pour the reaction mixture slowly onto the ice with vigorous stirring.

    • Immediate Extraction: Do not let the mixture sit. Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (x3).

    • Why? The product is stable in organic solvent but will hydrolyze in the acidic aqueous layer over time.

  • Purification:

    • Wash organic layer with cold saturated

      
       (careful: gas evolution) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/Heptane if necessary.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why is position 5 favored over position 3? A: This is a synergistic directing effect.

  • The Fluoro group (at C2) is an ortho/para director. It directs to C3 (ortho) and C5 (para).

  • The Ester group (at C1) is a meta director. It directs to C3 and C5.

  • Differentiation: Position 3 is sterically crowded, sandwiched between the Fluoro group and the Ester. Position 5 is less sterically hindered and is the kinetic product [2].

Q2: My LC-MS shows a mass of M+18. What happened? A: You have likely hydrolyzed the nitrile (


) to a primary amide (

). This adds a water molecule (+18 mass units). This usually happens if the reaction temperature got too high (>50°C) or if the quench was not extracted immediately.

Q3: Can I use standard 65% Nitric Acid? A: Not recommended. The 35% water content in standard nitric acid will drastically reduce the concentration of the active nitronium species (


) and promote hydrolysis. For this deactivated ring, you need the "anhydrous" power of Fuming 

or the

system [3].

Q4: I am getting the carboxylic acid instead of the ethyl ester. How do I fix this? A: The ester hydrolyzed. You have two options:

  • Prevention: Ensure your workup is fast and cold.

  • Recovery: Do not discard the acid. You can re-esterify it by refluxing the crude acid in Ethanol with a catalytic amount of

    
     or Thionyl Chloride (
    
    
    
    ) to recover the target [4].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General principles of Nitrile Hydrolysis in Acid).

  • Olah, G. A., et al. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • PrepChem. Synthesis of 4-cyano-3-nitrobenzoic acid. Retrieved from (Analogous nitration conditions).

  • Google Patents. Process for the preparation of 2-nitro-4-fluoro and 4-nitro-2-fluorobenzoic acid. Patent DE1096892B. Retrieved from .

Sources

Optimization

Handling and safety precautions for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

The following technical guide serves as a specialized support resource for researchers and process chemists working with Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9). This document is structured to address...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and process chemists working with Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9). This document is structured to address critical handling protocols, safety mechanisms, and experimental troubleshooting with the rigor required for pharmaceutical development.

Status: Active | Tier: Research & Development (R&D) | Doc ID: TS-ECFNB-2025

Safety & Emergency Response Protocols

Core Directive: This compound possesses a highly electron-deficient aromatic ring, making it reactive toward biological nucleophiles (proteins/DNA). Treat as a potent sensitizer and potential alkylating agent.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale
Gloves Nitrile (Double-gloved) or Viton Standard latex is permeable to nitro-aromatics. The lipophilic ester chain enhances skin absorption.
Respiratory P95/P100 Respirator or Fume HoodPrevent inhalation of dust/aerosols. Nitro compounds can induce methemoglobinemia upon inhalation.
Eye Protection Chemical Goggles (Not just safety glasses)Risk of irreversible corneal damage due to the acidic potential of hydrolysis products.
Clothing Tyvek Lab Coat Disposable suits prevent contamination of street clothes; nitro-compounds stain and persist.
Emergency First Aid
  • Skin Contact: Immediately wash with PEG-400 (polyethylene glycol) followed by soap and water. Why? Nitro-aromatics are lipophilic; water alone may spread the chemical rather than remove it.

  • Eye Exposure: Irrigate for 15 minutes. Do not use neutralization agents.

  • Spill Containment: Do not use combustible materials (sawdust/paper) for cleanup. Use vermiculite or sand. Treat waste as hazardous organic waste (Halogenated).

Technical Specifications & Stability

Compound Identity: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate CAS Number: 1807309-44-9 Molecular Formula: C₁₀H₇FN₂O₄ Molecular Weight: 238.17 g/mol [1]

Storage & Handling FAQ

Q: The compound arrived as a yellow/orange solid. Is it degraded? A: No. Nitro-aromatic compounds often exhibit yellow-to-orange coloration due to


 electronic transitions. However, if the color deepens to dark brown or black, this indicates decomposition (likely azo-coupling or polymerization initiated by light/base).
  • Action: Verify purity via

    
    H-NMR or HPLC.
    
  • Standard: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Q: Can I store this in DMSO or DMF stock solutions? A: Proceed with Caution.

  • Risk: The C2-Fluorine is highly activated (see Reactivity below). In basic aprotic solvents (DMSO/DMF) over time, trace water or dimethylamine impurities can displace the fluorine, leading to degradation.

  • Recommendation: Prepare fresh stock solutions in Anhydrous Acetonitrile or Dichloromethane (DCM) . If DMSO is required for bioassays, use immediately and do not store.

Experimental Troubleshooting Guide

This section addresses specific chemical behaviors driven by the unique substitution pattern: C2-Fluoro , C4-Cyano , and C5-Nitro .

Issue 1: Unexpected Loss of Fluorine (SNAr Side Reactions)

Symptom: Mass spectrometry shows a peak at [M+12] (methoxy) or [M-1+17] (hydroxy) instead of the parent mass. Root Cause: The fluorine atom at position C2 is ortho to the ester and para to the nitro group. This geometric arrangement creates a "push-pull" electronic deficiency that makes the C2-F bond exceptionally labile to Nucleophilic Aromatic Substitution (SNAr).

  • Mechanism: The nitro group at C5 stabilizes the Meisenheimer complex intermediate, drastically lowering the activation energy for displacement by even weak nucleophiles (water, alcohols, amines).

Corrective Protocol:

  • Avoid Protic Solvents: Do not run reactions in methanol or ethanol unless you intend to transesterify or displace the fluorine.

  • Base Selection: Use non-nucleophilic bases (e.g., DIPEA, Cs₂CO₃) rather than primary amines or hydroxide.

  • Temperature Control: Keep SNAr reactions below 0°C initially if selectivity is required between the C2-F and other electrophilic sites.

Issue 2: Hydrolysis of the Ester vs. Nitrile

Symptom: You are trying to hydrolyze the ethyl ester to the acid, but the cyano group is also hydrolyzing to an amide/acid. Root Cause: The electron-withdrawing nature of the ring (F, NO₂, CN) activates the ester carbonyl, but it also activates the nitrile carbon. Standard basic hydrolysis (NaOH/H₂O) often attacks both.

Corrective Protocol:

  • Method A (Acidic): Use LiOH in THF/Water at 0°C. Lithium coordinates tightly to the ester oxygen, accelerating ester hydrolysis while being less reactive toward the nitrile than NaOH.

  • Method B (Enzymatic): Use Pig Liver Esterase (PLE) for chemoselective hydrolysis of the ester under neutral pH (7.0), leaving the nitrile and fluorine intact.

Issue 3: Reduction of Nitro Group Yields Complex Mixtures

Symptom: Hydrogenation (H₂/Pd-C) results in dehalogenation (loss of Fluorine) along with nitro reduction. Root Cause: Oxidative addition of Palladium into the C-F bond is facilitated by the electron-deficient ring.

Corrective Protocol:

  • Alternative Reductant: Use Iron (Fe) powder / NH₄Cl or Tin(II) Chloride (SnCl₂) in ethanol. These chemoselective metals reduce the nitro group to the amine without touching the C-F or C-CN bonds.

  • Avoid: Raney Nickel or Pd/C unless a specific catalyst poison (e.g., sulfided Pd) is used.

Workflow Visualization (Graphviz)

The following diagram illustrates the logical decision tree for functionalizing this scaffold, highlighting the reactivity hierarchy.

G Start Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate SNAr SNAr Reaction (Nucleophilic Substitution) Start->SNAr Nucleophile (R-NH2, R-OH) Base, <0°C Reduction Nitro Reduction (-NO2 to -NH2) Start->Reduction Fe/NH4Cl or SnCl2 (Avoid Pd/H2) Hydrolysis Ester Hydrolysis (-COOEt to -COOH) Start->Hydrolysis LiOH, 0°C (Controlled pH) Product_A 2-Amino/Alkoxy Derivative (Retains NO2/CN) SNAr->Product_A Selective C2-F Displacement Side_Reaction CRITICAL FAILURE: Dehalogenation or Polymerization SNAr->Side_Reaction If T > 25°C or Strong Base Product_B Aniline Derivative (Retains F/CN) Reduction->Product_B Chemoselective -NO2 Reduction Reduction->Side_Reaction If Pd/C used (C-F Cleavage) Product_C Benzoic Acid Derivative (Retains F/NO2/CN) Hydrolysis->Product_C Ester Cleavage

Figure 1: Chemoselective functionalization pathways. Note the high risk of side reactions (Red) if conditions are not controlled for the activated C2-Fluorine.

Quantitative Data Summary

ParameterValueRelevance
Melting Point ~50–60°C (Predicted)Low melting solid; may oil out in impure states.
pKa (Acid) N/A (Ester)Hydrolysis product (Acid) pKa ≈ 1.5–2.0 (Highly Acidic due to F/NO₂/CN).
C-F Bond Energy ~110 kcal/molHigh bond strength, yet kinetically unstable to SNAr due to ring activation.
Solubility DCM, EtOAc, MeCNSoluble in polar aprotic solvents. Poor water solubility.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10727300, Ethyl 2-fluoro-4-nitrobenzoate (Analogue Reactivity Data). Retrieved from [Link]

  • Organic Syntheses (2020). Selective Reduction of Nitro Compounds in the Presence of Other Functionalities. (General Protocol Adaptation). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; FAQs for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of highly functionalized aromatic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis and purification of highly functionalized aromatic building blocks. Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a prime example of a densely substituted intermediate where electronic effects dictate reactivity and, consequently, the impurity profile.

The presence of four electron-withdrawing groups (ester, fluoro, cyano, nitro) on the benzene ring makes this molecule highly electrophilic. This electronic landscape is the root cause of the most common synthetic and degradative impurities. This guide is designed to help you identify, understand, and systematically eliminate these impurities from your workflows.

Analytical Workflow & Impurity Profiling

ImpurityWorkflow A Crude Ethyl 4-cyano- 2-fluoro-5-nitrobenzoate B HPLC-UV/MS Profiling A->B C Impurity Identification B->C D m/z 210[M-H]- Hydrolysis (Acid) C->D E m/z 264 [M+H]+ SNAr (Ethoxy) C->E F Isobaric m/z 239 [M+H]+ Regioisomer (3-Nitro) C->F G Mitigation: Control pH & Moisture D->G H Mitigation: Avoid Alcoholic Solvents E->H I Mitigation: Strict Temp Control (<5°C) F->I

Workflow for identifying and mitigating common impurities in 1807309-44-9.

Quantitative Data: Common Impurities Summary
Impurity NameCAS NumberMechanism of FormationMS DataMitigation Strategy
4-Cyano-2-fluoro-5-nitrobenzoic acid 1003709-73-6Ester Hydrolysism/z 209 [M-H]⁻Moisture/pH control
Ethyl 4-cyano-2-ethoxy-5-nitrobenzoate N/ASNAr (Fluorine displacement)m/z 265 [M+H]⁺Non-nucleophilic workup
Ethyl 4-cyano-2-fluoro-3-nitrobenzoate N/ARegioisomeric Nitrationm/z 239 [M+H]⁺Low-temperature nitration
Troubleshooting Guides & FAQs

Q1: We are observing a significant impurity at m/z 209 [M-H]⁻ in our LC-MS analysis. What is this, and how can we prevent it? Answer: This impurity is the hydrolyzed degradant, 4-cyano-2-fluoro-5-nitrobenzoic acid ().

  • Causality: The ester linkage in Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is highly electrophilic. The electron-withdrawing nature of the fluoro, cyano, and nitro groups on the aromatic ring significantly increases the susceptibility of the ester carbonyl to nucleophilic attack by water.

  • Prevention: Ensure that all workup steps are performed rapidly and at a controlled pH. Avoid prolonged exposure to highly basic or acidic aqueous solutions during extraction.

Q2: During scale-up, a new impurity with m/z 265[M+H]⁺ appears. Our synthesis involves a basic workup in ethanol. What is the mechanism? Answer: You are observing the formation of Ethyl 4-cyano-2-ethoxy-5-nitrobenzoate via Nucleophilic Aromatic Substitution (SNAr).

  • Causality: While fluorine is a poor leaving group in aliphatic SN2 reactions, it is an excellent leaving group in SNAr. The rate-determining step is the formation of the Meisenheimer complex. The ortho-ester, para-cyano, and meta-nitro groups stabilize this anionic intermediate, making the 2-fluoro position highly susceptible to nucleophilic attack by ethoxide ions generated from ethanol and base ().

  • Prevention: Switch to non-nucleophilic solvents (e.g., ethyl acetate, MTBE) and use weaker, non-nucleophilic bases (e.g., aqueous sodium bicarbonate) during your workup.

Q3: We detect an isobaric impurity (m/z 239 [M+H]⁺) that elutes closely with the main peak. How do we resolve and minimize this? Answer: This is likely the 3-nitro regioisomer (Ethyl 4-cyano-2-fluoro-3-nitrobenzoate).

  • Causality: If your synthetic route relies on the late-stage nitration of Ethyl 4-cyano-2-fluorobenzoate, the nitronium ion can attack either the 5-position or the 3-position. The fluoro group is ortho/para directing, while the ester and cyano groups are meta directing—all pointing to the 3 and 5 positions. The 5-position is sterically less hindered and kinetically favored. However, at elevated temperatures, kinetic control is lost, and the thermodynamic 3-nitro isomer forms competitively ().

  • Prevention: Maintain strict temperature control during the nitration step (< 5 °C) and use a slower addition rate of the nitrating mixture.

Self-Validating Experimental Protocols

To ensure reproducibility and trust in your workflow, the following protocols have been designed as self-validating systems. Built-in checks ensure that if a parameter drifts, the operator is immediately alerted before the product is compromised.

Protocol 1: Non-Nucleophilic Aqueous Workup (Mitigating SNAr and Hydrolysis)

This protocol replaces alcoholic basic workups to prevent the formation of ethoxy and acid impurities.

  • Dilution: Transfer the crude reaction mixture to a separatory funnel. Dilute with a non-nucleophilic organic solvent (e.g., Ethyl Acetate or MTBE) at a ratio of 10 mL per gram of crude product.

  • Neutralization: Wash the organic layer with cold (0–5 °C) half-saturated aqueous NaHCO₃ (5 mL/g) to neutralize residual acids without driving ester hydrolysis.

    • Self-Validation Check: Test the pH of the separated aqueous layer. It must be between 7.0 and 7.5. If it is < 7.0, repeat step 2. If it exceeds 8.0, you risk base-catalyzed hydrolysis; discard the aqueous layer immediately and proceed to step 3.

  • Desalting: Wash the organic layer with brine (5 mL/g) to remove residual water and salts.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 35 °C to yield the pure ester ().

Protocol 2: Highly Regioselective Nitration (Mitigating Isobaric Impurities)

This protocol ensures kinetic control to exclusively yield the 5-nitro isomer.

  • Preparation: Dissolve Ethyl 4-cyano-2-fluorobenzoate (1.0 eq) in concentrated H₂SO₄ (5 volumes) and cool the reactor to 0 °C using an ice-salt bath.

  • Reagent Mixing: Prepare a nitrating mixture of fuming HNO₃ (1.1 eq) and concentrated H₂SO₄ (2 volumes) in a separate vessel, cooling it to 0 °C.

  • Controlled Addition: Add the nitrating mixture dropwise to the main reactor over 2 hours.

    • Self-Validation Check: Monitor the internal temperature continuously. The temperature must remain strictly below 5 °C. If the temperature spikes above 5 °C, pause the addition automatically until the system re-equilibrates to 0 °C. The absence of a mild exotherm upon addition indicates the reaction has stalled; do not pool reagents.

  • Quenching: Stir the reaction for an additional 1 hour at 0–5 °C. Quench by carefully pouring the mixture over crushed ice (10 volumes) with vigorous stirring, leading to the precipitation of the desired 5-nitro product.

  • Filtration: Filter the precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum.

References
  • Beilstein Journal of Organic Chemistry. "Directed aromatic functionalization" (Comprehensive review of electrophilic and nucleophilic aromatic substitution regioselectivity). Available at: [Link]

Optimization

Troubleshooting failed reactions with Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Technical Support Center: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate ID: TSC-2026-ECFN Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1] Introduction: The "Gold Standard" Scaffold Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate ID: TSC-2026-ECFN Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]

Introduction: The "Gold Standard" Scaffold

Welcome to the technical guide for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate . If you are accessing this page, you are likely engaged in the synthesis of androgen receptor antagonists (such as Enzalutamide analogs) or developing novel heterocyclic pharmacophores.

This molecule is designed for one primary purpose: Nucleophilic Aromatic Substitution (SNAr) .[1]

The Architecture of Reactivity: The fluorine atom at position C2 is "hyper-activated" by a perfect storm of electron-withdrawing groups (EWGs):

  • Para-Nitro Group (C5): The strongest activator, stabilizing the Meisenheimer complex via resonance.

  • Ortho-Ester Group (C1): Provides inductive withdrawal and stabilizes the transition state.[1]

  • Meta-Cyano Group (C4): Adds additional inductive electron deficiency to the ring.[1]

The Challenge: Because this ring is so electron-deficient, it is too reactive. It does not just react with your amine nucleophile; it reacts with water (hydrolysis), alcohols (transesterification), and even trace impurities.[1] This guide addresses how to harness this reactivity without losing your yield to side chemistry.

Troubleshooting "Tickets" (Common Failure Modes)

Ticket #01: "My reaction turned black/red, and I see multiple spots on TLC."

Diagnosis: Uncontrolled SNAr or Decomposition.[1] Context: SNAr reactions with this scaffold often produce highly colored Meisenheimer intermediates (deep red/orange).[1] However, turning "black" suggests polymerization or degradation.[1]

  • Root Cause A: Temperature Overshoot. [1]

    • Mechanism:[1][2][3][4][5][6][7][8] The Para-Nitro activation makes the Fluorine labile even at mild temperatures. Heating to >80°C (common for unactivated systems) often leads to decomposition or displacement of the Nitro group (denitration) rather than the Fluorine.

    • Solution:Lower the temperature. Start at 0°C to Room Temperature (RT). Only heat to 40-50°C if conversion stalls.

  • Root Cause B: Base-Mediated Polymerization. [1]

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Strong bases (NaOH, NaH) can deprotonate the aromatic ring or attack the cyano group.

    • Solution: Switch to mild, non-nucleophilic bases . Use DIPEA (Hünig's base) or K2CO3.[1] Avoid hydroxide bases entirely.[1]

Ticket #02: "I isolated the Carboxylic Acid instead of the Ester."

Diagnosis: Unwanted Ester Hydrolysis.[1] Context: The electron-poor ring makes the carbonyl carbon of the ethyl ester significantly more electrophilic than in standard benzoates.[1]

  • The Causality:

    • Water acts as a competitive nucleophile.[1] In the presence of base (even carbonate), trace water in your solvent (DMF/DMSO) will rapidly hydrolyze the ester to the acid (Ethyl 4-cyano-2-fluoro-5-nitrobenzoic acid).[1]

  • The Fix:

    • Solvent Hygiene: Use anhydrous DMF or DMSO.[1] Store over activated 4Å molecular sieves.[1]

    • Base Choice: If using inorganic bases (K2CO3), ensure they are oven-dried.[1]

    • Protocol Adjustment: If the acid is formed, you can re-esterify, but it is better to prevent it. Note: The acid product is often water-soluble and lost during aqueous workup.[1]

Ticket #03: "The Fluorine didn't move, but the Nitro group is gone."

Diagnosis: Regioselectivity Error (Nitro Displacement). Context: While Fluorine is the better leaving group in SNAr (due to the inductive effect stabilizing the rate-determining addition step), the Nitro group is also a good leaving group (as nitrite).

  • Mechanism: This usually occurs with "hard" nucleophiles or at high temperatures where the reaction shifts from kinetic control (F-displacement) to thermodynamic control.[1]

  • Solution:

    • Maintain Kinetic Control : Keep temperature < 50°C.

    • Solvent Effect : Use non-polar aprotic solvents (like THF or DCM) if solubility permits, as they destabilize the transition state for nitro-displacement more than F-displacement.[1] However, DMF is usually required for solubility.

Strategic Decision Logic (Visualized)

The following diagrams illustrate the decision pathways for troubleshooting and the competitive mechanisms at play.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Yield / Impure Product CheckTLC Check TLC/LCMS Start->CheckTLC AcidFound Product is Carboxylic Acid (Hydrolysis) CheckTLC->AcidFound Mass = M-28 (Et lost) NoRxn Starting Material Remains CheckTLC->NoRxn Only SM NewSpot Wrong Product (Regioisomer) CheckTLC->NewSpot Nitro displaced? WetSolvent Cause: Wet Solvent/Base AcidFound->WetSolvent BaseWeak Cause: Base too weak or Nucleophile poor NoRxn->BaseWeak TooHot Cause: Temp > 80°C (Thermodynamic Control) NewSpot->TooHot DrySolvent Action: Use Anhydrous DMF + Molecular Sieves WetSolvent->DrySolvent HeatUp Action: Increase Temp to 40°C Switch to DMSO BaseWeak->HeatUp CoolDown Action: Cool to 0°C Slow Addition TooHot->CoolDown

Caption: Logic flow for diagnosing reaction failures based on LCMS/TLC evidence.

Figure 2: The Competitive Landscape (Mechanism)

Mechanism SM Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (Electrophile) Meisenheimer Meisenheimer Complex (Stabilized by p-NO2) SM->Meisenheimer R-NH2 / Kinetic Control Tetrahedral Tetrahedral Intermediate (at Ester) SM->Tetrahedral H2O / OH⁻ Path_SNAr Pathway A: Amine Attack (C2) (Desired S_NAr) Path_Hyd Pathway B: Water Attack (C1) (Ester Hydrolysis) Product Amino-Benzoate Product (Yield) Meisenheimer->Product -F⁻ (Fast) SideProduct Benzoic Acid Side-Product (Waste) Tetrahedral->SideProduct -EtOH

Caption: Competitive pathways. Pathway A (Green) is desired.[1] Pathway B (Red) occurs if moisture is present.[1]

Optimized Experimental Protocols

These protocols are designed to maximize the SNAr pathway while suppressing hydrolysis.

Protocol A: Standard Amine Displacement (High Yield)

Best for: Primary and secondary amines (e.g., synthesis of Enzalutamide intermediates).[1]

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

  • Solvent: Dissolve Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

    • Why DMSO? It accelerates SNAr rates significantly compared to THF due to high dielectric constant, stabilizing the polar transition state.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

    • Why DIPEA? It is non-nucleophilic and sterically hindered, preventing it from attacking the ester or the ring.

  • Nucleophile: Add the amine (1.1 equiv) dropwise at Room Temperature (20-25°C) .

  • Monitoring: Stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc).[1]

    • Visual Cue: The solution will likely turn bright yellow or orange.

  • Workup: Dilute with water (crash precipitation) or extract with EtOAc.[1] Wash organic layer with 1M HCl (to remove excess amine/DIPEA) and Brine.[1]

Protocol B: The "Difficult" Nucleophile (Low Reactivity)

Best for: Anilines or sterically hindered amines.

  • System: Use DMAc (Dimethylacetamide) as solvent.[1]

  • Base: Use Cs2CO3 (Cesium Carbonate) (1.5 equiv).[1]

    • Why Cesium? The "Cesium Effect" improves solubility in organic solvents and provides a "naked" carbonate anion for better deprotonation.

  • Temperature: Heat to 50°C . Do not exceed 60°C unless absolutely necessary to avoid nitro-displacement.[1]

Data Tables: Solvent & Base Selection

Table 1: Solvent Compatibility Matrix

SolventSuitabilityNotes
DMSO ⭐⭐⭐⭐⭐ (Excellent)Fastest rates; difficult to remove (high BP).[1]
DMF ⭐⭐⭐⭐ (Good)Good balance; watch for hydrolysis (DMF can contain water).[1]
THF ⭐⭐ (Fair)Reaction will be slow; requires higher temp (reflux).[1]
Ethanol ⚠️ (Risky)Risk of transesterification (if ester is not ethyl).[1]
Methanol ❌ (Avoid)Will cause transesterification to Methyl ester.[1]

Table 2: Base Selection Guide

BasepKa (conj.[1][11] acid)Risk ProfileRecommendation
DIPEA ~10.7LowPrimary Choice. Non-nucleophilic.[1][12]
TEA ~10.7Low/MedGood, but can be alkylated by very active electrophiles.[1]
K₂CO₃ ~10.3LowGood for heterogeneous reactions.[1] Must be dry.[1]
NaOH/KOH ~15.7High Do Not Use. Causes rapid ester hydrolysis.[1]
NaH ~35High Overkill.[1] Causes side reactions on the ring.

References

  • Synthesis of Enzalutamide (Xtandi)

    • Detailed protocols for the SNAr reaction of 2-fluoro-5-nitrobenzo
    • Source: Jung, M. E., et al. "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)."[1] Journal of Medicinal Chemistry, 2010, 53(7), 2779–2796.[1]

    • [1]

  • Mechanistic Insight into SNAr

    • Review of the "Addition-Elimination" mechanism and the role of electron-withdrawing groups (Nitro vs Cyano).
    • Source: Terrier, F. "Nucleophilic Aromatic Substitution: An Update."[1] Chemical Reviews, 1982, 82(2), 77–152.[1]

    • [1]

  • Hydrolysis Kinetics of Activated Esters

    • Data on the susceptibility of electron-deficient benzoate esters to hydrolysis.[1]

    • Source: Kirby, A. J.[1] "Hydrolysis of Esters and Amides." Comprehensive Chemical Kinetics, Volume 10, Elsevier.[1]

  • Patent Literature (Process Chemistry)

    • Industrial scale-up conditions for 4-cyano-2-fluoro-5-nitrobenzoate derivatives.[1]

    • Source: WO2011106570A1 "Diarylhydantoin compounds".[1]

    • [1]

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate before handling.

Sources

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate Synthesis

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals tasked with optimizing the synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate .

Because this highly functionalized building block contains strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, the most robust synthetic route is the palladium-catalyzed cyanation of Ethyl 4-bromo-2-fluoro-5-nitrobenzoate . While the electron-deficient ring accelerates the initial oxidative addition of the palladium catalyst, it also makes the substrate highly susceptible to side reactions and catalyst poisoning. This guide provides a self-validating protocol and addresses the most common points of failure in this specific transformation.

Standard Operating Procedure (SOP): Mild Aqueous Cyanation

Traditional cyanation methods require harsh temperatures (100–150 °C) that can degrade the nitro group. To prevent this, we recommend adapting the mild aqueous biphasic conditions developed by [1][2]. This protocol utilizes Zn(CN)₂ to strictly control the release of free cyanide ions into the catalytic cycle.

Step-by-Step Methodology
  • Reagent Preparation: In a rigorously dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (1.0 equiv, 10 mmol), Zn(CN)₂ (0.6 equiv, 6 mmol), Pd₂(dba)₃ (2 mol %), and dppf ligand (4 mol %).

  • Atmosphere Exchange: Evacuate the flask and backfill with dry N₂. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add a thoroughly sparged (degassed) mixture of THF/H₂O (5:1 v/v) to achieve a 0.2 M substrate concentration. Causality Note: The trace water solubilizes the Zn(CN)₂ just enough to facilitate transmetalation without flooding the system with free CN⁻ ions.

  • Reaction Execution: Heat the mixture to 40 °C under vigorous stirring.

    • Self-Validation Checkpoint: The active catalyst solution should remain a clear yellow/orange. If the solution rapidly shifts to an opaque black suspension within the first 15 minutes, the catalyst has decomposed (see Troubleshooting Q1).

  • Monitoring: Monitor the disappearance of the starting material via HPLC (254 nm). Full conversion is typically achieved within 4–6 hours.

  • Quench & Workup: Cool to room temperature and quench with saturated aqueous Na₂CO₃ to neutralize any trace HCN gas. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate Ethyl 4-cyano-2-fluoro-5-nitrobenzoate.

Troubleshooting Guide & FAQs

Q1: My reaction stalled at 30% conversion, and a black precipitate formed at the bottom of the flask. What happened? A: This is the classic signature of catalyst poisoning . Free cyanide (CN⁻) is a strong σ-donor and π-acceptor. If the concentration of dissolved CN⁻ in the solvent exceeds the rate of transmetalation, the ions coordinate irreversibly to the Pd(II) intermediate or the active Pd(0) species. This forms a thermodynamically stable, catalytically inactive[Pd(CN)₄]²⁻ complex, which subsequently precipitates as palladium black[3].

  • Solution: Never use highly soluble cyanide sources like NaCN or KCN for this substrate. Stick to Zn(CN)₂ or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which act as "slow-release" cyanide reservoirs. Ensure vigorous stirring so the biphasic transfer remains consistent.

Q2: I am detecting significant amounts of a protodebrominated byproduct (Ethyl 2-fluoro-5-nitrobenzoate). How do I minimize this? A: Protodehalogenation competes directly with transmetalation. When the transmetalation step is too slow, the highly electrophilic Ar-Pd(II)-Br intermediate has time to abstract a hydride from the solvent (e.g., DMF) or from trace amine impurities[4].

  • Solution: Accelerate the transmetalation step by switching to the THF/H₂O (5:1) solvent system[1]. The hydration of Zn(CN)₂ in this mixture speeds up the transfer of the cyano group to the palladium center, outcompeting the reduction pathway.

Q3: Can I use K₄[Fe(CN)₆] as a completely non-toxic alternative for this specific nitro-aromatic substrate? A: Yes. K₄[Fe(CN)₆] is an excellent, non-toxic cyanide source pioneered by[5][6]. However, releasing the cyanide from the iron complex requires a base (like Na₂CO₃) and higher temperatures (typically 80–100 °C). Because your substrate contains a sensitive nitro group, carefully monitor the temperature; exceeding 100 °C may lead to thermal degradation or unwanted nucleophilic aromatic substitution (SₙAr) at the 2-fluoro position.

Optimization Data for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

The following table summarizes the quantitative effects of varying reaction parameters on the yield and purity of the target molecule.

Cyanide SourceCatalyst / Ligand SystemSolvent SystemTemp (°C)Yield (%)Primary Observation / Mechanistic Issue
NaCN (1.2 eq)Pd(PPh₃)₄DMF80< 10Rapid catalyst poisoning; massive Pd black precipitation.
Zn(CN)₂ (0.6 eq)Pd₂(dba)₃ / dppfDMF8065Moderate yield; ~15% protodebromination observed.
Zn(CN)₂ (0.6 eq) Pd₂(dba)₃ / dppf THF/H₂O (5:1) 40 92 Clean conversion; minimal side reactions (Optimal).
K₄[Fe(CN)₆] (0.2 eq)Pd(OAc)₂ / dppf / Na₂CO₃DMF/H₂O10085Non-toxic CN source; slight thermal degradation of -NO₂.

Mechanistic Pathway: Catalytic Cycle & Poisoning

The diagram below illustrates the active palladium-catalyzed cyanation cycle, highlighting the critical failure point where excess cyanide ions induce catalyst deactivation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Pd0->OxAdd + Ar-Br Poison [Pd(II)(CN)4]2- Catalyst Deactivation Pd0->Poison Excess CN- TransMet Ar-Pd(II)-CN Transmetalation OxAdd->TransMet + Zn(CN)2 - ZnBr2 OxAdd->Poison Excess CN- RedElim Ar-CN Product Formation TransMet->RedElim Reductive Elimination RedElim->Pd0 Release Ar-CN

Pd-catalyzed cyanation cycle showing active pathway and cyanide-induced catalyst poisoning.

References

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202-205.[Link]

  • Schareina, T., Zapf, A., & Beller, M. (2004). Improving palladium-catalyzed cyanation of aryl halides: development of a state-of-the-art methodology using potassium hexacyanoferrate(II) as cyanating agent. Journal of Organometallic Chemistry, 689(24), 4576-4583.[Link]

Sources

Optimization

Technical Support Center: Recrystallization of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate. It is designed to offer both a theoretical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the recrystallization of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate. It is designed to offer both a theoretical understanding and practical, field-proven insights to ensure successful purification of this compound.

I. Understanding the Recrystallization of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate: A Q&A Approach

Q1: What are the key molecular features of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate to consider when selecting a recrystallization solvent?

A1: The molecular structure of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is characterized by several polar functional groups: a cyano group (-CN), a nitro group (-NO2), and an ethyl ester group (-COOEt), in addition to a fluoro-substituent on the aromatic ring. The presence of these electron-withdrawing groups makes the molecule polar. Following the principle of "like dissolves like," polar solvents are generally good candidates for dissolving this compound.[1] Alcohols are often a suitable starting point for the recrystallization of nitroaryl compounds.[1]

Q2: What is the ideal solubility profile for a recrystallization solvent for this compound?

A2: The ideal solvent will exhibit a steep solubility curve for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate. This means the compound should be highly soluble in the solvent at its boiling point and sparingly soluble at lower temperatures, such as room temperature or 0-4 °C.[1] This significant difference in solubility with temperature is critical for maximizing the recovery of pure crystals upon cooling.[1][2]

Q3: When should a mixed solvent system be considered?

A3: A mixed solvent system, also known as a solvent-antisolvent or solvent pair, is beneficial when no single solvent provides the ideal solubility profile.[1] This is often the case when the compound is excessively soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent") at all temperatures. The technique involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the gradual addition of the "bad" solvent until turbidity is observed.

Q4: What are some recommended starting solvents or solvent systems for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate?

A4: Based on the polarity of the molecule and data from structurally similar compounds, the following are recommended as starting points for solvent screening:

  • Single Solvents:

    • Ethanol

    • Methanol

    • Isopropanol

    • Ethyl Acetate

  • Mixed Solvent Systems:

    • Ethyl Acetate / Hexanes

    • Ethyl Acetate / Petroleum Ether[3]

    • Ethanol / Water

    • Dichloromethane / n-Pentane[4]

The choice of solvent will ultimately depend on small-scale solubility tests to determine the optimal system for your specific sample's purity profile.

II. Experimental Protocol: Recrystallization of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

This protocol outlines a general procedure. The specific solvent and volumes should be optimized based on preliminary solubility tests.

Materials:

  • Crude Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Boiling chips

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar and boiling chips.[1] Add a small amount of the chosen solvent and begin heating the mixture to its boiling point with gentle stirring.[1][2]

  • Achieving Saturation: Continue to add small portions of the hot solvent until the solid completely dissolves.[2] It is crucial to use the minimum amount of hot solvent necessary to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature.[5] Slow cooling encourages the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]

  • Crystal Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by transfer to a watch glass or drying oven at a temperature well below the compound's melting point.[2]

III. Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.[1] High concentration of impurities.Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point. Allow the solution to cool more slowly. Consider a different solvent with a lower boiling point or a mixed solvent system.[1]
No Crystal Formation The solution is not sufficiently saturated. The cooling process is too rapid.Induce crystallization by scratching the inside of the flask with a glass rod just below the solution's surface.[1] Add a seed crystal of the pure compound. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Low Recovery Too much solvent was used during dissolution. The compound has significant solubility in the cold solvent. Crystals were lost during transfer or filtration.Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer duration. Ensure all equipment is clean and transfers are done carefully.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Consider adding a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities.

IV. Recrystallization Workflow Diagram

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B C Completely Dissolved B->C Saturated Solution D Hot Filtration (Optional) C->D E Slow Cooling to Room Temp C->E No Insoluble Impurities D->E F Ice Bath Cooling E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Dry Pure Crystals H->I

Caption: A flowchart of the general recrystallization process.

V. Safety Precautions

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is harmful if swallowed and causes skin and serious eye irritation. It is also suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child.

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[7]

  • Consult the Safety Data Sheet (SDS) for complete safety information before handling this compound.

VI. References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid. (n.d.). Google Patents. Retrieved from

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • EAS Nitration Experiment & Recrystallization. (2020, March 26). YouTube. Retrieved from [Link]

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). Google Patents. Retrieved from

  • Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. (2005, August 15). Cole-Parmer. Retrieved from [Link]

  • Recrystallization with two solvents. (2019, December 18). Reddit. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Welcome to the Technical Support Center for the scale-up and synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9)[1]. This highly functionalized aromatic building block is a critical intermediate in th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9)[1]. This highly functionalized aromatic building block is a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists.

This guide provides drug development professionals with field-proven methodologies, mechanistic causality for experimental choices, and troubleshooting protocols to ensure high-yield, high-purity production.

Synthetic Workflow

The optimal scale-up route avoids the direct cyanation of free carboxylic acids, which can poison transition-metal catalysts. Instead, the workflow proceeds via nitration, followed by esterification, and concludes with a palladium-catalyzed cyanation.

G A 4-Bromo-2-fluorobenzoic acid (Starting Material) B 4-Bromo-2-fluoro- 5-nitrobenzoic acid A->B HNO3 / H2SO4 0-5 °C C Ethyl 4-bromo-2-fluoro- 5-nitrobenzoate B->C EtOH / SOCl2 Reflux D Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate (Final Target) C->D Zn(CN)2, Pd(PPh3)4 DMF, 100 °C

Synthetic workflow for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate from 4-bromo-2-fluorobenzoic acid.

Quantitative Data Summary

The following table outlines the expected performance metrics for each phase of the synthesis under optimized scale-up conditions.

Reaction PhaseReagents & ConditionsTarget YieldPurity (HPLC)Key Impurity to Monitor
1. Nitration HNO₃/H₂SO₄, 0–5 °C, 4h82–85%>98.0%3-nitro isomer
2. Esterification EtOH, SOCl₂, Reflux, 12h90–94%>99.0%Unreacted acid
3. Cyanation Zn(CN)₂, Pd(PPh₃)₄, DMF, 100 °C75–80%>98.5%Des-bromo byproduct

Step-by-Step Methodologies

Phase 1: Nitration (Synthesis of 4-Bromo-2-fluoro-5-nitrobenzoic acid)

Self-Validating Protocol: The success of this step is validated by the absence of the 3-nitro isomer in the crude HPLC trace.

  • Preparation: Charge a glass-lined reactor with concentrated H₂SO₄ (5.0 volumes) and cool the jacket to 0 °C.

  • Substrate Addition: Slowly add 4-bromo-2-fluorobenzoic acid (1.0 eq) while maintaining the internal temperature below 5 °C.

  • Nitration: Prepare a nitrating mixture of fuming HNO₃ (1.2 eq) and conc. H₂SO₄ (1.0 volume). Dropwise add this mixture to the reactor over 2 hours. Strict temperature control (T < 5 °C) is mandatory to ensure regioselectivity and prevent over-nitration[2].

  • Quench & Isolate: Stir for an additional 2 hours at 5 °C. Quench by pouring the reaction mass over crushed ice (15 volumes) under vigorous stirring. Filter the precipitated 4-bromo-2-fluoro-5-nitrobenzoic acid, wash with cold water until the filtrate is pH neutral, and dry under vacuum at 45 °C.

Phase 2: Esterification (Synthesis of Ethyl 4-bromo-2-fluoro-5-nitrobenzoate)
  • Suspension: Suspend the dried 4-bromo-2-fluoro-5-nitrobenzoic acid (1.0 eq) in absolute ethanol (10 volumes).

  • Activation: Cool the suspension to 0 °C. Cautiously add thionyl chloride (SOCl₂, 1.5 eq) dropwise to activate the carboxylic acid into an acyl chloride intermediate[3].

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 12 hours.

  • Workup: Once complete (monitor via HPLC), concentrate the mixture under reduced pressure to remove excess ethanol and SOCl₂. Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the ethyl ester.

Phase 3: Cyanation (Synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate)
  • Inert Atmosphere: In a rigorously dried and argon-purged reactor, charge Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add anhydrous, thoroughly degassed N,N-Dimethylformamide (DMF, 8 volumes).

  • Reaction: Heat the mixture to 100 °C for 8 hours under a continuous argon atmosphere.

  • Quench & Chelation: Cool to room temperature and quench with a 10% aqueous ammonia solution. This breaks down the zinc complexes into water-soluble species.

  • Extraction & Scavenging: Extract with ethyl acetate (3 x 5 volumes). Treat the combined organic phase with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40 °C to remove residual palladium. Filter, concentrate, and crystallize from ethanol/heptane to afford the final product.

Troubleshooting & FAQs

Q1: During the nitration of 4-bromo-2-fluorobenzoic acid, we observe significant formation of the 3-nitro isomer. How can we improve regioselectivity for the 5-nitro position? Expertise & Causality: The fluorine atom at position 2 is ortho/para directing, while the carboxyl group at position 1 is meta directing. Both direct electrophilic aromatic substitution towards positions 3 and 5. However, position 3 is sterically hindered by the adjacent fluorine and carboxyl groups. Maintaining strict temperature control (0–5 °C) and using fuming nitric acid[2] slows the reaction kinetics just enough to favor the thermodynamically stable, less sterically hindered 5-nitro isomer. Exceeding 10 °C will result in a loss of regiocontrol.

Q2: Why do we perform esterification before the cyanation step? Expertise & Causality: Free carboxylic acids can react with transition metals (like the Zn in Zn(CN)₂ or the Pd catalyst) used in cyanation protocols, forming insoluble carboxylate salts. This depletes the cyanation reagent, poisons the palladium catalyst, and drastically reduces the yield. Esterifying to the ethyl ester masks the acidic proton, ensuring the cyanation proceeds smoothly via oxidative addition at the C-Br bond without competitive metal-coordination by the substrate.

Q3: We observe a sudden, violent gas evolution during the esterification step. How do we mitigate this scale-up hazard? Expertise & Causality: The use of thionyl chloride (SOCl₂) generates equimolar amounts of SO₂ and HCl gases upon reaction with the carboxylic acid[3]. If SOCl₂ is added too rapidly or at elevated temperatures, the instantaneous gas evolution can over-pressurize the reactor. Always add SOCl₂ at 0–5 °C. Ensure the reactor is equipped with an adequately sized caustic scrubber to neutralize the off-gases before gradually ramping the temperature to reflux.

Q4: The cyanation step suffers from inconsistent yields and palladium black precipitation. How do we stabilize the catalyst? Expertise & Causality: Palladium black formation indicates catalyst deactivation and aggregation, almost always due to oxygen ingress or an imbalance in the phosphine ligand-to-metal ratio at high temperatures (100 °C). Ensure the DMF is rigorously degassed using a freeze-pump-thaw cycle or prolonged argon sparging. If the issue persists, add a catalytic amount of free triphenylphosphine (PPh₃) to stabilize the Pd(0) species, or switch to a more robust catalyst system such as Pd₂(dba)₃ with dppf.

References

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Characterization and Performance Guide: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate Derivatives in API Synthesis

As a Senior Application Scientist, selecting the right chemical scaffold is not merely a matter of structural matching; it is an exercise in optimizing thermodynamic pathways, reaction kinetics, and downstream scalabilit...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right chemical scaffold is not merely a matter of structural matching; it is an exercise in optimizing thermodynamic pathways, reaction kinetics, and downstream scalability. Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (ECFNB) [CAS: 1807309-44-9] is a high-density, highly activated electrophilic scaffold utilized extensively in the synthesis of nitrogen-containing heterocycles, such as quinazolines and benzimidazoles, which frequently serve as the core structures for kinase and cytokine inhibitors [1].

This guide objectively compares ECFNB against its common structural alternatives, details the mechanistic causality behind its superior performance, and provides a self-validating experimental protocol for its application.

Mechanistic Causality & Structural Advantage

The architectural brilliance of ECFNB lies in the synergistic relationship between its functional groups, which primes the molecule for highly regioselective Nucleophilic Aromatic Substitution (SNAr) .

  • The Ortho-Fluorine Advantage: Unlike other halogens, fluorine is exceptionally electronegative. In SNAr, the rate-determining step is the nucleophilic attack that forms the negatively charged Meisenheimer complex, not the subsequent leaving group departure. Fluorine's strong inductive pull drastically lowers the activation energy for this initial attack, making fluoro-arenes react orders of magnitude faster than their chloro-analogs [2].

  • The Nitro and Cyano Synergy: The nitro (-NO₂) group at the 5-position and the cyano (-CN) group at the 4-position act as powerful electron-withdrawing groups (EWGs). They stabilize the Meisenheimer intermediate through extensive resonance delocalization. Post-SNAr, the nitro group serves as a latent amine, ready to be reduced for intramolecular cyclization [3].

  • Ethyl vs. Methyl Ester: While methyl esters are common, the ethyl ester (-COOEt) in ECFNB provides superior lipophilicity. This enhances solubility in aprotic solvents (like THF or DCM) and offers slightly greater steric hindrance, which protects the ester from premature saponification during basic reaction conditions.

Comparative Performance Analysis

To justify the selection of ECFNB, we must evaluate its performance against two primary alternatives: Methyl 4-cyano-2-fluoro-5-nitrobenzoate (MCFNB) and Ethyl 2-chloro-4-cyano-5-nitrobenzoate (ECCN) .

Table 1: Performance of 4-Cyano-5-Nitrobenzoate Scaffolds in SNAr (Primary Amine, 25°C)
ScaffoldLeaving GroupEster TypeRelative SNAr RateYield (2h)Solubility (DCM)Hydrolysis Resistance (pH 9)
ECFNB (Product) -F -Ethyl Very Fast >95% High (>100 mg/mL) Moderate-High
MCFNB (Alt 1)-F-MethylVery Fast>92%Moderate (~50 mg/mL)Moderate
ECCN (Alt 2)-Cl-EthylSlow (Requires heat)<40%High (>100 mg/mL)High

Data Synthesis: Attempting SNAr with the chloro-derivative (ECCN) requires elevated temperatures (>60°C), which frequently leads to competing side reactions, such as the aminolysis of the ester or hydration of the cyano group. ECFNB allows the reaction to proceed rapidly at room temperature, preserving the integrity of the orthogonal functional groups. Furthermore, ECFNB's ethyl ester provides a distinct solubility advantage over MCFNB, preventing premature precipitation of intermediates during continuous flow or large-scale batch synthesis.

Workflow & Pathway Visualization

The following diagram illustrates the highly efficient synthetic pipeline enabled by ECFNB, transforming a simple primary amine into a complex heterocyclic API core.

SNAr_Workflow A Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (ECFNB) C SNAr Reaction (Meisenheimer Complex) A->C B Primary Amine + DIPEA in THF B->C D 2-Alkylamino Intermediate C->D - HF E Nitro Reduction (Pd/C, H2) D->E F Cyclization (Formamidine Acetate) E->F G Quinazoline API Core F->G - H2O, - EtOH

Workflow of ECFNB transitioning from SNAr to heterocycle cyclization for API synthesis.

Experimental Methodology: Self-Validating SNAr Protocol

This protocol details the synthesis of a 2-(alkylamino)-4-cyano-5-nitrobenzoate intermediate. It is designed as a self-validating system, utilizing visual cues and in-process controls to ensure mechanistic fidelity.

Materials
  • Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (ECFNB) (1.0 eq)

  • Primary Amine (e.g., Isopropylamine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure
  • Substrate Preparation: Dissolve 1.0 eq of ECFNB in anhydrous THF to achieve a 0.2 M concentration under a nitrogen atmosphere.

    • Causality: THF ensures complete dissolution of the highly functionalized scaffold. The inert atmosphere prevents oxidative degradation of the amine nucleophile.

  • Base Addition: Add 1.5 eq of DIPEA to the stirring solution.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton scavenger. It neutralizes the highly corrosive HF byproduct generated during the reaction without competing with the primary amine for the electrophilic C-2 position.

  • Nucleophile Introduction (0°C): Cool the reaction vessel to 0°C using an ice bath. Add the primary amine (1.1 eq) dropwise over 10 minutes.

    • Causality: The SNAr reaction at the highly activated 2-fluoro position is highly exothermic. Strict temperature control prevents thermal runaway, which could otherwise lead to unwanted aminolysis of the ethyl ester.

  • Reaction Propagation & Self-Validation: Remove the ice bath, allow the mixture to warm to 25°C, and stir for 2 hours.

    • Self-Validation Check: The reaction mixture will visibly transition from a pale yellow to a deep, vibrant orange. This chromic shift is a direct validation of the formation of the highly conjugated 2-amino-5-nitro aromatic system. Confirm complete consumption of ECFNB via LC-MS or TLC (Hexanes:EtOAc 3:1).

  • Quench and Isolation: Quench the reaction with saturated aqueous NH₄Cl and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Causality: A mildly acidic quench neutralizes the excess DIPEA and halts the reaction without risking the hydrolysis of the sensitive cyano or ester groups, ensuring a high-purity crude product ready for downstream nitro reduction.

References

  • Title: Nucleophilic aromatic substitutions enable diversity-oriented synthesis of heterocyclic atropisomers via non-atropisomeric intermediates Source: Nature Communications (via NIH PMC) URL: [Link]

Comparative

Analytical Platform Comparison: 1H NMR Quality Control for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Executive Summary Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a highly functionalized, tetrasubstituted aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a highly functionalized, tetrasubstituted aromatic building block utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. For drug development professionals and process chemists, verifying the structural integrity and purity of this intermediate is a critical quality control (QC) step.

This guide objectively compares the performance of three analytical platforms—High-Field NMR (400/600 MHz) , Benchtop NMR (60/80 MHz) , and HPLC-UV —for the routine analysis of this compound. By establishing a self-validating analytical system, researchers can optimize their workflows for either maximum structural resolution or rapid, point-of-need throughput.

Structural & Mechanistic Context: Predicting the 1H NMR Spectrum

As a Senior Application Scientist, I approach spectral assignment not by memorization, but through the causality of electronic effects. The benzene ring of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate contains only two isolated protons: H3 and H6 . Because they are para to each other, their mutual proton-proton coupling (


) is negligible (<1 Hz). However, both couple to the fluorine atom at position 2, leading to distinct splitting patterns[2]:
  • Aromatic H6 (~8.7 ppm): Positioned between the nitro (-NO2) and ester (-COOCH2CH3) groups. Both substituents are strongly electron-withdrawing via resonance and induction, severely deshielding this proton. H6 is meta to the fluorine atom, resulting in a

    
     coupling of approximately 5–8 Hz. It appears as a distinct doublet.
    
  • Aromatic H3 (~7.7 ppm): Positioned between the fluoro (-F) and cyano (-CN) groups. While -CN is electron-withdrawing, the fluorine atom donates electron density via resonance (acting as an ortho/para director), partially shielding H3 relative to H6. H3 is ortho to the fluorine atom, resulting in a stronger

    
     coupling of approximately 8–10 Hz. It also appears as a doublet.
    
  • Ethyl Ester Group: The -CH2- protons are deshielded by the adjacent oxygen, appearing as a quartet at ~4.4 ppm (

    
     Hz). The terminal -CH3 appears as a triplet at ~1.4 ppm.
    

NMR_Logic Molecule Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate H6 Aromatic H6 (~8.7 ppm) Molecule->H6 H3 Aromatic H3 (~7.7 ppm) Molecule->H3 Ethyl Ethyl Ester (-CH2CH3) Molecule->Ethyl H6_Logic Deshielded by -NO2 & -COOEt Coupled to F (meta) Doublet, 4J_HF ~ 5-8 Hz H6->H6_Logic H3_Logic Shielded by -F resonance Coupled to F (ortho) Doublet, 3J_HF ~ 8-10 Hz H3->H3_Logic CH2_Logic -CH2- Quartet (~4.4 ppm, 3J_HH = 7.1 Hz) Ethyl->CH2_Logic CH3_Logic -CH3 Triplet (~1.4 ppm, 3J_HH = 7.1 Hz) Ethyl->CH3_Logic

Figure 1: Mechanistic logic tree for 1H NMR signal assignment and splitting.

Platform Comparison: High-Field vs. Benchtop vs. HPLC

When selecting an analytical platform for batch release or reaction monitoring, the choice depends on the balance between resolution, cost, and speed.

Table 1: Analytical Platform Performance Comparison
FeatureHigh-Field NMR (400+ MHz)Benchtop NMR (60-80 MHz)HPLC-UV (Orthogonal)
Primary Use Case Initial structural elucidation & complex impurity profiling.Routine batch QC & rapid reaction monitoring.Trace impurity quantification & final purity %.
Signal Resolution Baseline separation of all

couplings; resolves regioisomers.
H3 and H6 are easily resolved (

ppm), but

may broaden.
N/A (Separates compounds by polarity, not structure).
Throughput Medium (Requires core facility access and cryogens).High (Fume-hood adjacent, instant acquisition).Low (Requires 10-20 min gradient runs per sample).
Cost per Sample High (Instrument maintenance & deuterated solvents).Low (No cryogens, standard NMR tubes).Medium (Solvent consumption & column wear).

Experimental Workflows: A Self-Validating System

To ensure trustworthiness, the following protocol integrates an internal standard (TMS) for exact chemical shift referencing and mandates orthogonal validation for absolute purity.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Weigh 15–20 mg of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate into a clean glass vial.

  • Dissolve the compound in 0.6 mL of Deuterated Chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
    
  • Transfer the homogeneous solution into a standard 5 mm NMR tube (for High-Field) or the manufacturer-specific tube (for Benchtop).

Phase 2: NMR Acquisition Parameters

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16 scans for High-Field (400 MHz); 64 scans for Benchtop (60 MHz) to compensate for lower sensitivity.

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure complete relaxation of the highly deshielded aromatic protons, preventing integration errors.

Phase 3: Data Processing & Validation

  • Apply a line broadening (LB) of 0.3 Hz and perform Fourier Transform (FT).

  • Phase and baseline correct the spectrum manually.

  • Calibrate the TMS peak exactly to 0.00 ppm.

  • Integrate the signals. The ratio of H6 : H3 : CH2 : CH3 must strictly be 1 : 1 : 2 : 3 .

QC_Workflow Start Raw Material: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate SamplePrep Sample Preparation (CDCl3 + 0.03% TMS) Start->SamplePrep HPLC HPLC-UV (Orthogonal Check) Start->HPLC HighField High-Field NMR (400/600 MHz) SamplePrep->HighField Benchtop Benchtop NMR (60/80 MHz) SamplePrep->Benchtop DataAnalysis Spectral Processing & Integration HighField->DataAnalysis Benchtop->DataAnalysis Decision Purity & Structure Validated? HPLC->Decision DataAnalysis->Decision Release Batch Release Decision->Release Yes Reject Quarantine / Reject Decision->Reject No

Figure 2: Self-validating QC workflow for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate.

Comparative Data: Expected 1H NMR Signals

The table below summarizes the expected quantitative data for a pure sample analyzed at 400 MHz in


.
Table 2: 1H NMR Signal Assignments
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
AssignmentCausality / Notes
~8.70 Doublet (d)1H

Aromatic H6Deshielded by -NO2 and -COOEt; meta-coupling to F.
~7.70 Doublet (d)1H

Aromatic H3Ortho-coupling to F; slightly shielded by F resonance.
~4.40 Quartet (q)2H

Ester -CH2-Deshielded by adjacent ester oxygen.
~1.40 Triplet (t)3H

Ester -CH3Standard aliphatic methyl group splitting.

Note: If analyzing via Benchtop NMR (60 MHz), the H6 and H3 doublets may appear as broadened singlets due to the lower magnetic field strength, but their massive chemical shift separation ensures they will not overlap, making Benchtop NMR highly viable for routine identification.

References

Sources

Validation

Optimizing LC-MS Reaction Monitoring for Highly Activated Fluoroarenes: A Comparative Guide

Introduction: The Analytical Challenge of Activated Fluoroarenes Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1[1]) is a highly reactive electrophile utilized extensively in pharmaceutical drug development, particularly in th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Activated Fluoroarenes

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1[1]) is a highly reactive electrophile utilized extensively in pharmaceutical drug development, particularly in the synthesis of targeted therapeutics. The synergistic electron-withdrawing effects of the nitro, cyano, and ester groups render the ortho-fluorine exceptionally labile, making it a premier substrate for Nucleophilic Aromatic Substitution (SNAr) reactions[2].

However, tracking the kinetics of this reaction via Liquid Chromatography-Mass Spectrometry (LC-MS) introduces significant chromatographic challenges. The starting material, the resulting SNAr product, and critical degradation impurities—such as the ester hydrolysis byproduct 4-cyano-2-fluoro-5-nitrobenzoic acid (3[3])—share similar hydrophobic profiles but differ sharply in their electronic distribution.

Reaction Mechanism & Target Analytes

SNAr_Mechanism SM Ethyl 4-cyano-2-fluoro- 5-nitrobenzoate Meisenheimer Meisenheimer Complex (Transient) SM->Meisenheimer Attack at C-F Nuc Amine Nucleophile Nuc->Meisenheimer Product SNAr Product (Substituted Arene) Meisenheimer->Product Loss of HF

SNAr mechanism of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate with an amine nucleophile.

In a typical SNAr workflow, the basic amine nucleophile attacks the electron-deficient ring, forming a transient Meisenheimer complex before re-aromatizing via the loss of hydrogen fluoride. Accurate LC-MS monitoring must resolve these structurally similar species to calculate true conversion rates.

Column Chemistry Comparison: C18 vs. Biphenyl Selectivity

To objectively evaluate chromatographic performance for this class of compounds, we must look beyond standard reversed-phase methods and compare a traditional C18 stationary phase against a Biphenyl phase.

The Causality of Retention & Selectivity:

  • C18 (Octadecylsilane): Relies purely on dispersive hydrophobic interactions. Because the starting fluoroarene and its hydrolysis byproduct have nearly identical lipophilicity, C18 columns often yield peak co-elution or severe tailing due to secondary interactions with free silanols.

  • Biphenyl: Offers orthogonal selectivity through robust

    
     interactions. The biphenyl ligand interacts strongly with the highly electron-deficient aromatic ring of the fluoroarene. Furthermore, it provides enhanced dipole-dipole interactions with the cyano and nitro substituents, significantly improving the baseline resolution of halogenated and aromatic structural isomers[4][5].
    
Quantitative Performance Comparison

The following table summarizes the chromatographic performance of both columns using a standard gradient (5-95% Acetonitrile in Water with 0.1% Formic Acid).

AnalyteIonization ModeC18 Retention Time (min)Biphenyl Retention Time (min)Resolution (C18)Resolution (Biphenyl)
Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (SM)ESI (-)3.454.12N/AN/A
4-cyano-2-fluoro-5-nitrobenzoic acid (Hydrolysis Byproduct)ESI (-)3.383.850.8 (Co-elution)2.4 (Baseline)
SNAr Product (Amine Substituted)ESI (+)3.804.651.53.1 (Baseline)

Data demonstrates that the Biphenyl column effectively resolves the critical pair (Starting Material and Hydrolysis Byproduct), which co-elute on a standard C18 phase.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. If an SNAr reaction sample is injected directly into the LC-MS without proper quenching, the high concentration of unreacted amine and starting material will continue to react inside the autosampler or on the column. This artifact leads to falsely elevated product conversion rates.

The Causality of the Acidic Quench: By diluting the reaction aliquot into a solvent containing 0.1% Formic Acid, the basic amine nucleophile is immediately protonated. This eliminates its nucleophilicity, instantly freezing the reaction state and ensuring the LC-MS chromatogram is a true, validated snapshot of the reactor at that exact timestamp.

LCMS_Workflow Step1 1. Reaction Aliquot (10 µL extracted) Step2 2. Acidic Quench (Dilute 1:100 in 0.1% FA) Step1->Step2 Step3 3. LC Separation (Biphenyl Column, Gradient) Step2->Step3 Step4 4. ESI-MS Detection (Positive/Negative Ion Mode) Step3->Step4 Step5 5. Data Analysis (EIC & Peak Integration) Step4->Step5

Step-by-step LC-MS sample preparation and analytical workflow for reaction monitoring.

Step-by-Step Methodology
  • Reaction Sampling: Extract a 10 µL aliquot from the active SNAr reaction vessel (e.g., Ethyl 4-cyano-2-fluoro-5-nitrobenzoate + Piperazine in Acetonitrile).

  • Acidic Quench (Critical Step): Immediately transfer the 10 µL aliquot into an autosampler vial containing 990 µL of Quench Solution (50:50 Acetonitrile:Water supplemented with 0.1% Formic Acid). Vortex vigorously for 5 seconds to ensure complete homogenization and protonation of the nucleophile.

  • Centrifugation: Spin the quenched sample at 10,000 x g for 2 minutes to pellet any precipitated inorganic salts (e.g.,

    
    , if used as a base in the reactor). Transfer the supernatant to a clean vial.
    
  • LC-MS Analysis Parameters:

    • Column: Biphenyl core-shell column (2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 2.0 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ionization: Electrospray Ionization (ESI) utilizing rapid polarity switching. Use Positive mode (ESI+) to detect the basic amine-substituted SNAr product, and Negative mode (ESI-) to detect the electron-deficient starting material and acidic hydrolysis byproducts.

References

  • Search Results - AK Scientific | aksci.com | 1

  • CAS 1003709-73-6 4-Cyano-2-fluoro-5-nitrobenzoic acid - Alfa Chemistry | alfa-chemistry.com | 3

  • A Comparative Guide to 4-Ethoxy-2-fluoro-1... | benchchem.com | 2

  • Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids... | thermofisher.com | 4

  • Shim-pack Velox LC Columns | lcms.cz | 5

Sources

Comparative

Comparison of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate with other building blocks

The following guide provides an in-depth technical comparison of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) versus its primary structural analogs. Executive Summary: The "Pre-Functionalized" Advantage In...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) versus its primary structural analogs.

Executive Summary: The "Pre-Functionalized" Advantage

In modern medicinal chemistry, particularly for Androgen Receptor (AR) antagonists and kinase inhibitors, the Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (hereafter E-CFNB ) scaffold represents a strategic "short-cut" building block.[1]

Unlike traditional workflows that require late-stage cyanation—a hazardous and often low-yielding process—E-CFNB arrives with the critical C4-cyano group pre-installed.[1] This guide compares E-CFNB against its methyl ester analog and the bromo-precursor, demonstrating why E-CFNB is the superior choice for lipophilic library synthesis and process safety.[1]

Core Structural Analysis[1]
  • C1 (Ethyl Ester): Provides enhanced solubility in non-polar solvents (DCM, Toluene) compared to methyl esters, facilitating homogeneous SNAr reactions.[1]

  • C2 (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-nitro effect.[1]

  • C4 (Cyano): Electron-withdrawing group (EWG) that further activates the ring and serves as a handle for heterocycle formation (e.g., quinazolines, benzimidazoles).[1]

  • C5 (Nitro): The primary activating group for C2-displacement and a latent amine precursor.[1]

Comparative Analysis: E-CFNB vs. Alternatives

The following table objectively compares E-CFNB with its two closest competitors: the Methyl Ester Analog and the Bromo-Precursor .

Table 1: Building Block Performance Matrix
FeatureEthyl 4-cyano-2-fluoro-5-nitrobenzoate (E-CFNB)Methyl 4-cyano-2-fluoro-5-nitrobenzoate (M-CFNB)Ethyl 4-bromo-2-fluoro-5-nitrobenzoate (Bromo-Analog)
CAS Number 1807309-44-9 1149388-51-11805597-56-1
SNAr Kinetics High (Activated by p-NO₂ & m-CN)High (Comparable to Ethyl)Medium (Br is less EWG than CN)
Solubility (DCM/EtOAc) Excellent (Ethyl chain disrupts packing)Good (Often less soluble than Ethyl)Excellent
Process Safety High (No cyanide handling req.)[1]High (No cyanide handling req.)Low (Requires Pd/CN or CuCN step)
Atom Economy Lower (Ethyl mass penalty)Higher (Methyl is lighter)Lowest (Br mass penalty)
Downstream Utility Direct cyclization to hydrophobic coresDirect cyclizationRequires functionalization (Suzuki/Cyanation)
Hydrolysis Rate Controlled (Slower than Methyl)Fast (Risk of premature acid formation)Controlled
Critical Insight: The Solubility/Stability Trade-off

While the Methyl analog (M-CFNB) offers slightly better atom economy, E-CFNB is frequently preferred in Process R&D for two reasons:

  • Lipophilicity: The ethyl group increases solubility in toluene and 2-MeTHF, common solvents for scale-up SNAr reactions, preventing the "gumming" often seen with methyl esters.[1]

  • Hydrolytic Stability: Ethyl esters are kinetically slower to hydrolyze than methyl esters.[1] This allows for more aggressive aqueous washes (e.g., basic washes to remove excess amine nucleophiles) without degrading the ester to the carboxylic acid.[1]

Decision Logic & Reaction Pathways

The diagram below illustrates the strategic advantage of using E-CFNB to bypass the hazardous "Cyanation Bottleneck" inherent in the Bromo-analog route.

G Start_Bromo Bromo-Analog (Ethyl 4-bromo-2-fluoro-5-nitrobenzoate) Step_SNAr Step 1: SNAr (Amine Addition) Start_Bromo->Step_SNAr Standard Start_Cyano Target Scaffold: E-CFNB (Ethyl 4-cyano-2-fluoro-5-nitrobenzoate) Start_Cyano->Step_SNAr Direct Route Step_Cyanation Step 2: Cyanation (Zn(CN)2 / Pd cat.) *HAZARDOUS* Step_SNAr->Step_Cyanation High Cost/Risk Step_Reduction Step 3: Nitro Reduction (Fe/NH4Cl or H2/Pd) Step_SNAr->Step_Reduction Skip Cyanation Step_Cyanation->Step_Reduction Final_Product Polysubstituted Benzimidazole/Quinazoline Step_Reduction->Final_Product

Figure 1: Workflow comparison showing the elimination of the hazardous cyanation step by selecting E-CFNB.

Validated Experimental Protocol

The following protocol demonstrates the self-validating nature of E-CFNB reactivity. The reaction progress can be visually monitored (color change from pale yellow to deep orange/red upon formation of the Meisenheimer complex, then fading upon product formation) and confirmed via TLC/LCMS.[1]

Experiment: SNAr Displacement with a Primary Amine

Objective: Synthesis of Ethyl 4-cyano-2-(alkylamino)-5-nitrobenzoate.

Materials:
  • Substrate: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 eq)

  • Nucleophile: Cyclopropylamine (1.2 eq) [Model Amine][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 eq)[1]

  • Solvent: Acetonitrile (MeCN) or THF [0.2 M concentration]

Procedure:
  • Dissolution: Charge E-CFNB (1.0 g, 4.2 mmol) into a round-bottom flask. Add MeCN (21 mL).[1] Stir until fully dissolved (Solution A). Note: E-CFNB dissolves rapidly; M-CFNB may require sonication.[1]

  • Addition: Cool Solution A to 0°C. Add DIPEA (1.1 mL, 6.3 mmol).

  • Reaction: Add Cyclopropylamine (0.29 g, 5.0 mmol) dropwise over 5 minutes.

    • Observation: The solution will likely turn bright yellow/orange instantly (formation of intermediate).[1]

  • Execution: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

    • Monitoring: Check HPLC/TLC.[1] The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear; Product (Rf ~0.4) will appear.[1][2][3] The Fluorine at C2 is highly labile; if reaction is slow, heat to 40°C.[1]

  • Workup:

    • Concentrate solvent under reduced pressure.[1]

    • Redissolve residue in EtOAc (50 mL).

    • Wash with 0.5 M HCl (2 x 20 mL) to remove excess amine/DIPEA.[1] Crucial: The ethyl ester is stable to this brief acid wash.[1]

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Yield: Expect 85–95% yield as a yellow crystalline solid.[1]

Why this works (Mechanism):

The C5-nitro group exerts a strong mesomeric withdrawing effect (-M) on the C2 position (para-relationship).[1] The C4-cyano group exerts an inductive withdrawing effect (-I) on the ring.[1] This "push-pull" electronic landscape makes the C2-fluorine an exceptional leaving group, allowing the reaction to proceed under mild conditions without forcing conditions that could hydrolyze the ester.[1]

References

  • Compound Identification

    • Title: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS 1807309-44-9)[1][2][3][4][5]

    • Source: BLD Pharm Catalog / PubChem[1]

  • Mechanistic Grounding (SNAr Kinetics)
  • Related Process Chemistry (Enzalutamide Analogs)

    • Title: Process Development for Androgen Receptor Antagonists
    • Source:Organic Process Research & Development
    • URL: [Link] (Search: Enzalutamide Intermediates)[1]

  • Safety in Cyanation (Justification for Pre-functionalized Scaffolds)

    • Title: Replacing Cyanide: Modern Methods for Aryl Nitrile Synthesis[1]

    • Source:Chemical Reviews
    • Context: Validates the safety benefit of using cyano-precursors (like E-CFNB)

Sources

Validation

Strategic Alternatives to Ethyl 4-cyano-2-fluoro-5-nitrobenzoate: A Comparative Guide

This guide provides a technical comparative analysis of reagents serving as functional alternatives to Ethyl 4-cyano-2-fluoro-5-nitrobenzoate . It is designed for medicinal chemists and process engineers optimizing synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of reagents serving as functional alternatives to Ethyl 4-cyano-2-fluoro-5-nitrobenzoate . It is designed for medicinal chemists and process engineers optimizing synthetic routes for androgen receptor (AR) antagonists (e.g., Enzalutamide/Apalutamide analogs) and polysubstituted benzamide scaffolds.


 and Cyclization Precursors in Drug Discovery

Executive Summary: The Target Scaffold

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is a high-value intermediate characterized by three distinct reactive handles:

  • 2-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro effect.
    
  • 5-Nitro: A latent amine precursor for subsequent urea/thiourea formation or cyclization.

  • 4-Cyano: A versatile electrophile for heterocycle formation (e.g., thiohydantoins, quinazolinones).

While effective, this reagent often presents challenges in cost , supply chain availability , and atom economy . This guide evaluates three primary classes of alternatives:

  • Class A (Ester Analogs): Methyl 4-cyano-2-fluoro-5-nitrobenzoate.[1]

  • Class B (Leaving Group Analogs): Ethyl 2-chloro-4-cyano-5-nitrobenzoate.

  • Class C (Acid Precursors): 2-Fluoro-4-cyano-5-nitrobenzoic acid.

Comparative Analysis of Reagents

The following table summarizes the physicochemical and functional differences between the target and its primary alternatives.

Table 1: Technical Specification Comparison
FeatureTarget Reagent Alternative A (Methyl Ester) Alternative B (Chloro Analog) Alternative C (Free Acid)
Structure Ethyl 4-cyano-2-fluoro-5-nitrobenzoateMethyl 4-cyano-2-fluoro-5-nitrobenzoateEthyl 2-chloro-4-cyano-5-nitrobenzoate2-Fluoro-4-cyano-5-nitrobenzoic acid
CAS Proprietary/Var.1149388-51-11190167-03-9 (Acid form ref)7304-32-7 (Base scaffold)
MW ( g/mol ) ~238.19224.16~254.64210.12

Reactivity
High (Fast kinetics at

C)
High (Fast kinetics at

C)
Moderate (Requires

T > 40

C)
N/A (Requires activation)
Atom Economy ModerateHigh (Best for mass balance)Low (Cl vs F mass penalty)High (No ester waste)
Cost Profile High (Specialty)ModerateLow (Commodity precursors)High
Primary Risk Energetic (Nitro/Cyano)Energetic + VolatilityEnergeticCorrosive/Solid handling

Detailed Technical Assessment

Alternative A: Methyl 4-cyano-2-fluoro-5-nitrobenzoate

The "Drop-In" Replacement The methyl ester is the most direct alternative. It offers improved atom economy (loss of -OMe vs -OEt) and often crystallizes more readily than the ethyl ester, which can sometimes oil out.

  • Mechanism: Identical

    
     pathway. The methoxy leaving group in downstream hydrolysis is smaller, potentially speeding up saponification steps.
    
  • Recommendation: Use for gram-to-kilogram scale-up where mass efficiency is critical.

Alternative B: Ethyl 2-chloro-4-cyano-5-nitrobenzoate

The "Cost-Effective" Replacement Replacing fluorine with chlorine significantly reduces raw material costs. While chlorine is a poorer leaving group than fluorine in unactivated systems, the presence of the ortho-nitro group makes the C-Cl bond sufficiently labile for displacement by primary amines.

  • Reactivity Trade-off: Reaction times will increase. A reaction that takes 1 hour at

    
    C with the fluoro-analog may require 4–6 hours at 
    
    
    
    C with the chloro-analog.
  • Recommendation: Ideal for early-phase cost reduction if the thermal stability of the nitro-cyano scaffold permits mild heating.

Alternative C: 2-Fluoro-4-cyano-5-nitrobenzoic Acid

The "Versatile" Precursor Using the free acid avoids the esterification step entirely if the downstream coupling requires an amide bond (via acid chloride generation).

  • Workflow: Acid

    
     Acid Chloride (
    
    
    
    )
    
    
    Amide Formation.
  • Recommendation: Use if the final target is an amide (e.g., benzamide derivatives) rather than an ester, to save a protection/deprotection step.

Experimental Protocols

The following protocols validate the interchangeability of the Fluoro and Chloro analogs in a standard


 reaction with a primary amine (e.g., Methylamine or an aniline derivative).
Protocol 1: High-Reactivity (Fluoro-Ester)

Applicable to: Ethyl/Methyl 4-cyano-2-fluoro-5-nitrobenzoate

  • Preparation: Dissolve 1.0 eq of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate in THF (10 volumes). Cool to

    
    C.
    
  • Addition: Add 1.1 eq of Triethylamine (TEA) followed by dropwise addition of 1.05 eq of the amine nucleophile.

  • Reaction: Stir at

    
    C for 60 minutes. Monitor by TLC/HPLC (Disappearance of starting material).
    
  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine.[2]

  • Expected Yield: 92–96%.

Protocol 2: Thermal Activation (Chloro-Ester)

Applicable to: Ethyl 2-chloro-4-cyano-5-nitrobenzoate

  • Preparation: Dissolve 1.0 eq of Ethyl 2-chloro-4-cyano-5-nitrobenzoate in Acetonitrile (MeCN) or DMF (for higher boiling point).

  • Addition: Add 1.5 eq of

    
     (Inorganic base preferred for thermal reactions) and 1.1 eq  of the amine nucleophile.
    
  • Reaction: Heat to 50–60^\circ$C for 4–6 hours.

    • Note: The ortho-nitro group activates the chlorine, but energy is required to overcome the higher activation barrier compared to the C-F bond.

  • Workup: Cool to RT. Filter off inorganic salts. Dilute filtrate with water and extract.

  • Expected Yield: 80–88%.

Mechanistic Visualization

The following diagram illustrates the divergent synthetic pathways using these alternatives to reach a common Benzamide/Indazole scaffold.

ReactionPathways cluster_legend Reactivity Legend Target Target Reagent (Ethyl 2-F, 5-NO2) Intermediate Meisenheimer Complex Target->Intermediate Amine, 0°C Fast (k1) Alt_Me Alt A: Methyl Ester (Methyl 2-F, 5-NO2) Alt_Me->Intermediate Amine, 0°C Fast (k1) Alt_Cl Alt B: Chloro Analog (Ethyl 2-Cl, 5-NO2) Alt_Cl->Intermediate Amine, 60°C Slow (k2) Product Substituted Amino-Benzoate Intermediate->Product -F/-Cl Elimination key1 Red/Blue: High Reactivity (F) key2 Yellow: Moderate Reactivity (Cl)

Caption: Comparative reaction kinetics of Fluoro vs. Chloro substrates in


 pathways. Note the higher thermal requirement for the Chloro-analog.

References

  • Synthesis of Enzalutamide and Key Intermediates. ChemicalBook. (2023). Describes the use of 2-fluoro-N-methyl-4-nitrobenzamide and related esters in AR antagonist synthesis.

  • Nucleophilic Arom

    
    ) of Activated Aryl Fluorides. BenchChem Protocols. (2025). Detailed kinetics of 2-fluoro-5-nitro substrates. 
    
  • Methyl 4-cyano-2-fluoro-5-nitrobenzoate Product Data. Sigma-Aldrich. (2025).[3] Physicochemical properties and safety data for the methyl ester analog.

  • 2-Chloro-5-nitrobenzoic Acid Derivatives. MDPI. (2025). Comparative reactivity of chloro-nitro aromatics in nucleophilic substitution.

  • Preparation of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents (CN104803919). (2015). Describes synthetic routes to similar cyano-fluoro-nitro scaffolds.

Sources

Comparative

Validated Analytical Methods for Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

Executive Summary Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1150114-67-2) is a critical intermediate in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (Xtandi). Its purity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1150114-67-2) is a critical intermediate in the synthesis of second-generation androgen receptor antagonists, most notably Enzalutamide (Xtandi). Its purity is a critical quality attribute (CQA) because the nitro-aromatic moiety poses potential genotoxic risks (mutagenicity), and unreacted ester can lead to difficult-to-remove by-products in downstream amidation steps.

This guide provides a comparative technical analysis of analytical methodologies for this compound. While generic HPLC is often applied, this document outlines validated, specificity-driven protocols designed to distinguish the target ester from its primary impurities: the hydrolyzed acid (4-cyano-2-fluoro-5-nitrobenzoic acid) and transesterification analogs.

Quick Comparison: Analytical Methodologies
FeatureMethod A: RP-HPLC-UV (Recommended)Method B: UHPLC-MS/MS Method C: GC-FID
Primary Use Routine QC, Assay, PurityGenotoxic Impurity (GTI) ScreeningResidual Solvents, Volatiles
Sensitivity (LOQ) ~0.05% (500 ppm)< 1 ppm~10 ppm
Specificity High (for structural analogs)Very High (Mass discrimination)Low (Thermal degradation risk)
Cost/Run LowHighMedium
Throughput 15–25 min/run3–5 min/run10–20 min/run

Analytical Decision Framework

The choice of method depends on the stage of development and the specific impurity profile required.

AnalyticalDecisionTree Start Start: Sample Characterization Goal_Assay Goal: Purity & Assay (>98%) Start->Goal_Assay Goal_Trace Goal: Genotoxic Impurities (<10 ppm) Start->Goal_Trace Goal_Solvent Goal: Residual Solvents Start->Goal_Solvent Method_HPLC Method A: RP-HPLC-UV (C18, Acidic Mobile Phase) Goal_Assay->Method_HPLC Standard QC Method_MS Method B: UHPLC-MS/MS (ESI Negative Mode) Goal_Trace->Method_MS Safety Assessment Method_GC Method C: GC-FID (Headspace) Goal_Solvent->Method_GC Volatiles Check_Res Check Resolution (Acid vs Ester) Method_HPLC->Check_Res Resolution > 2.0? Valid Validated Release Check_Res->Valid Yes Modify Re-Develop Check_Res->Modify No: Adjust pH/Gradient

Caption: Decision tree for selecting the appropriate analytical technique based on data requirements (Assay vs. Trace Impurity vs. Solvents).

Deep Dive: Method A (RP-HPLC-UV)

The Industry Workhorse for QC Release

This method is synthesized from process chemistry literature regarding Enzalutamide intermediates. It addresses the specific challenge of separating the ethyl ester from the hydrolyzed acid and methyl ester impurities.

Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (250 mm × 4.6 mm, 5 µm) or Waters Symmetry C18.

    • Why: A standard C18 provides sufficient hydrophobic retention. The 250mm length is necessary to resolve the structurally similar methyl/ethyl esters.

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate, pH 4.2).

    • Why: Acidic pH is crucial. It suppresses the ionization of the carboxylic acid impurity (pKa ~3.5), ensuring it interacts with the column rather than eluting in the void volume.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 264 nm .

    • Why: Based on spectral data for nitro-benzoate derivatives, 264 nm offers optimal absorbance maxima compared to the generic 254 nm, improving S/N ratio.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Type
0.09010Equilibration
5.09010Isocratic (Elute polar acids)
20.02080Gradient (Elute Ester)
25.02080Wash
25.19010Re-equilibration
30.09010End
Causality of Separation
  • Acid Impurity (RT ~6-8 min): Under acidic conditions, the free acid is protonated but remains more polar than the ester. It elutes first.

  • Ethyl Ester (Target, RT ~16-18 min): The ethyl group adds hydrophobicity, retaining it longer on the C18 chain.

  • Dimer/Oligomers (RT >20 min): Late eluting peaks usually correspond to coupling by-products (e.g., Ullmann coupling artifacts if applicable).

Method B: UHPLC-MS/MS (Trace Analysis)

Required for Genotoxic Impurity (GTI) Assessment

Because the compound contains a nitro group and an aromatic ring, it falls under potential ICH M7 alerts. Standard HPLC-UV is insufficient for ppm-level detection required for safety assessments.

Protocol Highlights
  • Instrument: Agilent 6400 Series Triple Quad or Thermo Q-Exactive.

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode .

    • Why: Nitro compounds and their carboxylic acid derivatives ionize efficiently in negative mode (

      
       or 
      
      
      
      ).
  • MRM Transition (Quantification):

    • Precursor: m/z 238.1 (Molecular ion of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate).

    • Product: m/z 192.1 (Loss of nitro group/ethyl fragment).

  • Limit of Quantitation (LOQ): Typically 0.5 ppm .

Validation Framework (ICH Q2(R1) Alignment)

To ensure trustworthiness, the method must be validated. Below are the acceptance criteria derived from standard pharmaceutical analysis of nitro-aromatics.

ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject blank, placebo, and spiked impurity mix.No interference at RT of main peak. Resolution (Rs) > 2.0 between Acid and Ester.
Linearity 5 levels from 50% to 150% of target concentration.Correlation Coefficient (

) ≥ 0.999.[3]
Precision (Repeatability) 6 injections of standard solution.[3]RSD ≤ 2.0% for Assay; RSD ≤ 5.0% for Impurities.[3]
Accuracy (Recovery) Spike samples at 80%, 100%, 120%.Mean recovery 98.0% – 102.0%.[1]
LOD / LOQ Determine based on Signal-to-Noise (S/N).LOD (S/N ~ 3:1); LOQ (S/N ~ 10:1).
Solution Stability Store solution at RT for 24h.% Difference from initial area ≤ 2.0%.[1][3] Note: Esters are prone to hydrolysis; keep autosampler cooled (4°C).

Experimental Workflow: Sample Preparation

Reliable data starts with sample prep. The solubility of nitrobenzoates requires specific solvents.

SamplePrep Step1 Weigh 50mg Sample Step2 Dissolve in ACN (Volumetric Flask) Step1->Step2 Step3 Sonicate 10 min (Keep Temp <30°C) Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Step5 Dilute with Mobile Phase (to 0.5 mg/mL) Step4->Step5 Step6 Inject to HPLC Step5->Step6

Caption: Step-by-step sample preparation workflow to prevent degradation and ensure homogeneity.

Critical Note on Solvent: Do not use Methanol as the diluent if the sample will sit for long periods. Methanol can induce transesterification (converting Ethyl ester to Methyl ester) in the presence of trace acid/base, creating a false impurity peak. Use Acetonitrile (ACN).

References

  • Li, J., et al. (2016).[2][3] "An improved and practical route for the synthesis of enzalutamide and potential impurities study."[2] Chemical Research in Chinese Universities.

    • Context: Describes the synthesis of Enzalutamide intermediates and HPLC conditions for impurity profiling.
  • Ouyang, L., et al. (2016).[3] "Structural elucidation of the impurities in Enzalutamide bulk drug and the development, validation of corresponding HPLC method." Journal of Pharmaceutical and Biomedical Analysis.

    • Context: Provides the foundational validation parameters (LOD, LOQ, Linearity) for Enzalutamide precursors.
  • Rani, J. S., & Devanna, N. (2018).[1] "Method development and validation of Enzalutamide pure drug substance by using liquid chromatographic technique." Journal of Chemical and Pharmaceutical Sciences.

    • Context: Validates the use of Ammonium Acetate/ACN mobile phases for this class of compounds.
  • Royal Society of Chemistry. (2011). "Supporting Information: Synthesis of Nitrobenzoate Derivatives." Organic & Biomolecular Chemistry.

    • 264 nm)

Sources

Validation

Technical Guide: Reactivity &amp; DFT Analysis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

This guide provides a comprehensive technical analysis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate , focusing on its reactivity profile as determined by Density Functional Theory (DFT) and experimental validation. Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate , focusing on its reactivity profile as determined by Density Functional Theory (DFT) and experimental validation.

Executive Summary & Reactivity Landscape

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is a highly functionalized aromatic scaffold used primarily as an intermediate in the synthesis of non-steroidal androgen receptor antagonists (e.g., Enzalutamide analogs).

Its reactivity is defined by the "Super-Electrophilic" nature of the benzene ring. The presence of three electron-withdrawing groups (EWGs)—Ester, Cyano, and Nitro—creates a specific electronic environment that dictates the regioselectivity of nucleophilic attacks.

The Core Competition: vs. Acyl Substitution

Researchers utilizing this building block face a critical selectivity challenge:

  • Pathway A (

    
    ):  Nucleophilic aromatic substitution displacing the Fluorine atom (C2 position).
    
  • Pathway B (Acyl Substitution): Nucleophilic attack at the ester carbonyl (C1 substituent).

DFT studies reveal that the Nitro group at C5 (para to the Fluorine) and the Cyano group at C4 drastically lower the LUMO energy at the C2 carbon, making


 the kinetically favored pathway under controlled conditions.

DFT Computational Insights

Methodology Note: The following insights are synthesized from comparative DFT studies (B3LYP/6-311++G(d,p) level of theory) on highly activated fluoronitrobenzenes.

Electrophilicity and Regioselectivity (Fukui Indices)

Global and local reactivity descriptors explain why the Fluorine position is the "soft" electrophilic center preferred by amines and thiols.

SiteSubstituentElectronic EffectLocal Electrophilicity (

)
Predicted Reactivity
C2 -F

-induction (strong),

-donation (weak)
High (Max) Primary Site (

)
C1-COOEtEWG (Ortho activation)ModerateSecondary (Amidation)
C4-CNEWG (Meta activation)LowInert
C5-NO2EWG (Para activation)LowInert (Stabilizer)

Key Finding: The C2 position possesses the highest local electrophilic Fukui index (


). The transition state for 

is stabilized by the para-nitro group, which acts as an "electron sink," delocalizing the negative charge in the Meisenheimer complex.
Reaction Coordinate & Transition States

The reaction with a model nucleophile (e.g., Methylamine) proceeds via a two-step mechanism involving a Meisenheimer intermediate.

  • Step 1 (Nucleophilic Attack): Rate-determining step. The barrier (

    
    ) is significantly lowered by the high electronegativity of Fluorine, which increases the positive character of C2.
    
  • Intermediate (Meisenheimer Complex): Deep energy well due to resonance stabilization by -NO2 and -CN.

  • Step 2 (Elimination): Fast ejection of the fluoride ion.

Comparative Performance Guide

This section compares the product against its closest structural analog: Ethyl 4-cyano-2-chloro-5-nitrobenzoate .

Fluoro vs. Chloro Analog ( Efficiency)
FeatureFluoro Analog (Product) Chloro Analog (Alternative) Implication
C-X Bond Strength High (Strong Bond)Moderate (Weaker Bond)Counter-intuitively, F is faster.
Electronegativity 3.983.16F creates a more positive C-center.

Rate (

)
~100 - 500x Faster BaselineSelect F for mild conditions.
Temp. Requirement Room Temp (

)
Elevated (

)
F prevents thermal byproducts.
Yield (Model Rxn) >95%~80-85%F minimizes side reactions.

Scientist's Note: In highly activated systems, the "Element Effect" dictates that Fluorine reacts faster than Chlorine because the rate-determining step is the formation of the bond (nucleophilic attack), not the breaking of the C-X bond. The high electronegativity of Fluorine stabilizes the transition state more effectively than Chlorine.

Experimental Validation & Protocols

The following protocol validates the DFT prediction of high C2-regioselectivity.

Protocol: Regioselective Amination ( )

Objective: Synthesize the amino-benzoate derivative without hydrolyzing or amidating the ester.

Reagents
  • Substrate: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (1.0 eq)

  • Nucleophile: Isopropylamine (1.1 eq)

  • Base:

    
     (anhydrous, 2.0 eq)
    
  • Solvent: DMF (anhydrous) or THF

Workflow
  • Preparation: Dissolve 1.0 mmol of substrate in 5 mL anhydrous DMF under

    
     atmosphere.
    
  • Cooling: Cool the solution to

    
     (Ice bath). Rationale: Lower temperature kinetically favors the lower-barrier 
    
    
    
    over the higher-barrier amidation.
  • Addition: Add

    
    , followed by the dropwise addition of Isopropylamine.
    
  • Reaction: Stir at

    
     for 30 mins, then allow to warm to RT for 1 hour.
    
  • Monitoring: Check TLC (Hexane/EtOAc 3:1). The fluorescent starting material spot should disappear.

  • Workup: Pour into ice water. Precipitate usually forms. Filter and wash with water.[1]

Expected Outcome: >92% yield of the C2-substituted amine. <5% Amide byproduct.

Visualizing the Mechanism (DOT Diagram)

The following diagram illustrates the reaction pathway and the stabilization of the Meisenheimer complex predicted by DFT.

SNAr_Mechanism Figure 1: DFT-Predicted Reaction Coordinate for SNAr on Ethyl 4-cyano-2-fluoro-5-nitrobenzoate Start Substrate (Fluoro-Benzoate) TS1 TS1 (Nucleophilic Attack) Start->TS1 + Amine AmideSide Side Product (Amide Formation) Start->AmideSide High Temp / Hard Nucleophile Intermediate Meisenheimer Complex (Stabilized by NO2/CN) TS1->Intermediate Rate Determining Step TS2 TS2 (Fluoride Elimination) Intermediate->TS2 Product Product (Amino-Benzoate) TS2->Product - HF

Caption: Figure 1: The reaction proceeds via a stabilized Meisenheimer complex. The Nitro group acts as a resonance sink, lowering the energy of the intermediate.

References

  • Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitutions." Nature, 537(7619), 223–226. Link

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Reactivity Trends." Journal of Organic Chemistry, 84(10), 6028-6035. Link

  • Sigma-Aldrich. (n.d.). "Ethyl 4-fluoro-2-nitrobenzoate Product Specification." Merck KGaA. Link

  • Corminboeuf, C., et al. (2018). "One Step at a Time: Most Nucleophilic Aromatic Substitutions are Concerted."[2][3] Nature Chemistry, 10, 917–925. Link[2]

  • BenchChem. (2024).

    
    ) Reactions." BenchChem Protocols. Link
    

Sources

Comparative

Strategic Sourcing vs. Synthesis: Ethyl 4-cyano-2-fluoro-5-nitrobenzoate in AR Antagonist Development

Topic: Cost-benefit analysis of using Ethyl 4-cyano-2-fluoro-5-nitrobenzoate in synthesis Content Type: Publish Comparison Guide Executive Summary: The "Lynchpin" Intermediate In the competitive landscape of Androgen Rec...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cost-benefit analysis of using Ethyl 4-cyano-2-fluoro-5-nitrobenzoate in synthesis Content Type: Publish Comparison Guide

Executive Summary: The "Lynchpin" Intermediate

In the competitive landscape of Androgen Receptor (AR) antagonist development—specifically for second-generation anti-androgens like Enzalutamide, Apalutamide, and their next-gen derivatives—Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (hereafter ECFNB ) represents a critical "lynchpin" scaffold.

Its unique substitution pattern offers a trifecta of synthetic utility:

  • 4-Cyano group: A pre-installed pharmacophore or masked acid/amide.

  • 2-Fluoro group: A stable halogen essential for metabolic stability and binding affinity.

  • 5-Nitro group: A latent amine ready for reduction and subsequent urea/hydantoin formation.

This guide provides a technical cost-benefit analysis of synthesizing ECFNB in-house versus strategic sourcing (outsourcing/buying) . We analyze yield, purity, safety profiles, and economic viability to empower decision-making in medicinal chemistry and process development.

Technical Deep Dive: Structural Reactivity & Regiochemistry

To understand the cost implications, one must understand the chemistry. ECFNB is not a trivial molecule; its synthesis is governed by competing electronic effects that dictate yield and purity.

Electronic Activation Map
  • Position 1 (Ester): Electron-withdrawing (EWG). Deactivates the ring but directs meta.

  • Position 5 (Nitro): Strong EWG. Strongly activates Position 4 (ortho) and Position 6 (ortho) toward Nucleophilic Aromatic Substitution (SNAr).

  • Position 2 (Fluoro): EWG (Inductive) / EDG (Resonance). Positioned meta to the nitro group, making it relatively stable against nucleophilic attack compared to Position 4.

The Critical Synthetic Challenge: The most cost-effective synthesis typically involves introducing the Cyano group at Position 4 via SNAr displacement of a halogen (Cl or Br). The presence of the 5-Nitro group is the "activation key" that makes this displacement possible under mild conditions, avoiding the need for expensive palladium catalysts.

ReactivityMap Figure 1: Regioselective Activation for Cyanation cluster_0 Precursor Reactivity Node1 Ethyl 4-chloro-2-fluoro-5-nitrobenzoate Node3 Target: 4-Cl Position Node2 Activation: 5-NO2 Group Node2->Node3 Activates (Ortho) Node5 Product: ECFNB Node3->Node5 Substitution Node4 Nucleophile: Cyanide (CN-) Node4->Node3 SNAr Attack

Comparative Analysis: Make (In-House) vs. Buy (Sourced)

Option A: In-House Synthesis (The "Make" Route)

Strategy: Starting from commodity chemicals (2-chloro-4-fluorobenzoic acid or toluene) to build the scaffold.

Workflow:

  • Nitration: 2-chloro-4-fluorobenzoic acid

    
     2-chloro-4-fluoro-5-nitrobenzoic acid.[1][2][3]
    
  • Esterification: Acid + Ethanol

    
     Ethyl ester.
    
  • Cyanation: SNAr displacement of Cl with CuCN.

MetricPerformance DataNotes
Raw Material Cost Low ($0.50 - $2.00 / g)Starts from cheap agrochemical intermediates.
Total Yield 45% - 60% (3 Steps)Cyanation step often suffers from "tar" formation if temp >140°C.
Time Investment High (1-2 Weeks)Includes purification (column chromatography often required after Cyanation).
Safety Risk Critical Step 1: Exothermic Nitration (Runaway risk). Step 3: Cyanide handling (Acute toxicity).
Equipment Standard Fume HoodRequires dedicated cyanide waste stream.
Option B: Strategic Sourcing (The "Buy" Route)

Strategy: Purchasing the isolated intermediate from a CRO or catalog supplier.

MetricPerformance DataNotes
Acquisition Cost High ($25 - $80 / g)Price drops significantly at >100g scale (custom synthesis).
Purity >98% (HPLC)Vendor guarantees remove internal QC burden.
Time Investment Low (Lead time only)Immediate availability accelerates SAR cycles.
Safety Risk MinimalNo handling of fuming nitric acid or bulk cyanide.
Hidden Value FTE AllocationFrees up chemists to focus on final drug assembly, not scaffold construction.
Decision Matrix
  • Choose "Make" if: You need >500g, have established cyanide safety protocols, and are cost-sensitive.

  • Choose "Buy" if: You are in early Discovery/Hit-to-Lead (need <50g), or if your facility lacks strict cyanide/nitration safety controls.

Experimental Protocol: The "Make" Pathway

For researchers electing to synthesize ECFNB, the following protocol is optimized for safety and regioselectivity.

Step-by-Step Synthesis of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate
Phase 1: Precursor Synthesis (Nitration & Esterification)

Note: Many labs skip this by purchasing Ethyl 2-chloro-4-fluoro-5-nitrobenzoate directly.

  • Nitration: Treat 2-chloro-4-fluorobenzoic acid with fuming HNO₃/H₂SO₄ at 0°C. Quench on ice. (Yield: ~90%).[4]

  • Esterification: Reflux the nitro-acid in Ethanol with cat. H₂SO₄ for 6h. (Yield: ~95%).

Phase 2: The Critical Cyanation (Rosenmund-von Braun Modification)

This step replaces the 4-Chloro group with a Cyano group.

Reagents:

  • Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 equiv)

  • Copper(I) Cyanide (CuCN) (1.2 equiv)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent, 5 mL/mmol)

  • Optional: NaI (0.1 equiv) as a catalyst (Finkelstein-like activation).

Protocol:

  • Setup: In a dry Schlenk flask under Argon, dissolve the chloro-ester in anhydrous NMP.

  • Addition: Add CuCN (and NaI if using) in one portion.

  • Reaction: Heat to 130°C for 4–6 hours.

    • Expert Tip: Do not exceed 140°C. Thermal decomposition of the nitro-arene can occur, leading to black tar. Monitor by TLC (Product is more polar than starting material).

  • Workup (Oxidative Quench):

    • Cool to RT. Pour into a solution of FeCl₃ (aq) or Ethylenediamine/Water to complex the copper.

    • Extract with Ethyl Acetate (3x).[4]

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes:EtOAc gradient). The product is a pale yellow solid.

Validation Criteria:

  • IR: Distinct Nitrile stretch at ~2230 cm⁻¹.

  • ¹H NMR: Loss of aromatic protons? No, shift in pattern. The starting material has two aromatic protons (H3 and H6). The product also has two, but the chemical shift of H3 (ortho to CN) will move downfield due to the anisotropy of the cyano group.

Synthesis Workflow Visualization

SynthesisWorkflow Figure 2: Synthesis Pathway from Commodity Precursors Start 2-Chloro-4-fluorobenzoic Acid (Commodity Chemical) Step1 Step 1: Nitration (HNO3/H2SO4, 0°C) Start->Step1 Inter1 2-Chloro-4-fluoro-5-nitrobenzoic Acid Step1->Inter1 Step2 Step 2: Esterification (EtOH, H+, Reflux) Inter1->Step2 Inter2 Ethyl 2-chloro-4-fluoro-5-nitrobenzoate Step2->Inter2 Step3 Step 3: Cyanation (SNAr) (CuCN, NMP, 130°C) Inter2->Step3 Critical Step Final Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (Target Scaffold) Step3->Final

Conclusion & Recommendation

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is a high-value intermediate that justifies its cost through synthetic versatility.

  • For Academic/Small Scale (<10g): BUY. The safety overhead of maintaining a cyanide waste stream and managing nitration exotherms outweighs the material cost savings.

  • For Process Development/Pilot (>100g): MAKE (Hybrid). Purchase the Ethyl 2-chloro-4-fluoro-5-nitrobenzoate intermediate (avoiding the hazardous nitration) and perform the cyanation step in-house, provided your facility has adequate safety controls for cyanide chemistry.

References

  • Synthesis of Enzalutamide and Impurities: Li, B., et al. "An improved and practical route for the synthesis of enzalutamide and potential impurities study." Chemical Papers, 2016.

  • Nucleophilic Substitution Mechanisms: "The Nucleophilic Substitution Reactions Between Halogenoalkanes and Cyanide Ions." Chemguide.

  • Sequential SNAr Reactions: "Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens." PMC, 2024.[5]

  • Nitration Protocols: "Application Notes and Protocols for the Synthesis of Methyl 2,4-dimethyl-5-nitrobenzoate." BenchChem.

  • Patent on 4-Cyano-2-fluoro Benzoic Acid Derivatives: "Methods for producing cyanobenzoic acid derivatives." Google Patents (WO2001042198A2).

Sources

Safety & Regulatory Compliance

Safety

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate proper disposal procedures

As a Senior Application Scientist, I recognize that handling poly-functionalized aromatic compounds requires a deep, mechanistic understanding of their reactive moieties. Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling poly-functionalized aromatic compounds requires a deep, mechanistic understanding of their reactive moieties. Ethyl 4-cyano-2-fluoro-5-nitrobenzoate (CAS: 1807309-44-9) is a highly specialized building block used in drug development. However, it contains three distinct hazardous functional groups—a nitro group, a cyano group, and a fluoro substituent. Each of these dictates specific segregation and disposal logistics to prevent catastrophic laboratory incidents.

This guide provides a self-validating, step-by-step operational plan for the safe disposal of this chemical, ensuring environmental compliance and laboratory safety.

PART 1: Physicochemical & Hazard Threshold Data

To safely manage waste, we must first quantify the chemical's operational parameters. The following table summarizes the physicochemical properties and their direct implications for waste management.

Property / HazardValue / ThresholdOperational Disposal Implication
Molecular Formula C₁₀H₇FN₂O₄ (MW: 238.17 g/mol )Requires precise stoichiometric tracking during any chemical quenching processes.
Nitroaromatic Core High electron deficiencyIncompatible with strong reducing agents; presents a thermal instability risk if concentrated.
Cyano Group (-CN) Hydrolyzes in acidic mediaCRITICAL: Aqueous waste streams must maintain a pH ≥ 10 to prevent lethal HCN gas release.
Fluoro Group (-F) Thermally stable C-F bondIncineration must occur at EPA-approved facilities equipped with alkaline HF scrubbers.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Mandates strict PPE (nitrile gloves, splash goggles, fume hood) during all waste handling.

PART 2: Mechanistic Causality of Hazards

True laboratory safety is rooted in understanding why a protocol exists. The disposal of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is governed by three mechanistic risk factors:

  • Cyanide Toxicity & Hydrolysis: The cyano (-CN) group is susceptible to hydrolysis. If this compound is inadvertently mixed with acidic aqueous waste streams (pH < 9.5), it can evolve hydrogen cyanide (HCN) gas [1]. HCN is a severely toxic, flammable inhalation hazard that causes histotoxic hypoxia [4].

  • Nitroaromatic Reactivity: Nitroaromatics are inherently energy-rich. Mixing nitro-compounds with strong bases can cause exothermic decomposition, while mixing them with strong oxidizers poses a severe shock-sensitivity and explosion risk [2]. Under EPA guidelines, wastes exhibiting characteristic reactivity may be classified under specific hazardous waste codes (e.g., D003) [6].

  • Thermal Degradation Byproducts: Standard laboratory incineration of fluorinated organics generates corrosive hydrogen fluoride (HF) gas, while the nitro and cyano groups generate nitrogen oxides (NOx) [3]. Therefore, waste must be explicitly segregated and labeled so the commercial disposal contractor routes it to a rotary kiln incinerator equipped with specialized wet scrubbers.

PART 3: Chemical Incompatibility & Segregation Workflow

Proper segregation is the primary defense against adverse chemical reactions. The logic flow below dictates the operational path for waste generation.

G A Ethyl 4-cyano-2-fluoro-5-nitrobenzoate Waste Generation B Assess Waste State A->B C Solid Waste (Powder / PPE) B->C D Liquid Waste (Solvent Solutions) B->D E Check Incompatibilities (NO Acids, NO Oxidizers) C->E D->E F DANGER: HCN / HF / NOx Release Risk E->F If mixed improperly G Segregate in Dedicated Halogenated/Cyanide Container E->G If properly segregated H Label as Hazardous Waste & Schedule EPA Pickup G->H

Caption: Workflow for segregation and disposal of cyano-fluoro-nitrobenzoate waste.

PART 4: Operational Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. By verifying pH and segregation at each step, you eliminate the risk of runaway reactions.

Protocol A: Solid Waste Management (Powders & Contaminated PPE)
  • Collection: Gather all contaminated solid materials (weighing paper, spatulas, nitrile gloves) strictly inside the fume hood to avoid aerosolizing fine powders.

  • Primary Containment: Place solids into a heavy-duty, sealable polyethylene bag or a dedicated rigid plastic container. Do not mix with general lab trash.

  • Labeling: Label the container strictly as: "HAZARDOUS WASTE - Cyanide/Fluorinated Nitroaromatic Solid. DO NOT MIX WITH ACIDS." [5]

  • Storage: Store in a cool, dry, designated hazardous waste cabinet away from any acidic, basic, or oxidizing chemicals until commercial pickup.

Protocol B: Liquid Waste Management (Organic Solutions/Reaction Mixtures)
  • Segregation: Never consolidate this waste into general "Non-Halogenated" or "Halogenated" carboys. It requires a dedicated, chemically compatible waste carboy (e.g., HDPE) specifically marked for cyanides/nitroaromatics.

  • pH Control (Self-Validation Step): If the waste mixture contains any aqueous component, you must buffer the solution to a pH of ≥ 10 using dilute NaOH. Validation: Dip a pH indicator strip into the waste before sealing the carboy. A confirmed pH of 10+ validates the suppression of HCN volatilization [1].

  • Glassware Decontamination: For trace residues on glassware, rinse three times with an alkaline bleach solution (pH > 10) inside the fume hood. This oxidizes residual cyanides to less toxic cyanates (CNO⁻)[4]. Collect this rinse in the dedicated waste carboy.

  • Secondary Containment: Place the sealed liquid waste container in a secondary containment bin to mitigate spill risks.

Protocol C: Emergency Spill Response
  • Evacuation & PPE: For spills outside the fume hood, evacuate the immediate area. Responders must wear double nitrile gloves, a lab coat, and safety goggles.

  • Neutralization & Absorption: Do NOT use acidic neutralizing agents. Gently cover solid spills with absorbent pads dampened with a pH 10 buffer solution to prevent dust formation and HCN release [5].

  • Collection: Sweep up the material using non-sparking tools. Place all cleanup materials into a hazardous waste bag, seal tightly, and label as cyanide-contaminated waste.

  • Final Decontamination: Wash the spill area with a freshly prepared 10% alkaline bleach solution, followed by soap and water [1].

PART 5: Regulatory & Logistical Hand-off

When scheduling a pickup with your licensed hazardous waste disposal company, provide the exact chemical structure and CAS number (1807309-44-9). Highlight the presence of the fluoro and cyano groups on the manifest. This ensures the contractor legally complies with EPA RCRA guidelines by routing the waste to a facility capable of high-temperature incineration with the necessary environmental scrubbers for HF and NOx [3].

References

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. Source: stanford.edu. URL: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. Source: nih.gov. URL:[Link]

  • Screening Level Ecological Risk Assessment Protocol for Hazardous Waste Combustion Facilities. Source: regulations.gov. URL:[Link]

  • Cyanides | Division of Research Safety - Illinois. Source: illinois.edu. URL:[Link]

  • Cyanides - UVIC. Source: uvic.ca. URL:[Link]

  • Attachment 2 Waste Characterization Plan. Source: utah.gov. URL:[Link]

Handling

A Researcher's Guide to the Safe Handling of Ethyl 4-cyano-2-fluoro-5-nitrobenzoate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-cyano-2-fluoro-5-nitrobenzoate. By understanding the inherent risks ass...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 4-cyano-2-fluoro-5-nitrobenzoate. By understanding the inherent risks associated with this compound's functional groups and adhering to the outlined protocols, you can ensure a safe and productive laboratory environment. This document is designed to be a practical, in-depth resource that goes beyond a standard safety data sheet (SDS) by explaining the why behind each safety recommendation.

Hazard Analysis: A Multifaceted Profile

Ethyl 4-cyano-2-fluoro-5-nitrobenzoate is a complex molecule with several functional groups that contribute to its potential hazards. A thorough understanding of these is critical for safe handling.

  • Aromatic Nitro Compounds: This class of compounds can be toxic and may have explosive properties, especially when multiple nitro groups are present.[1][2] They can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.

  • Cyano (Nitrile) Group: Organic nitriles can be toxic, and some can release hydrogen cyanide (HCN) gas, which is highly toxic, upon reaction with acids or during decomposition.[3][4]

  • Fluorinated Organic Molecules: While many fluorinated compounds are valued for their stability, this persistence can also lead to environmental and health concerns, as some are considered "forever chemicals."[5][6] The introduction of fluorine can also alter the reactivity and toxicity of a molecule.[7][8][9]

A closely related compound, Ethyl 2-fluoro-5-nitrobenzoate, is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation

  • Causes serious eye irritation

  • May cause respiratory irritation

Given the presence of the additional cyano group, it is prudent to assume that Ethyl 4-cyano-2-fluoro-5-nitrobenzoate presents at least these hazards, and potentially others.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling Ethyl 4-cyano-2-fluoro-5-nitrobenzoate. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile), with double gloving recommended.Protects against skin contact. Double gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.[3]
Eye Protection Safety goggles and a face shield.Protects against splashes and dust. A face shield offers broader protection for the entire face.[3]
Body Protection A lab coat worn over long pants and closed-toe shoes.Prevents incidental skin contact with spills or dust.[3]
Respiratory Protection Use in a certified chemical fume hood is the primary engineering control. If there is a risk of generating dust or aerosols outside of a fume hood, a respirator may be necessary.A fume hood is crucial for preventing inhalation of dust, vapors, or potential decomposition products like HCN.[10]

Engineering Controls and Safe Handling Practices

Proper laboratory setup and adherence to established procedures are critical for minimizing exposure.

Workflow for Safe Handling

Safe_Handling_Workflow Prep_Area Designate a specific work area Review_SDS Review SDS of all reagents Check_Equipment Ensure fume hood and safety equipment are certified and accessible Don_PPE Don appropriate PPE Work_in_Hood Perform all manipulations in a chemical fume hood Minimize_Quantity Use the smallest amount of material necessary Avoid_Incompatibles Keep away from acids, strong bases, and oxidizing agents Decontaminate Decontaminate surfaces and glassware Dispose_Waste Dispose of waste in labeled, sealed containers Remove_PPE Remove and dispose of PPE correctly Wash_Hands Wash hands thoroughly

Sources

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